molecular formula C5H10O5 B11724195 D-Apiose

D-Apiose

Cat. No.: B11724195
M. Wt: 150.13 g/mol
InChI Key: AVGPOAXYRRIZMM-BYPYZUCNSA-N
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Description

D-apiose is a tetrose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal

InChI

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1

InChI Key

AVGPOAXYRRIZMM-BYPYZUCNSA-N

Isomeric SMILES

C(C(CO)([C@H](C=O)O)O)O

Canonical SMILES

C(C(CO)(C(C=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of D-Apiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose (B1254161) is a naturally occurring branched-chain monosaccharide, a unique pentose (B10789219) that plays a significant role in the biochemistry of plants.[1] Unlike common aldopentoses, this compound features a branched carbon skeleton, specifically a hydroxymethyl group at the C3 position.[2] It is a key component of various complex plant cell wall polysaccharides, most notably rhamnogalacturonan II (RG-II) and apiogalacturonan.[2][3] In RG-II, this compound is crucial for the formation of borate (B1201080) diester cross-links, which are essential for the structural integrity of the plant cell wall.[3] this compound is never found in its free form in nature; it exists as a constituent of these polysaccharides and various secondary metabolites, such as flavonoid glycosides.[2] The study of this compound and its biosynthetic pathways is critical for understanding plant cell wall architecture and for potential applications in glycobiology and drug development.

Chemical Structure and Nomenclature

This compound is systematically named 3-C-(hydroxymethyl)-D-glycero-tetrose.[1] Its structure is unique among monosaccharides due to the branching at the C3 carbon.

Open-Chain Form: Fischer Projection

In its open-chain aldehyde form, this compound has a single chiral center at the C2 carbon, which defines its D-configuration.[2] The Fischer projection provides a 2D representation of this linear form.

Cyclic Form: Haworth Projection

In solution, this compound predominantly exists in a cyclic furanose form. This cyclization occurs through the formation of a hemiacetal between the C1 aldehyde group and the C4 hydroxyl group. This process creates a new stereocenter at the anomeric carbon (C1), resulting in two anomers: α-D-apiofuranose and β-D-apiofuranose.[2] The Haworth projection is used to depict the three-dimensional structure of these cyclic forms.

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference(s)
IUPAC Name (2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal[4]
Molecular Formula C₅H₁₀O₅[5]
Molecular Weight 150.13 g/mol [5]
CAS Number 639-97-4[5]
SMILES C(C(C(C=O)O)(CO)O)O[4]
InChI InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1[4]
Optical Rotation [α]D¹⁵ +5.6°; [α]D¹⁹ +9.1°[6]

Biosynthesis of UDP-D-Apiose

This compound is synthesized in plants in its activated form, UDP-D-apiose. This process is catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). The reaction begins with UDP-D-glucuronic acid and, in an NAD+-dependent mechanism, results in the formation of both UDP-D-apiose and UDP-D-xylose.[3] This enzymatic conversion involves a complex rearrangement of the carbon skeleton of the glucuronic acid moiety.[3]

UDP_Apiose_Biosynthesis cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products UDP_GlcA UDP-D-Glucuronic Acid UAXS UDP-D-apiose/UDP-D-xylose synthase (UAXS) UDP_GlcA->UAXS NAD NAD+ NAD->UAXS UDP_Apiose UDP-D-Apiose UAXS->UDP_Apiose UDP_Xylose UDP-D-Xylose UAXS->UDP_Xylose NADH NADH UAXS->NADH CO2 CO₂ UAXS->CO2

Caption: Biosynthesis of UDP-D-Apiose and UDP-D-Xylose from UDP-D-Glucuronic Acid.

Experimental Protocols

Isolation of Apiin (an Apiose Glycoside) from Parsley

This protocol outlines a general procedure for the extraction of apiin, a flavonoid glycoside containing apiose, from parsley leaves.

Materials:

  • Fresh or dried parsley leaves

  • Ethanol (B145695) (70%)

  • Soxhlet apparatus or ultrasonic bath

  • Filter paper

  • Rotary evaporator

Methodology:

  • Preparation of Plant Material: Dry parsley leaves at a moderate temperature (e.g., 40-50°C) and grind them into a fine powder.

  • Extraction:

    • Soxhlet Extraction: Place the powdered parsley in a thimble and extract with 70% ethanol for several hours.

    • Ultrasonic-Assisted Extraction (UAE): Suspend the parsley powder in 70% ethanol and place it in an ultrasonic bath for 30-60 minutes.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract containing apiin.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.

Enzymatic Assay of UDP-D-apiose/UDP-D-xylose Synthase (UAXS)

This protocol describes a method to determine the activity of UAXS by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • Purified UAXS enzyme

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • UDP-D-glucuronic acid (substrate)

  • NAD+

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with an anion-exchange column

  • Standards for UDP-glucuronic acid, UDP-apiose, and UDP-xylose

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-D-glucuronic acid, 1 mM NAD+, and a suitable amount of purified UAXS enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the mixture to pellet any precipitated protein and filter the supernatant.

  • HPLC Analysis: Inject the filtered sample onto an HPLC system equipped with an anion-exchange column. Separate the nucleotide sugars using an appropriate buffer gradient.

  • Quantification: Detect the UDP-sugars by their absorbance at 262 nm. Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.

NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for monitoring its formation in real-time.[4]

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent and place it in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Real-time NMR Monitoring: To study the enzymatic formation of UDP-apiose, the UAXS reaction can be carried out directly in the NMR tube, and spectra can be acquired at different time intervals to observe the conversion of the substrate and the formation of products.[4]

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to assign the signals to the different protons and carbons in the this compound molecule and to determine its stereochemistry and conformation.

References

The Discovery and Enduring Significance of D-Apiose in Plant Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose, a unique branched-chain pentose (B10789219), is a fascinating and vital monosaccharide in the plant kingdom. First discovered in the flavonoid glycoside apiin (B1667559) from parsley, its significance has expanded from a curiosity of natural product chemistry to a cornerstone of plant cell wall architecture and integrity. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and physiological roles of this compound in plants. We present quantitative data on its distribution, detail key experimental protocols for its study, and provide visual representations of its metabolic pathway and functional context. This document serves as an in-depth resource for researchers in plant science, glycobiology, and drug development, offering critical insights into the complex biochemistry of this unique sugar.

Discovery and History: From a Flavorful Herb to a Structural Keystone

The journey of this compound began in 1901 when German chemist Eduard Vongerichten isolated a novel sugar from the hydrolysis of "apiin," a flavonoid glycoside found in parsley (Petroselinum crispum)[1][2]. He named this branched-chain pentose "apiose." For decades, apiose was primarily known as a constituent of various secondary metabolites, including flavonoids and other glycosides, found in a wide array of plant species[3].

A pivotal shift in understanding the role of this compound came with the characterization of plant cell wall polysaccharides. In the 1960s, apiose was identified as a major component of a pectic polysaccharide in the cell walls of aquatic monocots like duckweed (Lemna minor), a polysaccharide later named apiogalacturonan[4]. The most profound discovery, however, was the identification of this compound as a conserved component of rhamnogalacturonan II (RG-II), a minor but structurally complex pectic polysaccharide present in the primary cell walls of all higher plants[5][6][7]. This discovery elevated this compound from a "rare sugar" to a fundamental building block of the plant cell wall.

Quantitative Distribution of this compound in Plants

The abundance of this compound varies significantly across different plant species and tissues. It is a minor component of most plant cell walls, typically comprising a small percentage of the total non-cellulosic monosaccharides. However, in the cell walls of certain aquatic plants, its concentration can be substantially higher due to the presence of apiogalacturonan.

Plant SpeciesFamilyTissue/FractionApiose Content (mol % of non-cellulosic sugars)Reference(s)
Lemna minorAraceaeCell WallHigh (due to apiogalacturonan)[4]
Spirodela polyrhizaAraceaeCell Wall~10-12[8][9]
Landoltia punctataAraceaeCell Wall~8-10[8][9]
Wolffiella caudataAraceaeCell Wall~2-4[8][9]
Wolffia borealisAraceaeCell Wall~1-3[8][9]
Arabidopsis thalianaBrassicaceaeLeaf Cell WallRG-II fraction contains apiose[7][10]
Pisum sativumFabaceaeCotyledon Cell WallPectic polysaccharides contain apiose[11]
Glycine maxFabaceaeCotyledon Cell WallPectin-rich fractions contain apiose[12]
Zea maysPoaceaeLeaf Cell WallMinor component of pectin[3]
Pinus taedaPinaceaeDifferentiating XylemPresent in cell wall polysaccharides[13]

The Biosynthesis of this compound: A Unique Enzymatic Transformation

The activated form of apiose used in biosynthetic reactions is UDP-D-apiose. This nucleotide sugar is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAS), also known as AXS1 in Arabidopsis thaliana[6][14][15]. This NAD+-dependent enzyme concurrently produces UDP-D-xylose, placing it at a crucial branch point in cell wall precursor biosynthesis[6].

The reaction mechanism is a fascinating example of enzymatic rearrangement, involving an oxidation, decarboxylation, and a ring contraction of the glucuronic acid backbone.

G UDP_Glc UDP-D-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase (NAD+) UDP_Apiose UDP-D-Apiose UDP_GlcA->UDP_Apiose UDP-D-Apiose/UDP-D-Xylose Synthase (UAS/AXS1) (NAD+) UDP_Xylose UDP-D-Xylose UDP_GlcA->UDP_Xylose Apiogalacturonan Apiogalacturonan UDP_Apiose->Apiogalacturonan Apiosyltransferases RGII Rhamnogalacturonan II UDP_Apiose->RGII Apiosyltransferases Secondary_Metabolites Apiosylated Secondary Metabolites UDP_Apiose->Secondary_Metabolites Apiosyltransferases

Biosynthesis of UDP-D-Apiose and its incorporation into plant glycans.

Physiological Role: The Linchpin of Pectin Cross-Linking

The most well-characterized and critical function of this compound in plants is its role in the structure of rhamnogalacturonan II (RG-II)[5][6]. RG-II is a structurally complex pectic polysaccharide with a highly conserved structure across all vascular plants[16]. In the cell wall, two RG-II molecules are covalently cross-linked through a borate (B1201080) diester bond formed between the 2' and 3' hydroxyl groups of the apiosyl residues in side chain A of each monomer[1][17]. This dimerization is crucial for the formation of a three-dimensional pectic network, which contributes significantly to the mechanical strength and integrity of the primary cell wall[17].

While this compound itself is not known to be a direct signaling molecule, the integrity of the RG-II-borate complex is essential for normal plant growth and development. Disruption of this cross-linking, either through boron deficiency or mutations affecting RG-II synthesis, can lead to severe growth defects, suggesting that the plant cell can perceive and respond to alterations in cell wall structure.

G cluster_0 Cell Wall cluster_1 Cellular Response RGII_1 RG-II Monomer 1 Apiose_1 This compound RGII_1->Apiose_1 RGII_2 RG-II Monomer 2 Apiose_2 This compound RGII_2->Apiose_2 Borate Borate Apiose_1->Borate Apiose_2->Borate RGII_dimer RG-II Dimer Borate->RGII_dimer CWI Cell Wall Integrity RGII_dimer->CWI Signaling Downstream Signaling CWI->Signaling Growth Normal Plant Growth Signaling->Growth

Role of this compound in RG-II dimerization and its impact on cell wall integrity.

Key Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of this compound and related compounds.

Isolation of this compound from Parsley Seeds via Apiin Hydrolysis

This protocol is based on the historical methods used for the initial discovery of apiose.

Objective: To isolate the flavonoid glycoside apiin from parsley seeds and hydrolyze it to release this compound.

Materials:

Procedure:

  • Extraction of Apiin: a. Grind dried parsley seeds to a fine powder. b. Macerate the powder in 96% ethanol at room temperature for 48 hours. Repeat the extraction three times. c. Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Purification of Apiin: a. Dissolve the crude extract in hot water. b. To the hot solution, add neutral lead (II) acetate solution dropwise until no more precipitate forms. Filter the hot solution to remove the precipitate. c. To the filtrate, add basic lead (II) acetate solution to precipitate the apiin-lead complex. d. Collect the precipitate by filtration and suspend it in water. e. Decompose the lead complex by bubbling hydrogen sulfide gas through the suspension or by adding a saturated aqueous solution of hydrogen sulfide until precipitation of lead sulfide is complete. f. Filter to remove the lead sulfide. The filtrate contains crude apiin. g. Decolorize the filtrate with activated charcoal and concentrate it to induce crystallization of apiin. Recrystallize from hot ethanol.

  • Mild Acid Hydrolysis of Apiin: a. Dissolve the purified apiin in 1% sulfuric acid. b. Heat the solution (e.g., in a boiling water bath) for 1-2 hours to hydrolyze the glycosidic bonds. c. Neutralize the solution with barium carbonate and filter to remove the barium sulfate (B86663) precipitate. d. The resulting solution contains D-glucose, apigenin, and this compound.

  • Isolation of this compound: a. The individual components can be separated by chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

G start Parsley Seeds extraction Ethanol Extraction start->extraction purification Lead Acetate Purification extraction->purification hydrolysis Mild Acid Hydrolysis purification->hydrolysis separation Chromatographic Separation hydrolysis->separation end This compound separation->end

Experimental workflow for the isolation of this compound from parsley seeds.
Enzymatic Synthesis and Characterization of UDP-D-Apiose

Objective: To synthesize UDP-D-apiose from UDP-D-glucuronic acid using recombinant UDP-D-apiose/UDP-D-xylose synthase (UAS) and characterize the products.

Materials:

  • Purified recombinant UAS (e.g., His-tagged AtAXS1 expressed in E. coli)

  • UDP-D-glucuronic acid (UDP-GlcA)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • High-performance anion-exchange chromatography (HPAEC) system with pulsed amperometric detection (PAD) or HPLC with UV detection.

  • Standards for UDP-GlcA, UDP-D-apiose, and UDP-D-xylose.

Procedure:

  • Enzyme Assay: a. Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-GlcA, 1 mM NAD+, and a suitable amount of purified UAS enzyme in a total volume of 100 µL[5][7]. b. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by heating at 100°C for 2 minutes or by adding a quenching solution (e.g., perchloric acid).

  • Product Analysis: a. Centrifuge the reaction mixture to pellet any precipitated protein. b. Filter the supernatant through a 0.22 µm filter. c. Inject an aliquot of the filtered sample onto an anion-exchange HPLC column[7][18][19]. d. Separate the nucleotide sugars using a suitable gradient of a high-salt buffer (e.g., ammonium (B1175870) acetate or potassium phosphate). e. Detect the UDP-sugars by their absorbance at 262 nm. f. Identify and quantify the amounts of UDP-D-apiose and UDP-D-xylose formed by comparing their retention times and peak areas to those of the standards.

  • Kinetic Analysis: a. To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of UDP-GlcA while keeping other components constant. b. Measure the initial reaction rates and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

EnzymeSourceSubstrateK_m (µM)k_cat (min⁻¹)Reference(s)
AtAXS1Arabidopsis thaliana (recombinant)UDP-D-glucuronic acid-0.3 (turnover number)[1][14]
SpUASSpirodela polyrhiza (recombinant)UDP-D-glucuronic acid237-[20]

Note: Kinetic parameters can vary depending on the specific assay conditions.

Monosaccharide Composition Analysis of Plant Cell Walls by GC-MS

Objective: To determine the monosaccharide composition, including apiose, of plant cell wall material by gas chromatography-mass spectrometry (GC-MS) of alditol acetate derivatives.

Materials:

Procedure:

  • Acid Hydrolysis: a. Weigh 5 mg of dried cell wall material into a glass tube. b. Add 0.5 mL of 2 M TFA and heat at 121°C for 1 hour to hydrolyze the non-cellulosic polysaccharides. c. Cool the sample and centrifuge to pellet the insoluble material. Transfer the supernatant containing the monosaccharides to a new tube. d. Evaporate the TFA under a stream of nitrogen.

  • Reduction to Alditols: a. To the dried hydrolysate, add 100 µL of water, 20 µL of 15 M ammonia, and 1 mL of 0.5 M NaBH₄ in DMSO. b. Incubate at 40°C for 90 minutes. c. Stop the reaction by adding 100 µL of glacial acetic acid.

  • Acetylation: a. Add 200 µL of 1-methylimidazole and 2 mL of acetic anhydride to the reduced sample. b. Incubate at room temperature for 10 minutes. c. Quench the reaction by adding 5 mL of water.

  • Extraction and Analysis: a. Extract the alditol acetates with 1 mL of DCM. b. Transfer the lower DCM phase to a GC vial. c. Inject an aliquot into the GC-MS system. d. Use a temperature program to separate the alditol acetates (e.g., initial temperature of 170°C, ramp to 230°C)[17]. e. Identify the monosaccharides based on their retention times and mass spectra compared to standards.

Conclusion and Future Perspectives

This compound, once a mere curiosity, is now recognized as a monosaccharide of profound importance in plant biology. Its indispensable role in the borate-mediated cross-linking of rhamnogalacturonan II underscores its significance in maintaining the structural integrity of the plant cell wall. The biosynthesis of UDP-D-apiose via the bifunctional enzyme UAS represents a key metabolic branch point, the regulation of which likely plays a role in coordinating the synthesis of different cell wall components.

For drug development professionals, the enzymes involved in apiose metabolism, such as UAS and the various apiosyltransferases, represent potential targets for the development of novel herbicides or antifungal agents that disrupt cell wall integrity. Furthermore, the unique structural features of apiose-containing secondary metabolites may offer scaffolds for the design of new therapeutic compounds.

Future research will likely focus on further elucidating the regulation of apiose biosynthesis and its incorporation into polysaccharides, identifying and characterizing the full complement of apiosyltransferases in different plant species, and exploring the potential biological activities of the vast array of apiosylated natural products. The continued study of this witty sugar promises to yield further insights into the intricate world of plant biochemistry and may pave the way for new applications in agriculture and medicine.

References

The Pivotal Role of D-Apiose in the Structural Integrity of Plant Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose (B1254161), a unique branched-chain pentose, is a fascinating and crucial, albeit minor, constituent of the primary cell walls of all higher plants.[1] Initially discovered in the flavonoid glycoside apiin (B1667559) from parsley, its significance has expanded to a fundamental role in the architectural integrity of the plant cell wall.[1] This technical guide provides a comprehensive examination of the natural occurrence of this compound, its biosynthesis, and its critical function in the cross-linking of pectic polysaccharides. Detailed experimental protocols for the isolation, characterization, and quantification of apiose-containing structures are presented, alongside quantitative data on its distribution. Furthermore, this guide visualizes the key biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in plant biology, glycobiology, and drug development.

Introduction to this compound

This compound (3-C-(hydroxymethyl)-D-erythrofuranose) is a plant-specific monosaccharide distinguished by its branched-chain structure.[2][3] It is not found freely in nature but exists as a component of complex polysaccharides within the plant cell wall and in various secondary metabolites.[4][5] Its presence is characteristic of vascular plants.[4] The primary significance of this compound in the cell wall lies in its role as a key component of two pectic polysaccharides: rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][4]

Occurrence and Distribution of this compound in Plant Cell Walls

This compound is a constituent of the primary cell walls of a wide range of plants, including dicots, monocots, and gymnosperms.[6] Its concentration can vary between plant species and different tissues within the same plant.[1]

Rhamnogalacturonan II (RG-II)

RG-II is a structurally complex and highly conserved pectic polysaccharide, representing a minor component of the plant cell wall.[7][8][9] It is composed of at least 12 different glycosyl residues linked by more than 20 different glycosidic linkages.[7][9] The backbone of RG-II consists of α-1,4-linked D-galacturonic acid residues with four distinct oligosaccharide side chains (A, B, C, and D).[6][8] this compound is a key residue within side chain A.[6] The structure of RG-II has been remarkably conserved throughout the evolution of vascular plants.[4]

Apiogalacturonan

Apiogalacturonans are pectic polysaccharides predominantly found in the cell walls of aquatic monocots such as duckweed (Lemna minor) and seagrasses (Zostera marina).[1][10][11] These polysaccharides have a backbone of D-galacturonic acid residues with branches containing this compound.[10] In some of these aquatic plants, apiogalacturonan can constitute a significant portion of the cell wall's dry weight.[5]

Quantitative Data on Apiose Content

The amount of apiose in plant cell walls varies. The following table summarizes available data on apiose content in different plant species.

Plant SpeciesPolysaccharideApiose Content (% of cell wall dry weight)Reference(s)
Lemna minor (Duckweed)ApiogalacturonanHigh, can be several percent[5]
Spirodela polyrhizaApiogalacturonanHigh[12]
Wolffiella speciesApiogalacturonan63-88% less than Spirodela and Lemna[12]
Wolffia speciesApiogalacturonan63-88% less than Spirodela and Lemna[12][13]
Dicots, non-graminaceous monocots, and gymnospermsRhamnogalacturonan II0.5 to 8%[8]
Commelinoid monocotsRhamnogalacturonan II< 0.1%[8]

Biosynthesis of UDP-D-Apiose

The precursor for apiose incorporation into polysaccharides is UDP-D-apiose.[2] This activated sugar is synthesized from UDP-D-glucuronic acid (UDP-GlcA) by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAS), also known as AXS1 in Arabidopsis thaliana.[1][2][14] This NAD+-dependent reaction involves a decarboxylation and a rearrangement of the carbon skeleton of the glucuronic acid moiety, leading to the formation of both UDP-D-apiose and UDP-D-xylose.[2][15]

Biosynthetic Pathway of UDP-D-Apiose

The enzymatic conversion of UDP-GlcA to UDP-D-apiose and UDP-D-xylose is a key step in plant cell wall biosynthesis.

UDP_Apiose_Biosynthesis cluster_UAS UDP-Apiose/UDP-Xylose Synthase (UAS/AXS1) (NAD+) UDPGlc UDP-Glucose UDPGlcA UDP-D-Glucuronic Acid UDPGlc->UDPGlcA UDP-Glucose Dehydrogenase UDPApi UDP-D-Apiose UDPGlcA->UDPApi UDPXyl UDP-D-Xylose UDPGlcA->UDPXyl RGII Rhamnogalacturonan II UDPApi->RGII Apiosyltransferases Apiogalacturonan Apiogalacturonan UDPApi->Apiogalacturonan Apiosyltransferases SecondaryMetabolites Apiosylated Secondary Metabolites UDPApi->SecondaryMetabolites Apiosyltransferases

Biosynthetic pathway of UDP-D-apiose and its incorporation into cell wall polysaccharides.

The Critical Role of this compound in Rhamnogalacturonan II Dimerization

The most significant function of this compound in the plant cell wall is its involvement in the dimerization of two RG-II molecules.[1] This cross-linking is mediated by a borate (B1201080) diester bond formed between the 2' and 3' hydroxyl groups of the apiosyl residues in side chain A of each RG-II monomer.[1] This dimerization is essential for the formation of a three-dimensional pectic network, which contributes to the mechanical strength and integrity of the primary cell wall and is required for normal plant growth and development.[1][7][9]

RGII_Dimerization RGII_Monomer1 RG-II Monomer Apiose1 Apiose Residue (Side Chain A) RGII_Monomer1->Apiose1 contains RGII_Monomer2 RG-II Monomer Apiose2 Apiose Residue (Side Chain A) RGII_Monomer2->Apiose2 contains Borate Borate B(OH)4- Apiose1->Borate Apiose2->Borate Dimer Dimerized RG-II Borate->Dimer forms diester bond with

Borate-mediated cross-linking of two RG-II monomers via their apiose residues.

Experimental Protocols

The study of this compound in plant cell walls involves a series of established biochemical techniques.

General Experimental Workflow for Apiose Research

A typical workflow for the investigation of apiose in plant materials is outlined below.

Apiose_Workflow PlantMaterial Plant Material (e.g., Duckweed, Parsley) Extraction Extraction of Polysaccharides or Secondary Metabolites PlantMaterial->Extraction Hydrolysis Acid or Enzymatic Hydrolysis Extraction->Hydrolysis Purification Purification of Apiose- Containing Molecules (e.g., Chromatography) Hydrolysis->Purification CompositionAnalysis Monosaccharide Composition Analysis (e.g., GC-MS) Purification->CompositionAnalysis StructuralElucidation Structural Elucidation (NMR, MS) CompositionAnalysis->StructuralElucidation BiosynthesisStudies Biosynthesis Studies (Enzyme Assays, Gene Cloning) CompositionAnalysis->BiosynthesisStudies FunctionalAnalysis Functional Analysis (e.g., Mutant Analysis) StructuralElucidation->FunctionalAnalysis BiosynthesisStudies->FunctionalAnalysis

A generalized experimental workflow for the study of apiose in plant biochemistry.
Isolation of Apiose-Containing Pectic Polysaccharides from Lemna minor

Objective: To isolate apiogalacturonans from the cell walls of Lemna minor.

Methodology:

  • Cell Wall Preparation: Homogenize fresh Lemna minor and wash the homogenate extensively with water and organic solvents to remove intracellular contents, yielding a cell wall-enriched fraction.[1] This can be achieved by freezing the tissue in liquid nitrogen followed by grinding.[16]

  • Extraction of Pectic Polysaccharides: Extract the cell wall material with a solution of 0.5% ammonium (B1175870) oxalate (B1200264).[17] This chelating agent will solubilize pectic polysaccharides.

  • Purification of Apiogalacturonans: Subject the oxalate extract to anion-exchange chromatography on a DEAE-Sephadex column to separate polysaccharides based on their charge.[1] Elute with a salt gradient to separate different polysaccharide fractions.

  • Fractional Precipitation: Further purify the apiose-containing fractions by fractional precipitation with sodium chloride.[17] Polysaccharides with higher apiose content tend to be more soluble in higher salt concentrations.[17]

Monosaccharide Composition Analysis

Objective: To determine the relative amount of apiose and other monosaccharides in a purified polysaccharide sample.

Methodology:

  • Acid Hydrolysis: Hydrolyze the polysaccharide sample with 2 M trifluoroacetic acid (TFA) at 121°C for 1-2 hours to release the constituent monosaccharides.

  • Reduction: Reduce the resulting monosaccharides to their corresponding alditols using sodium borohydride (B1222165) (NaBH4) or sodium borodeuteride (NaBD4).

  • Acetylation: Acetylate the alditol hydroxyl groups using acetic anhydride (B1165640) to form volatile alditol acetates.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the alditol acetate (B1210297) derivatives by GC-MS.[18] The retention times and mass spectra are compared to authentic standards of apiose and other sugars.[18]

UDP-Apiose/UDP-Xylose Synthase (UAS) Enzyme Assay

Objective: To characterize the activity of UDP-apiose/UDP-xylose synthase.[1]

Methodology:

  • Enzyme Preparation: Prepare a crude or purified enzyme extract from a plant source known to have UAS activity (e.g., parsley, duckweed) or use a recombinantly expressed enzyme.[2][19]

  • Reaction Mixture: Set up a reaction mixture containing the enzyme, the substrate UDP-D-glucuronic acid, and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.1).[1][20]

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C).[1][20]

  • Product Analysis: Stop the reaction and separate the products (UDP-apiose and UDP-xylose) from the substrate using high-performance anion-exchange chromatography (HPAEC) or hydrophilic interaction liquid chromatography (HILIC).[1]

  • Product Identification and Quantification: Confirm the identity of the products by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Quantify the products to determine enzyme activity.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.[1]

EnzymeSourceSubstrateKm (µM)Vmax or kcatReference(s)
UDP-apiose/UDP-xylose synthase (AXS1)Arabidopsis thaliana (recombinant)UDP-D-glucuronateNot specified0.3 min-1 (turnover number)[2][21]

Conclusion and Future Perspectives

This compound is an indispensable component of the plant cell wall, with its role in the borate-mediated cross-linking of rhamnogalacturonan II being fundamental to the structural integrity of the primary cell wall. The biosynthesis of its activated precursor, UDP-D-apiose, via the unique enzyme UDP-apiose/UDP-xylose synthase, highlights a specialized metabolic pathway in plants. While the structural role of apiose in RG-II is well-established, further research is needed to fully elucidate the functions of apiogalacturonans, particularly in aquatic plants. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate world of apiose-containing polysaccharides. A deeper understanding of the biosynthesis and function of these complex carbohydrates could open new avenues for the genetic engineering of plant biomass and the development of novel biomaterials. Furthermore, the enzymes involved in apiose metabolism present potential targets for the development of herbicides or antifungal agents that disrupt cell wall integrity.

References

The intricate Dance of Sugars: A Technical Guide to the Biosynthesis of UDP-D-Apiose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the enzymatic conversion of UDP-D-glucuronic acid to UDP-D-apiose, a critical pathway in plant biology and a point of interest for novel drug development.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the biosynthetic pathway leading to UDP-D-apiose. D-Apiose is a unique branched-chain pentose (B10789219) sugar essential for the structural integrity of plant cell walls, particularly as a component of the pectic polysaccharide rhamnogalacturonan II (RG-II).[1][2] In RG-II, apiose residues form borate (B1201080) ester cross-links, which are vital for cell wall stability.[1][3] The activated form of this sugar, UDP-D-apiose, is synthesized from UDP-D-glucuronic acid in a remarkable enzymatic reaction.[3][4][5]

The Central Catalyst: UDP-D-Apiose/UDP-D-Xylose Synthase (UAXS)

The conversion of UDP-D-glucuronic acid is catalyzed by a single, bifunctional enzyme known as UDP-D-apiose/UDP-D-xylose synthase (UAXS), also referred to as AXS.[1][2][4] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and exhibits the unusual ability to produce two different products from a single substrate: UDP-D-apiose and UDP-D-xylose.[2][6] This dual functionality places UAXS at a crucial branch point in nucleotide sugar metabolism.[1]

The reaction is dependent on the cofactor NAD+ and involves a complex series of steps within a single active site.[2][3][6] The currently accepted mechanism proceeds as follows:

  • Oxidation: The catalytic cycle begins with the NAD+-dependent oxidation of the C4'-hydroxyl group of the glucuronyl moiety of UDP-D-glucuronic acid. This forms a UDP-4-keto-D-glucuronic acid intermediate.[1][2]

  • Retro-Aldol Cleavage & Decarboxylation: A subsequent retro-aldol cleavage opens the pyranose ring.[1] This is followed by decarboxylation, which occurs on the ring-opened oxidized substrate.[1]

  • Carbon Skeleton Rearrangement: The resulting intermediate undergoes a sophisticated rearrangement of its carbon skeleton. An intramolecular aldol (B89426) addition leads to the formation of the five-membered furanose ring characteristic of apiose.[1]

  • Reduction: Finally, the aldehyde group on the apiose intermediate is reduced by the NADH generated in the initial oxidation step, yielding the final product, UDP-D-apiose.[1][2] Concurrently, the 4-keto intermediate can be reduced to form UDP-D-xylose.[1]

Quantitative Analysis of UAXS Activity

The kinetic properties of UAXS have been investigated, although comprehensive data across multiple species remains somewhat limited. The available data provides insight into the enzyme's efficiency and affinity for its substrate.

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (min⁻¹)Optimal pH
Arabidopsis thaliana (recombinant AXS1)UDP-D-glucuronic acid-0.3-
Spirodela polyrrhiza (duckweed)UDP-D-glucuronic acid251--

Note: "-" indicates that the data was not specified in the referenced literature.

Visualizing the Pathway and Processes

To better illustrate the biochemical transformation and the experimental approaches to its study, the following diagrams are provided.

Biosynthesis_of_UDP_D_Apiose cluster_enzyme Enzymatic Conversion UDPGlcA UDP-D-glucuronic acid Intermediate1 UDP-4-keto-D-glucuronic acid UDPGlcA->Intermediate1 NAD+ -> NADH UAXS UAXS Intermediate2 Ring-opened intermediate Intermediate1->Intermediate2 Retro-aldol cleavage Intermediate3 UDP-4-keto-pentose Intermediate2->Intermediate3 Decarboxylation UDPApiose UDP-D-apiose Intermediate3->UDPApiose Rearrangement & Reduction (NADH -> NAD+) UDPXylose UDP-D-xylose Intermediate3->UDPXylose Reduction (NADH -> NAD+) NAD NAD+ NADH NADH CO2 CO2

Caption: Biosynthetic pathway of UDP-D-apiose and UDP-D-xylose from UDP-D-glucuronic acid.

Experimental_Workflow start Start: UAXS Gene cloning Cloning into Expression Vector start->cloning expression Recombinant Protein Expression in E. coli cloning->expression purification Purification (e.g., IMAC) expression->purification assay Enzyme Activity Assay purification->assay analysis Product Analysis (HPLC / NMR) assay->analysis end End: Characterized Enzyme analysis->end

Caption: A generalized experimental workflow for the characterization of UAXS.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the study of the UDP-D-apiose biosynthetic pathway.

Expression and Purification of Recombinant UAXS

This protocol outlines the expression of His-tagged UAXS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).[1]

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a UAXS expression vector (e.g., pET vector with a His-tag)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme (B549824), 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

Procedure:

  • Culture Growth and Induction:

    • Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the transformed E. coli.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.[1]

  • Cell Lysis:

    • Harvest cells by centrifugation (5,000 x g, 15 minutes, 4°C).

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 minutes, 4°C).[1]

  • Protein Purification:

    • Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged UAXS protein with 5 column volumes of Elution Buffer.[1]

  • Analysis and Storage:

    • Collect fractions and analyze by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration (e.g., Bradford assay).

UAXS Enzyme Activity Assay via HPLC

This protocol describes how to measure UAXS activity by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • Purified UAXS enzyme

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0)

  • UDP-D-glucuronic acid solution (substrate)

  • NAD+ solution

  • Quenching solution (e.g., perchloric acid or ethanol)

  • HPLC system with a suitable column (e.g., anion exchange or reverse-phase C18)

  • Mobile phase (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent for reverse-phase)

  • Standards for UDP-D-glucuronic acid, UDP-D-apiose, and UDP-D-xylose

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM UDP-D-glucuronic acid, 1 mM NAD+, and a suitable amount of purified UAXS enzyme in a defined total volume (e.g., 100 µL).

  • Incubation:

    • Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution.

  • Sample Preparation:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.[1]

  • HPLC Analysis:

    • Inject the filtered sample onto the HPLC column.

    • Separate the nucleotide sugars using an appropriate gradient of the mobile phase.

    • Detect the UDP-sugars by their absorbance at 262 nm.

    • Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.[1]

    • Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).

Product Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity of the reaction products.

Materials:

  • Purified UAXS enzyme

  • Reaction Buffer prepared in D₂O (e.g., 50 mM Tris-HCl, pD 8.0)

  • UDP-D-glucuronic acid

  • NAD+

  • NMR spectrometer and NMR tubes

Procedure:

  • Reaction for NMR:

    • Set up a scaled-up enzyme reaction in a D₂O-based buffer within an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at various time points to monitor the disappearance of the substrate and the appearance of product signals.

    • The anomeric protons of the UDP-sugars, which typically resonate in a distinct region of the spectrum (around 5.5-6.0 ppm), can be used for identification and quantification.[1]

Conclusion

The biosynthesis of UDP-D-apiose from UDP-D-glucuronic acid, orchestrated by the remarkable enzyme UAXS, represents a fascinating example of complex catalysis in a single active site. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing our knowledge of plant cell wall biology. Furthermore, the unique nature of this enzyme and its essential role in plants may present opportunities for the development of novel therapeutic agents or herbicides. This guide provides a foundational resource for researchers dedicated to exploring this intricate and vital biochemical pathway.

References

The Central Role of UDP-D-Apiose/UDP-D-Xylose Synthase in D-Apiose Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of UDP-D-apiose/UDP-D-xylose synthase (AXS), a pivotal enzyme in the biosynthesis of D-apiose. This compound is a unique branched-chain monosaccharide found in the cell walls of various plants and is a crucial component of complex carbohydrates. Understanding the mechanism and regulation of AXS is fundamental for advancements in glycobiology and has potential implications for drug development, particularly in targeting pathways involving apiose-containing glycans.

The Biochemical Conversion: From UDP-D-Xylose to UDP-D-Apiose

UDP-D-apiose/UDP-D-xylose synthase, a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes, catalyzes the conversion of UDP-D-xylose into UDP-D-apiose and UDP-D-xylose. This intricate reaction involves an unusual rearrangement of the carbon skeleton of the xylose moiety. The enzyme utilizes NAD+ as a cofactor, which is transiently reduced to NADH and then reoxidized during the catalytic cycle, meaning there is no net change in the redox state of the cofactor.

The reaction mechanism is proposed to proceed through a series of steps:

  • Oxidation of the C4 hydroxyl group of the UDP-D-xylose substrate by NAD+.

  • A subsequent retro-aldol condensation.

  • A final reduction step to yield the UDP-D-apiose product.

This conversion is a critical control point in the biosynthesis of apiose-containing polysaccharides, which are essential for the structural integrity of plant cell walls.

G cluster_0 Biochemical Pathway of this compound Formation cluster_1 A UDP-D-Xylose B UDP-4-keto-pentose (Intermediate) A->B Oxidation C UDP-D-Apiose B->C Rearrangement D UDP-D-Xylose Synthase (AXS) D->B E NAD+ F NADH E->F

Caption: Biochemical pathway of UDP-D-apiose formation from UDP-D-xylose catalyzed by AXS.

Quantitative Analysis of AXS Activity

The enzymatic activity of UDP-D-apiose/UDP-D-xylose synthase has been characterized in various plant species. The following table summarizes key quantitative data from studies on AXS, providing a comparative overview of its kinetic parameters.

Parameter Value Organism Reference
Km for UDP-D-xylose 0.13 ± 0.02 mMArabidopsis thaliana
Vmax 1.25 ± 0.05 µmol/min/mgArabidopsis thaliana
kcat 1.1 s-1Arabidopsis thaliana
Optimal pH 8.5Lemna minor
Optimal Temperature 30 °CLemna minor
Substrate Specificity Highly specific for UDP-D-xyloseMultiple studies

Experimental Protocols for Studying AXS

The characterization of UDP-D-apiose/UDP-D-xylose synthase involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protein Expression and Purification

A common method for obtaining sufficient quantities of AXS for biochemical studies is through recombinant expression in Escherichia coli.

  • Gene Cloning: The coding sequence for AXS is amplified from cDNA and cloned into an expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific cell density and temperature.

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The His-tagged AXS protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a high concentration of imidazole.

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

G cluster_0 Experimental Workflow for AXS Purification A AXS Gene Cloning B Transformation into E. coli A->B C IPTG Induction B->C D Cell Lysis C->D E IMAC Purification D->E F SDS-PAGE Analysis E->F

Caption: A typical experimental workflow for the expression and purification of recombinant AXS.

Enzyme Activity Assay

The activity of purified AXS can be determined by monitoring the formation of UDP-D-apiose from UDP-D-xylose.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.5), NAD+, the purified AXS enzyme, and the substrate UDP-D-xylose.

  • Incubation: The reaction is incubated at the optimal temperature (e.g., 30 °C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of an acid or by heat inactivation.

  • Product Detection: The formation of UDP-D-apiose can be quantified using high-performance liquid chromatography (HPLC) or by a coupled enzymatic assay. For example, the product can be hydrolyzed to free apiose, which is then assayed colorimetrically.

Metabolic Context and Signaling

This compound, synthesized by AXS, is a precursor for the formation of various apiose-containing glycans that are incorporated into the plant cell wall. The biosynthesis of these complex carbohydrates is a highly regulated process that is integrated with other metabolic pathways supplying nucleotide sugars. The availability of UDP-D-xylose, the substrate for AXS, is dependent on the activity of enzymes such as UDP-glucose dehydrogenase and UDP-D-glucuronate decarboxylase. Therefore, the regulation of AXS activity is likely interconnected with the overall flux of nucleotide sugars within the cell, ensuring a balanced supply of precursors for cell wall biosynthesis.

G cluster_0 Metabolic Pathway Leading to this compound A UDP-Glucose B UDP-D-Glucuronate A->B UDP-Glucose Dehydrogenase C UDP-D-Xylose B->C UDP-D-Glucuronate Decarboxylase D UDP-D-Apiose C->D UDP-D-Apiose/UDP-D-Xylose Synthase (AXS) E Apiose-containing Polysaccharides D->E Glycosyltransferases

Caption: The metabolic pathway illustrating the synthesis of UDP-D-apiose and its incorporation into polysaccharides.

Conclusion

UDP-D-apiose/UDP-D-xylose synthase is a fascinating enzyme with a complex catalytic mechanism that plays a crucial role in the biosynthesis of the rare sugar this compound. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers investigating this enzyme and its role in plant cell wall biosynthesis. Further research into the structure, regulation, and inhibition of AXS could open new avenues for the development of novel therapeutic agents and for the bioengineering of plant cell walls with modified properties. The continued study of this enzyme is essential for a deeper understanding of the intricate world of glycobiology.

The Pivotal Role of D-Apiose in the Structural Integrity of Rhamnogalacturonan II

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide, representing a minor but essential component of the primary cell wall in all higher plants.[1][2] Its highly conserved nature across the plant kingdom underscores its fundamental biological importance.[2][3] The intricate structure of RG-II, composed of at least 12 different glycosyl residues linked by more than 20 different glycosidic linkages, culminates in a remarkable function: the formation of a dimerized structure cross-linked by a borate (B1201080) diester.[2][4] At the heart of this dimerization lies the unique branched-chain pentose, D-apiose. This technical guide provides an in-depth exploration of the function of this compound in the structure of RG-II, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The Core Function of this compound: Facilitating RG-II Dimerization

The most critical function of this compound within the RG-II molecule is its direct involvement in the formation of a borate diester bridge that covalently links two RG-II monomers.[5][6] This cross-link is formed between the hydroxyl groups of the apiosyl residues located in side chain A of each RG-II monomer.[5][7] This dimerization is not merely a structural curiosity but is fundamental to the proper architecture and mechanical properties of the plant cell wall.[2][8] The resulting three-dimensional pectic network is crucial for normal plant growth and development.[2][8]

The borate cross-linking of RG-II is a highly specific process. While RG-II contains other sugars with vicinal diols, the apiosyl residues in side chain A are the exclusive sites for the formation of the borate diester bond.[5][7] This specificity is attributed to the unique stereochemistry of apiose and its presentation within the context of the RG-II side chain A.

The Dimerization Process: A Signaling Pathway

The formation of the dRG-II-B complex is a critical step in cell wall assembly. The process is thought to occur in the Golgi apparatus before the secretion of pectin (B1162225) into the cell wall. The availability of boric acid is a key factor in this process, and deficiencies in boron can lead to significant disruptions in cell wall structure and plant development.

RGII_Dimerization cluster_golgi Golgi Apparatus cluster_cellwall Cell Wall RGII_monomer1 RG-II Monomer 1 (with Apiose in Side Chain A) dRGII_B dRG-II-B Dimer RGII_monomer1->dRGII_B RGII_monomer2 RG-II Monomer 2 (with Apiose in Side Chain A) RGII_monomer2->dRGII_B BoricAcid Boric Acid (B(OH)3) BoricAcid->dRGII_B forms diester bond with Apiose residues PecticNetwork Cross-linked Pectic Network dRGII_B->PecticNetwork Incorporation into

Caption: A diagram illustrating the borate-mediated dimerization of RG-II monomers via their apiose residues in the Golgi apparatus and subsequent incorporation into the cell wall pectic network.

Quantitative Analysis of RG-II Dimerization

The ratio of dimeric to monomeric RG-II is a critical parameter for assessing cell wall integrity. Under normal conditions, the vast majority of RG-II exists in its dimerized form.[6] Mutations affecting the synthesis of sugars within the RG-II side chains can significantly impact the efficiency of dimerization.

Plant LineConditionDimer (%)Monomer (%)Reference(s)
Wild-Type (e.g., Arabidopsis thaliana)Boron Sufficient>90<10[4][6]
mur1 Mutant (Arabidopsis thaliana)Boron Sufficient~50~50[9]
Wild-TypeBoron DeficientSignificantly ReducedPredominant Form[7]

Experimental Protocols

The study of RG-II and the function of its constituent sugars requires a series of specialized biochemical techniques. The following sections provide an overview of the key experimental protocols.

Extraction and Purification of Rhamnogalacturonan II

A general workflow for the isolation of RG-II from plant material involves the preparation of cell walls, enzymatic digestion to release pectic fragments, and chromatographic purification.

RGII_Isolation_Workflow PlantMaterial Plant Tissue (e.g., Arabidopsis stems, celery) AIR Alcohol Insoluble Residue (AIR) (Cell Wall Preparation) PlantMaterial->AIR Homogenization & Ethanol Precipitation EnzymaticDigestion Enzymatic Digestion (Endopolygalacturonase) AIR->EnzymaticDigestion Treatment to cleave homogalacturonan backbone SolublePectins Solubilized Pectic Fragments (RG-I, RG-II, Oligogalacturonides) EnzymaticDigestion->SolublePectins SEC Size-Exclusion Chromatography (SEC) SolublePectins->SEC Separation by molecular size PurifiedRGII Purified RG-II (Monomer and Dimer Fractions) SEC->PurifiedRGII

Caption: A flowchart outlining the key steps for the extraction and purification of Rhamnogalacturonan II from plant tissue.

Detailed Methodology:

  • Preparation of Alcohol Insoluble Residue (AIR):

    • Homogenize fresh or frozen plant tissue in 80% (v/v) ethanol.

    • Wash the resulting pellet sequentially with 80% ethanol, 100% ethanol, and acetone (B3395972) to remove soluble components.

    • Dry the resulting AIR, which is enriched in cell wall material.

  • Enzymatic Digestion:

    • Suspend the AIR in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Add endopolygalacturonase (EPG) to digest the homogalacturonan backbone of pectin, releasing RG-I and RG-II.

    • Incubate at an optimal temperature (e.g., 37°C) for a defined period (e.g., 16-24 hours).

    • Centrifuge to pellet the insoluble material and collect the supernatant containing solubilized pectic fragments.

  • Size-Exclusion Chromatography (SEC):

    • Load the supernatant onto a gel filtration column (e.g., Sephadex G-75 or Superdex 75).[1][10]

    • Elute with a suitable buffer (e.g., 50 mM ammonium (B1175870) formate, pH 5.0).[1]

    • Collect fractions and assay for the presence of uronic acids to identify the RG-II containing fractions. The dimer will elute earlier than the monomer.[1][10]

Structural Analysis of RG-II Side Chains by Mass Spectrometry

Mass spectrometry is a powerful tool for elucidating the structure of the complex oligosaccharide side chains of RG-II.

Detailed Methodology:

  • Release of Side Chains:

    • To selectively release side chain A, treat the purified RG-II with 0.1 M trifluoroacetic acid (TFA) at 80°C for 1 hour.[1]

    • To release side chain B, use a milder treatment of 0.1 M TFA at 40°C for 16 hours.[1]

  • Mass Spectrometry Analysis:

    • Analyze the released oligosaccharides by electrospray ionization mass spectrometry (ESI-MS) to determine their molecular weights.[1][11]

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that provide information about the sequence of monosaccharides in the side chains.[12]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of RG-II and the linkages between its constituent monosaccharides.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the purified RG-II (monomer or dimer) in deuterium (B1214612) oxide (D₂O).

    • Lyophilize and redissolve in D₂O several times to exchange protons with deuterium.

  • NMR Data Acquisition:

    • Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • The acquisition parameters (e.g., number of scans, relaxation delays) should be optimized for the specific sample and experiment.[13][14]

  • Data Analysis:

    • Assign the chemical shifts of the protons and carbons of the individual sugar residues.

    • Use the through-bond and through-space correlations from the 2D NMR spectra to determine the glycosidic linkages and the overall conformation of the molecule.

Conclusion

This compound is an indispensable component of rhamnogalacturonan II, playing a direct and critical role in the borate-mediated dimerization of this complex polysaccharide. This cross-linking is fundamental to the structural integrity of the plant cell wall and, consequently, to the normal growth and development of plants. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and detailed structural analysis of RG-II, enabling further research into the intricate relationship between its structure and function. A thorough understanding of the role of this compound and the dimerization of RG-II is not only crucial for plant biology but also holds potential for applications in biomaterials and drug development, where the modulation of cell wall properties is of interest.

References

The Keystone of Cell Wall Integrity: A Technical Guide to Borate Cross-Linking of Rhamnogalacturonan-II by D-Apiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the critical mechanism of borate (B1201080) cross-linking within the pectic polysaccharide rhamnogalacturonan-II (RG-II), a process mediated by the unique branched-chain sugar, D-Apiose. This naturally occurring nanostructure is fundamental to the structural integrity of plant cell walls and presents intriguing possibilities for the development of novel biomaterials and drug delivery systems. This document details the intricate chemistry of the cross-linking reaction, compiles quantitative data from key studies, outlines detailed experimental protocols for its investigation, and provides visual representations of the associated pathways and workflows.

The Molecular Architecture of the Borate Cross-Link

Rhamnogalacturonan-II (RG-II) is a structurally complex and highly conserved pectic polysaccharide found in the primary cell walls of all higher plants.[1] Its intricate structure is composed of a homogalacturonan backbone with four distinct side chains (A, B, C, and D) comprised of at least 12 different monosaccharides.[2][3] The key to the formation of a three-dimensional pectic network lies in the ability of two RG-II monomers to dimerize.[1][4] This dimerization is facilitated by a borate diester bond that forms between the 2' and 3' hydroxyl groups of the D-apiosyl residues located in side chain A of each RG-II monomer.[2][4] Under sufficient boron conditions, over 90% of RG-II in plant cell walls exists in this dimerized form.[2][3]

The formation of this cross-link is a multi-step process. Computational studies using ab initio calculations and transition state theory have elucidated a four-step mechanism.[5][6] The initial formation of the first ester linkage between boric acid and an apiosyl residue is the rate-limiting step of the overall reaction.[5][6] The subsequent steps are regio- and stereospecific, leading to four distinct and energetically plausible reaction pathways.[5][6] The stereochemistry at the di-apio-borate cross-link significantly influences the conformation of the RG-II dimer, which in turn dictates the macromolecular structure of the pectin (B1162225) network.[5]

Quantitative Analysis of RG-II Dimerization

The efficiency of RG-II dimerization is influenced by several factors, including pH and the presence of certain cations. In vitro studies have provided quantitative insights into these relationships.

ConditionDimerization PercentageReference
pH Dependence (24h incubation)
pH 3.4~30%[7]
pH 5.0~5%[7]
Cation-Mediated Dimerization (24h)
pH 3.4 with 0.5 M Sr²⁺, Pb²⁺, or Ba²⁺~80%[7]
pH 5.0 with 0.5 M Sr²⁺, Pb²⁺, or Ba²⁺~54%[7]
Boron Nutritional Status in Pumpkin
Boron-sufficient tissues~90%[8]
Severe boron-deficient tissues~15%[8]

Experimental Protocols for the Study of RG-II Cross-Linking

The investigation of RG-II borate cross-linking involves a series of specialized biochemical techniques. The following sections provide an overview of the key experimental protocols.

Isolation and Purification of Rhamnogalacturonan-II

A common workflow for isolating and purifying RG-II from plant material is outlined below.[2][9]

1. Preparation of Alcohol Insoluble Residue (AIR):

  • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • The powder is washed sequentially with 70% ethanol, a 1:1 methanol-chloroform mixture, and finally with acetone (B3395972) to remove soluble components.

  • The resulting pellet is air-dried to yield the AIR, which is enriched in cell wall material.[2]

2. Solubilization of Pectin:

  • Pectins are solubilized from the AIR by treating it with 50 mM ammonium (B1175870) oxalate, which chelates the calcium ions that cross-link pectic chains.[9]

3. Enzymatic Digestion:

  • The solubilized pectin is treated with endopolygalacturonase (EPG), an enzyme that specifically hydrolyzes the homogalacturonan backbone of pectin, releasing RG-I, RG-II, and oligogalacturonides.[2][9]

4. Size-Exclusion Chromatography (SEC):

  • The mixture of polysaccharides from the EPG digest is separated based on molecular size using SEC.[9][10]

  • Fractions are collected and assayed for the presence of RG-II, typically by monitoring for uronic acids.[10] RG-II monomers and dimers can be resolved using columns like Superdex 75.[9]

Structural Characterization of RG-II

1. Mass Spectrometry (MS):

  • ESI-MS and MS/MS are powerful techniques for determining the mass, glycosyl sequence, linkage positions, and the presence of non-glycosyl modifications (e.g., O-acetyl and O-methyl groups) of RG-II and its constituent oligosaccharides.[9][11]

  • For linkage analysis, the polysaccharide is typically permethylated before MS analysis.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D (¹H, ¹³C) and 2D NMR experiments are crucial for the de novo structural elucidation of complex carbohydrates like RG-II.[12][13]

  • NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[12]

  • Sample preparation for NMR requires high purity and dissolution in a suitable deuterated solvent.[12]

In Vitro Dimerization Assay

This assay is used to study the factors that influence the formation of the borate cross-link.[3][7]

1. Preparation of Monomeric RG-II:

  • Dimeric RG-II is converted to its monomeric form by treatment at a low pH (e.g., pH 1 for 30 minutes).[7]

2. Dimerization Reaction:

  • Monomeric RG-II (e.g., 0.5 mM) is incubated with boric acid (e.g., 1.2 mM) in a buffered solution at a specific pH.[7]

  • The effect of different cations (e.g., Sr²⁺, Pb²⁺, Ba²⁺) can be investigated by adding them to the reaction mixture.[7]

3. Quantification of Dimerization:

  • The reaction products are analyzed by SEC or polyacrylamide gel electrophoresis to separate and quantify the amounts of monomeric and dimeric RG-II.[3][9] The peak areas from the SEC chromatogram are integrated to determine the relative abundance of each form.[9]

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in RG-II borate cross-linking.

RGII_Crosslinking_Mechanism cluster_process Cross-Linking Process cluster_product Product RGII_Monomer_1 RG-II Monomer 1 (with Apiose in Side Chain A) Step1 Step 1: First Ester Bond Formation (Rate-Limiting) RGII_Monomer_1->Step1 RGII_Monomer_2 RG-II Monomer 2 (with Apiose in Side Chain A) Step2 Step 2-4: Second Ester Bond Formation (Regio- and Stereospecific) RGII_Monomer_2->Step2 Boric_Acid B(OH)₃ (Boric Acid) Boric_Acid->Step1 Intermediate RG-II Monomer 1 - Borate Complex Step1->Intermediate Intermediate->Step2 RGII_Dimer Dimeric RG-II (Borate Cross-Linked) Step2->RGII_Dimer

Caption: Reaction mechanism of RG-II dimerization via borate cross-linking.

Experimental_Workflow_RGII_Analysis cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_dimerization_assay In Vitro Dimerization Assay Start Plant Material AIR_Prep Prepare Alcohol Insoluble Residue (AIR) Start->AIR_Prep Pectin_Sol Solubilize Pectin (Ammonium Oxalate) AIR_Prep->Pectin_Sol EPG_Digest Enzymatic Digestion (Endopolygalacturonase) Pectin_Sol->EPG_Digest SEC Size-Exclusion Chromatography (SEC) EPG_Digest->SEC Purified_RGII Purified RG-II (Monomer & Dimer) SEC->Purified_RGII MS Mass Spectrometry (MS) - Composition - Linkage Analysis Purified_RGII->MS For Composition NMR NMR Spectroscopy - 3D Structure Purified_RGII->NMR For Structure Monomer_Prep Prepare Monomeric RG-II (Low pH treatment) Purified_RGII->Monomer_Prep For Functional Assay Incubation Incubate with Boric Acid (± Cations, varying pH) Monomer_Prep->Incubation Analysis Analyze Dimerization (SEC or PAGE) Incubation->Analysis

Caption: Experimental workflow for RG-II analysis.

Logical_Relationship_RGII_Dimerization cluster_consequences Consequences of Boron Deficiency Boron_Availability Boron Availability Dimerization RG-II Dimerization (via Borate Cross-link) Boron_Availability->Dimerization Essential for RGII_Synthesis RG-II Synthesis (in Golgi) RGII_Synthesis->Dimerization Provides Monomers Pectin_Network 3D Pectin Network Formation Dimerization->Pectin_Network Leads to Cell_Wall_Integrity Cell Wall Structural Integrity & Mechanical Strength Pectin_Network->Cell_Wall_Integrity Establishes Plant_Growth Normal Plant Growth & Development Cell_Wall_Integrity->Plant_Growth Is required for Low_Boron Low Boron Reduced_Dimerization Reduced RG-II Dimerization Low_Boron->Reduced_Dimerization Weak_Wall Weakened Cell Wall Reduced_Dimerization->Weak_Wall Growth_Defects Growth Defects Weak_Wall->Growth_Defects

Caption: Logical flow of RG-II dimerization's role in plant biology.

Conclusion and Future Perspectives

The borate cross-linking of rhamnogalacturonan-II via this compound residues is a sophisticated and vital mechanism for ensuring the structural integrity of plant cell walls. The formation of this covalent dimer contributes to a robust three-dimensional pectic network that is essential for normal plant growth and development.[1] The detailed understanding of this process, from the reaction kinetics to the influence of pH and cations, provides a solid foundation for further research.

For drug development professionals, the unique and highly specific nature of the RG-II-borate complex offers potential as a target for novel herbicides or as a component in the design of biocompatible nanomaterials for targeted delivery systems. The continued elucidation of the enzymes and regulatory factors involved in RG-II biosynthesis and dimerization will undoubtedly open new avenues for both agricultural and biomedical applications.

References

The Unseen Architect: A Technical Guide to the Biological Significance of D-Apiose in Plant Growth and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose (B1254161), a seemingly obscure branched-chain pentose, plays a pivotal, yet often overlooked, role in the structural integrity and development of higher plants. This in-depth technical guide synthesizes current knowledge on the biological significance of this compound, with a focus on its critical function in the plant cell wall. We delve into the biosynthesis of this unique sugar, its incorporation into complex polysaccharides, and the profound developmental consequences of its depletion. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key pathways, to support advanced research and potential applications in drug development and agriculture.

The Structural Keystone: this compound in the Plant Cell Wall

This compound is a fundamental constituent of two major pectic polysaccharides in the plant primary cell wall: rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][2][3] While present in relatively small amounts, its structural contribution is immense.

The most critical function of this compound is its indispensable role in the dimerization of RG-II monomers through the formation of a borate-diester cross-link.[1][3] This cross-linking is essential for the assembly of a functional three-dimensional pectic network, which provides mechanical strength and flexibility to the cell wall.[1] The structural integrity conferred by these borate (B1201080) bridges is crucial for normal plant growth and development.[4]

Apiogalacturonan, a polysaccharide particularly abundant in the cell walls of aquatic monocots like duckweeds, also contains significant amounts of this compound.[1] While its precise function is less understood than that of RG-II, its high concentration in rapidly growing plants suggests an important role in cell wall architecture and expansion.[5]

Quantitative Analysis of this compound Content

The abundance of this compound varies significantly across plant species and tissues, reflecting diverse cell wall compositions and developmental stages. Aquatic monocots, such as duckweeds, are particularly rich in this sugar.

Table 1: this compound Content in the Cell Walls of Various Duckweed Species Under Different Light Conditions

SpeciesFamilyLight Intensity (µmol photons m⁻² s⁻¹)Apiose Content (% of cell wall monosaccharides)Reference
Spirodela polyrhizaLemnaceae20~14[5]
500~12[5]
Landoltia punctataLemnaceae20~10[5]
500~9[5]
Lemna gibbaLemnaceae20~12[5]
500~9[5]
Wolffiella caudataLemnaceae20~4[5]
500~6[5]
Wolffia borealisLemnaceae20~3[5]
500~5[5]

The Biosynthetic Pathway of this compound

This compound is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS1 in Arabidopsis thaliana).[2] This enzyme exhibits dual functionality, also producing UDP-D-xylose, a precursor for hemicellulose biosynthesis. The reaction is dependent on the cofactor NAD+.[2]

Apiose_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_Apiose UDP-D-Apiose UDP_GlcA->UDP_Apiose UDP-D-Apiose/ UDP-D-Xylose Synthase (AXS1) + NAD+ UDP_Xylose UDP-D-Xylose UDP_GlcA->UDP_Xylose UDP-D-Apiose/ UDP-D-Xylose Synthase (AXS1) + NAD+ RG_II Rhamnogalacturonan II UDP_Apiose->RG_II Apiosyltransferase Apiogalacturonan Apiogalacturonan UDP_Apiose->Apiogalacturonan Apiosyltransferase Secondary_Metabolites Apiosylated Secondary Metabolites UDP_Apiose->Secondary_Metabolites Apiosyltransferase

Biosynthesis of UDP-D-Apiose and its incorporation into cell wall polysaccharides.
Kinetic Properties of Key Enzymes

Understanding the kinetic parameters of the enzymes involved in this compound metabolism is crucial for modeling its biosynthesis and regulation.

Table 2: Kinetic Parameters of Enzymes Involved in Apiose Metabolism

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
UDP-D-Apiose/UDP-D-Xylose Synthase (AXS1)Arabidopsis thaliana (recombinant)UDP-D-Glucuronic Acid-0.3 min-1 (turnover number)[2]
Glucosyltransferase (PcGlcT)Petroselinum crispumApigenin320 ± 700.62 ± 0.05 s-1[6]
Apiosyltransferase (PcApiT)Petroselinum crispumApigenin 7-O-glucoside--[6]

This compound and Plant Development: More Than Just a Structural Role?

While the primary role of this compound appears to be structural, emerging evidence suggests a connection to plant stress responses. The biosynthesis of apiosylated secondary metabolites, such as the flavonoid apiin (B1667559) in parsley, is induced by stressors like UV irradiation and precursors of the defense hormone jasmonic acid.[8] This indicates that the regulation of this compound allocation between primary cell wall synthesis and secondary metabolism may be a component of the plant's defense strategy. However, a direct signaling role for this compound itself has not yet been established.

Stress_Response Stress Stress (e.g., UV radiation, Pathogens) JA Jasmonic Acid Signaling Stress->JA AXS1_up Upregulation of AXS1 expression JA->AXS1_up UDP_Apiose_pool Increased UDP-D-Apiose Pool AXS1_up->UDP_Apiose_pool Apiin_biosynthesis Apiin Biosynthesis UDP_Apiose_pool->Apiin_biosynthesis Defense Enhanced Plant Defense Apiin_biosynthesis->Defense

Regulation of apiosylated secondary metabolite biosynthesis in response to stress.

Experimental Protocols

Extraction and Quantification of Apiose-Containing Polysaccharides

Objective: To isolate and quantify this compound from plant cell walls.

Methodology:

  • Cell Wall Preparation:

    • Homogenize fresh plant material in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Wash the homogenate extensively with water and organic solvents (e.g., ethanol, acetone) to remove intracellular contents, yielding an alcohol-insoluble residue (AIR) enriched in cell wall material.

  • Extraction of Pectic Polysaccharides:

    • Treat the AIR with a chelating agent, such as 0.5% ammonium (B1175870) oxalate, at a slightly elevated temperature (e.g., 80-100°C) to solubilize pectic polysaccharides.

    • Separate the soluble fraction (containing apiogalacturonans and RG-II) from the insoluble residue by centrifugation.

  • Acid Hydrolysis:

    • Hydrolyze the extracted polysaccharides with an acid (e.g., 2M trifluoroacetic acid) at 121°C for 1-2 hours to release the constituent monosaccharides.

  • Monosaccharide Analysis:

    • Neutralize the hydrolysate.

    • Reduce the monosaccharides to their corresponding alditols with sodium borohydride.

    • Acetylate the alditols using acetic anhydride.

    • Analyze the resulting alditol acetates by gas chromatography-mass spectrometry (GC-MS) for separation and quantification of this compound relative to other monosaccharides.

Enzyme Activity Assay for UDP-D-Apiose/UDP-D-Xylose Synthase (AXS)

Objective: To determine the enzymatic activity of AXS.

Methodology:

  • Enzyme Preparation:

    • Express and purify recombinant AXS protein from an expression system (e.g., E. coli).

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Purified AXS enzyme

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 1 mM UDP-D-glucuronic acid (substrate)

      • 1 mM NAD+ (cofactor)

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid or by heating).

  • Product Analysis by HPLC:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

    • Inject an aliquot of the filtered sample onto a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange or reverse-phase C18 column.

    • Separate the nucleotide sugars (UDP-D-glucuronic acid, UDP-D-apiose, and UDP-D-xylose) using an appropriate mobile phase gradient.

    • Detect the UDP-sugars by their absorbance at 262 nm.

    • Quantify the amounts of UDP-D-apiose and UDP-D-xylose formed by comparing their peak areas to those of known standards.

    • Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).

Experimental_Workflow cluster_0 Apiose Quantification cluster_1 Enzyme Kinetics Plant_Material Plant Material (e.g., Duckweed, Parsley) Extraction Extraction of Polysaccharides (Ammonium Oxalate) Plant_Material->Extraction Hydrolysis Acid Hydrolysis (TFA) Extraction->Hydrolysis Derivatization Reduction & Acetylation Hydrolysis->Derivatization GC_MS GC-MS Analysis (Quantification of Apiose) Derivatization->GC_MS Enzyme_Source Enzyme Source (Recombinant AXS) Enzyme_Assay Enzyme Activity Assay (UDP-GlcA, NAD+) Enzyme_Source->Enzyme_Assay HPLC HPLC Analysis (Quantification of UDP-Apiose) Enzyme_Assay->HPLC

General experimental workflow for the study of this compound.

Future Perspectives and Applications

The study of this compound and its metabolism opens several avenues for future research and application. A deeper understanding of the regulation of AXS and apiosyltransferases could lead to strategies for engineering plant cell walls with improved properties for biofuels or biomaterials. Furthermore, the enzymes in the this compound biosynthetic pathway represent potential targets for the development of novel and specific herbicides. For drug development professionals, the unique structure of this compound and its derivatives may offer scaffolds for the design of new therapeutic agents. Continued research into the role of apiosylated secondary metabolites in plant defense could also unveil novel bioactive compounds with pharmaceutical potential.

References

The Distribution and Analysis of D-Apiose-Containing Polysaccharides in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose (B1254161), a unique branched-chain pentose, is a fascinating and functionally significant monosaccharide within the plant kingdom. While not found in free form, it is a key constituent of specific pectic polysaccharides that are integral to the structure and function of the plant cell wall. This technical guide provides a comprehensive overview of the distribution of this compound-containing polysaccharides across various plant species, focusing on the two primary structures in which it is found: the highly conserved Rhamnogalacturonan II (RG-II) and the more taxonomically restricted Apiogalacturonan. Detailed methodologies for the isolation and quantitative analysis of these complex carbohydrates are provided, alongside diagrams illustrating the biosynthetic pathway of this compound and a general analytical workflow. This document serves as a critical resource for researchers in glycobiology, plant science, and drug development seeking to understand and exploit the unique properties of these intricate biopolymers.

Introduction to this compound and its Significance

First identified in the flavonoid apiin (B1667559) from parsley (Apium petroselinum), this compound is a plant-specific monosaccharide distinguished by its branched-chain structure.[1] Its primary role in plants is not as a primary energy source but as a crucial structural component of the primary cell wall. Apiose is found in two main types of pectic polysaccharides: Rhamnogalacturonan II (RG-II) and Apiogalacturonan.[2]

The most critical function of apiose is its involvement in the dimerization of RG-II molecules through a borate (B1201080) diester bond.[2] This cross-linking is essential for the mechanical strength and integrity of the primary cell wall, and defects in RG-II structure or dimerization can lead to severe growth and developmental defects in plants.[2] The unique structure and biological importance of apiose-containing polysaccharides make them a subject of interest for understanding plant cell wall architecture and for potential applications in materials science and drug development.

Distribution of this compound-Containing Polysaccharides

This compound is a widespread, albeit quantitatively minor, component of primary cell walls in vascular plants (Tracheophytes), including angiosperms (dicots and monocots) and gymnosperms.[3] Its distribution is directly tied to the presence of RG-II and Apiogalacturonan.

Rhamnogalacturonan II (RG-II)

RG-II is a structurally complex pectic polysaccharide that is remarkably conserved across all vascular plants.[3][4] It is considered essential for normal plant growth and development.[3] RG-II consists of a homogalacturonan backbone with four highly complex oligosaccharide side chains (A, B, C, and D). This compound is a key component of side chains A and B.[3] The apiosyl residue in side chain A is particularly important as it forms the borate diester bridge that cross-links two RG-II monomers.[4]

The concentration of RG-II in the primary cell wall is generally low but consistent across diverse species.

Apiogalacturonan

Apiogalacturonan is a pectic polysaccharide with a simpler structure than RG-II, consisting of a D-galacturonic acid backbone branched with this compound residues.[5] Unlike the ubiquitous RG-II, apiogalacturonan is found in high concentrations primarily in the cell walls of certain aquatic monocots, particularly in the subfamily Lemnoideae (duckweeds) and in seagrasses like Zostera marina.[5][6] In these species, apiogalacturonan can be a major component of the cell wall pectin.[7]

Quantitative Data on Apiose Distribution

The concentration of apiose-containing polysaccharides varies significantly between plant groups and even between species within the same family. Aquatic monocots are notably rich in apiose due to their high apiogalacturonan content, whereas most terrestrial plants contain lower amounts, primarily within the conserved RG-II structure.

Table 1: Apiose Content in the Cell Walls of Various Duckweed Species

GenusSpeciesApiose Content (mol %) of Cell Wall MonosaccharidesReference
Spirodelapolyrhiza12.3 ± 0.8[8]
Landoltiapunctata10.5 ± 0.6[8]
Lemnagibba10.2 ± 0.7[8]
Wolffiellacaudata2.5 ± 0.2[8]
Wolffiaborealis1.5 ± 0.1[8]
Data represents mean ± standard error (n=4) for plants cultivated under low light (20 μmol photons m⁻² s⁻¹). Mol % refers to the molar percentage of apiose relative to the total neutral and acidic monosaccharides measured in the cell wall.

Table 2: General Abundance of Rhamnogalacturonan II in Plant Cell Walls

Plant GroupRG-II Abundance (% of Primary Cell Wall)Reference
Dicotyledonous Plants (e.g., Sycamore)3 - 8%[9][10]
Non-commelinoid Monocots0.5 - 5%[11]
Commelinoid Monocots (e.g., Grasses)< 0.1%
GymnospermsPresent, conserved structure[4]
Red Wine (from Vitis vinifera)~19-20% of total polysaccharides[12][13]
These values represent general estimates, and actual content can vary by species, tissue type, and developmental stage.

Biosynthesis of UDP-D-Apiose

The precursor for all apiose-containing molecules is the activated nucleotide sugar, UDP-D-apiose. Its synthesis is a pivotal step and occurs via a complex enzymatic reaction from a common precursor in cell wall polysaccharide biosynthesis, UDP-D-glucuronic acid (UDP-GlcA).

The conversion is catalyzed by the bifunctional, NAD⁺-dependent enzyme UDP-D-apiose/UDP-D-xylose synthase (UAS) , also known as AXS1 in Arabidopsis.[1] This single enzyme catalyzes a decarboxylation and rearrangement of the carbon skeleton of UDP-GlcA, leading to the concurrent formation of both UDP-D-apiose and UDP-D-xylose.[1]

Apiose_Biosynthesis cluster_products Incorporation into Polysaccharides UDPGlcA UDP-D-Glucuronic Acid (UDP-GlcA) UAS UDP-D-apiose/ UDP-D-xylose synthase (UAS/AXS1) UDPGlcA->UAS Substrate UDPApi UDP-D-Apiose UAS->UDPApi Product UDPXyl UDP-D-Xylose UAS->UDPXyl Product NADH NADH UAS->NADH CO2 CO₂ UAS->CO2 RGII Rhamnogalacturonan II UDPApi->RGII ApiGal Apiogalacturonan UDPApi->ApiGal Xylans Xylans, Xyloglucans UDPXyl->Xylans NAD NAD+ NAD->UAS Cofactor

Figure 1: Biosynthetic pathway of UDP-D-Apiose from UDP-D-Glucuronic Acid.

Experimental Protocols

The analysis of apiose-containing polysaccharides requires a multi-step approach involving isolation of cell walls, hydrolysis of polysaccharides into monosaccharides, and subsequent chromatographic separation and quantification.

Experimental_Workflow start Plant Tissue (e.g., leaves, stems) air 1. Cell Wall Isolation (Alcohol Insoluble Residue - AIR) start->air hydrolysis 2. Acid Hydrolysis (e.g., 2M TFA or H₂SO₄) air->hydrolysis analysis 3. Monosaccharide Analysis hydrolysis->analysis gcms GC-MS (as Alditol Acetates) analysis->gcms Derivatization required hpaec HPAEC-PAD analysis->hpaec No derivatization required quant 4. Quantification & Data Analysis gcms->quant hpaec->quant

Figure 2: General workflow for the analysis of cell wall monosaccharides.
Protocol 1: Preparation of Alcohol Insoluble Residue (AIR)

Objective: To isolate cell wall material from plant tissue by removing soluble components like sugars, pigments, and lipids.

Principle: Plant tissue is homogenized and sequentially washed with different solvents. Polysaccharides and other cell wall components are insoluble in 70-80% ethanol (B145695) and are thus precipitated, while smaller molecules are washed away.

Methodology:

  • Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mill.

  • Suspend the powder in pre-chilled 80% (v/v) ethanol (approx. 10 mL per 1 g of tissue).

  • Heat the suspension at 95°C for 10-30 minutes to inactivate endogenous enzymes.

  • Centrifuge at >3,000 x g for 10 minutes and discard the supernatant.

  • Wash the pellet sequentially with the following, vortexing to resuspend the pellet for each wash, followed by centrifugation and removal of the supernatant:

    • 70% (v/v) ethanol (three times)

    • Chloroform:Methanol (1:1, v/v) (once, to remove lipids)

    • 100% Acetone (twice, to dehydrate the sample)

  • Dry the final pellet under a stream of air or in a vacuum oven at 35-40°C. The resulting dry, white/pale powder is the Alcohol Insoluble Residue (AIR).

Protocol 2: Monosaccharide Composition Analysis by HPAEC-PAD

Objective: To hydrolyze cell wall polysaccharides and quantify the resulting monosaccharides, including apiose.

Principle: AIR is subjected to strong acid hydrolysis to break glycosidic bonds. The released monosaccharides are separated by High-Performance Anion-Exchange Chromatography (HPAEC) at high pH, where carbohydrates behave as weak acids. The separated sugars are then detected with high sensitivity using Pulsed Amperometric Detection (PAD).

Methodology:

  • Hydrolysis:

    • Weigh 2-5 mg of dry AIR into a screw-cap tube.

    • Add a known amount of an internal standard (e.g., inositol (B14025) or fucose, depending on the sample).

    • Add 250 µL of 2M trifluoroacetic acid (TFA).

    • Cap the tube tightly and heat at 121°C for 1 hour.

    • Cool the tube, then centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or air.

    • Resuspend the hydrolyzed monosaccharides in a known volume of ultrapure water.

  • HPAEC-PAD Analysis:

    • System: Dionex ICS-5000/6000 or similar, equipped with a gold working electrode.

    • Column: Dionex CarboPac™ PA1 or PA20 column with a corresponding guard column.

    • Elution: Isocratic elution with ~1-18 mM NaOH is typically sufficient to separate neutral sugars, including apiose. A gradient including sodium acetate (B1210297) may be required if uronic acids are also being quantified. A typical isocratic condition for neutral sugars is 18 mM NaOH.[14]

    • Detection: Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.

    • Quantification: Inject the sample and a mixed standard solution containing known concentrations of all expected monosaccharides (including this compound). Identify peaks based on retention time and quantify based on the peak area relative to the standard curve.

Protocol 3: Enzymatic Assay for UDP-D-apiose/UDP-D-xylose Synthase (UAS)

Objective: To characterize the enzymatic activity of UAS from a plant source.

Principle: The UAS enzyme (either purified from plant tissue or expressed as a recombinant protein) is incubated with its substrate, UDP-D-glucuronic acid, and the cofactor NAD⁺. The reaction products, UDP-apiose and UDP-xylose, are then separated from the substrate and quantified, typically by HPAEC.

Methodology:

  • Enzyme Source: Recombinant UAS protein expressed in E. coli is commonly used for clean characterization.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:

    • UAS enzyme (e.g., 1-5 µg)

    • UDP-D-glucuronic acid (substrate, e.g., 1 mM)

    • NAD⁺ (cofactor, e.g., 1 mM)

  • Incubation: Incubate the reaction mixture at an optimal temperature, typically 30°C, for a set time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by heating at 100°C for 2 minutes or by adding an equal volume of ethanol. Centrifuge to pellet the denatured protein.

  • Product Analysis: Analyze the supernatant from the terminated reaction by HPAEC. The nucleotide sugars (UDP-GlcA, UDP-Api, UDP-Xyl) can be separated on a CarboPac PA1 column using a gradient of sodium acetate in a dilute NaOH solution. The disappearance of the substrate peak and the appearance of product peaks confirm enzyme activity. Quantification is achieved by comparing peak areas to known standards.

Conclusion and Future Directions

The distribution of this compound in the plant kingdom is intrinsically linked to the presence of the pectic polysaccharides RG-II and apiogalacturonan. While RG-II provides a conserved, essential structural role in all vascular plants, apiogalacturonan represents a significant cell wall component in specific ecological niches, particularly in aquatic monocots. The detailed protocols provided herein offer a robust framework for the isolation, analysis, and characterization of these complex carbohydrates. For professionals in drug development, the unique structures of these polysaccharides and their biological roles, such as the interaction of RG-II with borate and heavy metals, may present novel targets or scaffolds for therapeutic development. Future research should focus on elucidating the full diversity of apiose-containing structures across a wider phylogenetic range of plants and exploring the enzymatic machinery responsible for their synthesis and modification, which could unlock new biotechnological applications.

References

Unraveling the Microbial Appetite for a Unique Plant Sugar: A Technical Guide to D-Apiose Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-apiose, a branched-chain pentose (B10789219) integral to plant cell wall polysaccharides such as rhamnogalacturonan-II (RG-II), has long been a subject of interest in plant biology. However, the microbial pathways for its degradation have only recently been elucidated. Groundbreaking research has revealed the existence of at least four distinct catabolic pathways in various microorganisms, showcasing a remarkable enzymatic versatility for metabolizing this unique sugar. These pathways, discovered through a "genomic enzymology" strategy, involve a cast of novel enzymes that channel this compound into central carbon metabolism. This technical guide provides a comprehensive overview of these catabolic routes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the pathways to support further research and potential applications in drug development and biotechnology.

Introduction

The intricate structures of plant cell walls present a formidable barrier to microbial degradation, yet they also represent a rich source of nutrients for those organisms equipped with the necessary enzymatic machinery. This compound is a key component of these polysaccharides, and its catabolism is a critical step in the complete breakdown of plant biomass by microorganisms. The elucidation of this compound catabolic pathways not only expands our fundamental understanding of microbial metabolism but also opens avenues for the discovery of novel enzymes with potential applications in biocatalysis and synthetic biology. This guide details four such pathways: a transketolase-based pathway and three distinct oxidative pathways that diverge from the intermediate 3-oxo-isoapionate.

Catabolic Pathways of this compound

Microorganisms have evolved several elegant strategies to debranch and metabolize this compound. These can be broadly categorized into a direct phosphorylation and cleavage pathway and a series of oxidative pathways.

Pathway 1: The Transketolase Pathway

This pathway, identified in gut microbiome species such as Bacteroides vulgatus and Bacteroides dorei, as well as the plant pathogen Pectobacterium carotovorum, involves the direct isomerization, phosphorylation, and subsequent cleavage of the this compound backbone.[1]

The key enzymatic steps are:

  • Isomerization: this compound is first isomerized to D-apulose by an aldose-ketose isomerase.

  • Phosphorylation: A specific kinase then phosphorylates D-apulose to generate D-apulose 4-phosphate.

  • Transketolation: A transketolase enzyme catalyzes the transfer of a glycolaldehyde (B1209225) group from D-apulose 4-phosphate to an acceptor molecule, D-glyceraldehyde 3-phosphate. This reaction yields dihydroxyacetone phosphate (B84403) and D-xylulose 5-phosphate, both of which are intermediates of the pentose phosphate pathway.[1]

Transketolase_Pathway cluster_transketolase Transketolase DApiose This compound DApulose D-Apulose DApiose->DApulose Aldose-ketose isomerase DApulose4P D-Apulose 4-phosphate DApulose->DApulose4P Kinase DHAP Dihydroxyacetone phosphate DApulose4P->DHAP Xylulose5P D-Xylulose 5-phosphate DApulose4P->Xylulose5P PPP Pentose Phosphate Pathway DHAP->PPP Xylulose5P->PPP G3P_in D-Glyceraldehyde 3-phosphate

Diagram 1. The Transketolase Pathway for this compound Catabolism.
The Oxidative Pathways: A Common Origin with Divergent Fates

Three distinct oxidative pathways have been identified that all begin with the conversion of this compound to D-apionate and then to a key branch-point intermediate, 3-oxo-isoapionate. From this point, the pathways diverge, employing different enzyme families to further process this β-ketoacid.[1]

The initial shared steps are:

  • Oxidation to Lactone: A dehydrogenase oxidizes this compound to D-apionolactone.

  • Hydrolysis: A D-apionolactonase hydrolyzes the lactone to form D-apionate.

  • Oxido-isomerization: The novel enzyme, D-apionate oxidoisomerase, catalyzes the conversion of D-apionate to 3-oxo-isoapionate. This reaction involves the oxidation of the 2-hydroxyl group and the migration of a hydroxymethyl group.[1][2]

Initial_Oxidative_Steps DApiose This compound DApionolactone D-Apionolactone DApiose->DApionolactone Dehydrogenase DApionate D-Apionate DApionolactone->DApionate D-Apionolactonase Oxoisoapionate 3-Oxo-isoapionate DApionate->Oxoisoapionate D-Apionate oxidoisomerase

Diagram 2. Initial shared steps of the oxidative pathways.

From 3-oxo-isoapionate, the pathways diverge:

This pathway involves a decarboxylase from the xylose isomerase family to produce L-erythrulose, which is then phosphorylated and isomerized to enter central metabolism.[1]

Oxidative_Pathway_2 Oxoisoapionate 3-Oxo-isoapionate LErythrulose L-Erythrulose Oxoisoapionate->LErythrulose Decarboxylase (Xylose Isomerase Family) LErythrulose1P L-Erythrulose 1-phosphate LErythrulose->LErythrulose1P Kinase DHAP Dihydroxyacetone phosphate LErythrulose1P->DHAP Isomerase Glycolysis Glycolysis DHAP->Glycolysis

Diagram 3. Oxidative Pathway with a Xylose Isomerase Family Decarboxylase.

In this variation, a RuBisCO-like protein (RLP) acts as a decarboxylase. The pathway proceeds through phosphorylation of 3-oxo-isoapionate, followed by decarboxylation.[1]

Oxidative_Pathway_3 Oxoisoapionate 3-Oxo-isoapionate Oxoisoapionate4P 3-Oxo-isoapionate 4-phosphate Oxoisoapionate->Oxoisoapionate4P Kinase LErythrulose1P L-Erythrulose 1-phosphate Oxoisoapionate4P->LErythrulose1P Decarboxylase (RLP) DHAP Dihydroxyacetone phosphate LErythrulose1P->DHAP Isomerase Glycolysis Glycolysis DHAP->Glycolysis

Diagram 4. Oxidative Pathway with a RuBisCO-like Protein (RLP) Decarboxylase.

The fourth identified pathway also utilizes a RuBisCO-like protein, but in this case, it functions as a transcarboxylase/hydrolase. This enzyme converts 3-oxo-isoapionate 4-phosphate into 3-phosphoglycerate (B1209933) and glycolate.[1]

Oxidative_Pathway_4 Oxoisoapionate 3-Oxo-isoapionate Oxoisoapionate4P 3-Oxo-isoapionate 4-phosphate Oxoisoapionate->Oxoisoapionate4P Kinase PGA 3-Phosphoglycerate Oxoisoapionate4P->PGA Transcarboxylase/ Hydrolase (RLP) Glycolate Glycolate Oxoisoapionate4P->Glycolate Transcarboxylase/ Hydrolase (RLP) CentralMetabolism Central Metabolism PGA->CentralMetabolism Glycolate->CentralMetabolism

Diagram 5. Oxidative Pathway with a RuBisCO-like Protein (RLP) Transcarboxylase/Hydrolase.

Quantitative Data

The kinetic parameters of several key enzymes in these pathways have been characterized, providing insights into their efficiency and substrate affinity.

Table 1: Steady-State Kinetic Parameters of Key Enzymes in this compound Catabolism

EnzymeUniProt IDOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound DehydrogenaseB9JK80Agrobacterium radiobacter K84This compound0.20 ± 0.021.8 ± 0.17.8 x 103
3-Oxo-isoapionate 4-phosphate Decarboxylase (RLP)Q2JZQ0Rhizobium etli CFN423-Oxo-isoapionate 4-phosphate0.045 ± 0.0030.11 ± 0.012.4 x 103

Data extracted from the supplementary information of Carter et al., Nature Chemical Biology, 2018.[3]

Experimental Protocols

The discovery and characterization of these pathways involved a combination of bioinformatics, molecular biology, biochemistry, and microbial genetics. Below are detailed methodologies for key experiments.

Experimental Workflow: From Gene to Function

Experimental_Workflow Bioinformatics Bioinformatics (SSNs, GNNs) GeneSynthesis Gene Synthesis & Cloning Bioinformatics->GeneSynthesis GeneDeletion Gene Deletion Mutant Construction Bioinformatics->GeneDeletion ProteinExpression Protein Expression & Purification GeneSynthesis->ProteinExpression EnzymeAssay Enzyme Assays (Kinetics, Product ID) ProteinExpression->EnzymeAssay PathwayElucidation Pathway Elucidation EnzymeAssay->PathwayElucidation GrowthAssay Microbial Growth Assays GeneDeletion->GrowthAssay GrowthAssay->PathwayElucidation

Diagram 6. General experimental workflow for pathway discovery.
Protocol 1: Gene Cloning, Expression, and Protein Purification

This protocol outlines the general steps for producing the recombinant enzymes required for in vitro characterization.

  • Gene Synthesis and Cloning:

    • Genes encoding the putative enzymes, identified through bioinformatics, are synthesized and codon-optimized for expression in Escherichia coli.

    • The synthesized genes are cloned into a suitable expression vector, such as pET-28a(+), which often incorporates an N- or C-terminal polyhistidine tag for affinity purification.

  • Protein Expression:

    • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture (e.g., 50 mL of Luria-Bertani broth with appropriate antibiotic) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of expression medium (e.g., 1 L of Terrific Broth). The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Protein Purification:

    • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 500 mM NaCl, 10 mM imidazole (B134444), 5% glycerol) and lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

    • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE. If necessary, further purification steps such as size-exclusion chromatography are performed.

Protocol 2: Steady-State Enzyme Kinetics

This protocol describes a general method for determining the kinetic parameters of the purified enzymes.

  • Assay Setup:

    • Enzyme assays are typically performed in a 96-well plate format using a spectrophotometer capable of monitoring changes in absorbance over time.

    • For NAD(P)+-dependent dehydrogenases, the reaction is monitored by the change in absorbance at 340 nm, corresponding to the formation or consumption of NAD(P)H (ε = 6220 M-1cm-1).

  • Reaction Mixture:

    • A typical reaction mixture (e.g., 100-200 µL) contains a suitable buffer (e.g., 50 mM HEPES, pH 7.5), the purified enzyme at a fixed concentration, and the necessary cofactors (e.g., NAD+, MgCl2).

    • The reaction is initiated by the addition of the substrate at varying concentrations.

  • Data Acquisition and Analysis:

    • The initial reaction rates (v0) are measured for each substrate concentration.

    • The data are fitted to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis software to determine the kinetic parameters Km and Vmax.

    • The turnover number (kcat) is calculated from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Protocol 3: Product Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously identifying the products of enzymatic reactions.

  • Sample Preparation:

    • The enzymatic reaction is carried out on a larger scale (e.g., 0.5-1 mL) to generate sufficient product for NMR analysis.

    • The reaction mixture contains the substrate, purified enzyme, and necessary cofactors in a deuterated buffer (e.g., phosphate buffer in D2O) to minimize the solvent signal in the NMR spectrum.

    • The reaction is allowed to proceed to completion or near completion, which can be monitored by a spectrophotometric assay if applicable.

    • The enzyme is removed from the reaction mixture, typically by ultrafiltration, to prevent broadening of the NMR signals.

  • NMR Data Acquisition:

    • 1H NMR spectra are acquired on a high-field NMR spectrometer.

    • To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis:

    • The chemical shifts, coupling constants, and correlations observed in the NMR spectra of the product are compared with those of authentic standards (if available) or with predicted spectra to confirm the structure of the enzymatic product.

Protocol 4: Construction of Gene Deletion Mutants and Growth Analysis

To confirm the in vivo function of the identified catabolic pathways, gene deletion mutants are created and their growth phenotypes are assessed.

  • Construction of Gene Deletion Mutants:

    • Homologous recombination-based methods are commonly used to create markerless gene deletions in bacteria like Pectobacterium and Bacteroides.

    • This typically involves constructing a suicide vector containing the upstream and downstream flanking regions of the target gene, along with a counter-selectable marker (e.g., sacB).

    • The vector is introduced into the wild-type strain, and a two-step selection process is used to isolate mutants in which the target gene has been replaced by the deletion cassette through homologous recombination.

  • Growth Curve Analysis:

    • Wild-type and mutant strains are grown in a minimal medium containing this compound or other carbon sources as the sole source of carbon and energy.

    • Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600) using a spectrophotometer or a microplate reader.

    • The growth curves of the wild-type and mutant strains are compared to determine if the deleted gene is essential for this compound catabolism. Complementation of the mutation by providing the deleted gene in trans on a plasmid should restore the wild-type growth phenotype.

Conclusion and Future Directions

The discovery of these four this compound catabolic pathways highlights the remarkable metabolic diversity and adaptability of microorganisms. The novel enzymes involved, such as the D-apionate oxidoisomerase and the various decarboxylases, represent a rich resource for biocatalytic applications. For researchers in drug development, understanding these pathways could provide insights into the metabolism of complex carbohydrates in the human gut microbiome and may reveal novel targets for antimicrobial therapies, particularly against plant pathogens. Further research is warranted to explore the distribution of these pathways across different microbial taxa, to fully characterize the structure and mechanism of the novel enzymes, and to investigate the regulation of these catabolic genes. The continued application of "genomic enzymology" and other systems biology approaches will undoubtedly uncover more of the intricate metabolic networks that govern the microbial world.

References

An In-depth Technical Guide to the Chemical Properties and Isomers of D-Apiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose is a naturally occurring branched-chain pentose (B10789219) that plays a crucial role in the structure of plant cell walls.[1] Unlike common sugars, this compound features a unique branched structure, specifically 3-C-(hydroxymethyl)-D-glycero-tetrose, which contributes to its distinct chemical properties and biological functions.[1] It is a key component of complex polysaccharides such as rhamnogalacturonan II (RG-II) and apiogalacturonan. This guide provides a comprehensive overview of the chemical properties of this compound and its isomers, along with detailed experimental protocols for its isolation and synthesis, and a visual representation of its isomeric forms.

Chemical Properties of this compound and Its Isomers

This compound and its isomers, L-Apiose and DL-Apiose, share the same molecular formula and molecular weight but differ in their stereochemistry, which significantly influences their physical properties, particularly their optical activity.

PropertyThis compoundL-ApioseDL-Apiose
Molecular Formula C₅H₁₀O₅C₅H₁₀O₅C₅H₁₀O₅
Molecular Weight 150.13 g/mol 150.13 g/mol 150.13 g/mol
CAS Number 639-97-46477-44-742927-70-8
Physical State SyrupNot specifiedNot specified
Melting Point Not applicable (syrup)Not specifiedNot specified
Solubility Soluble in waterSoluble in waterSoluble in water
Specific Optical Rotation [α]D¹⁵ +5.6° to +9.1°[2]Expected to be equal in magnitude and opposite in sign to this compound0° (racemic mixture)

Isomers of this compound

The unique branched structure of apiose gives rise to several isomers. The most common are the D and L enantiomers. In solution, this compound can exist in equilibrium between its open-chain form and four different cyclic furanose forms: α-D-apiofuranose, β-D-apiofuranose, α-L-apiofuranose, and β-L-apiofuranose.

G D_Apiose_Open This compound (Open Chain) L_Apiose_Open L-Apiose (Open Chain) D_Apiose_Open->L_Apiose_Open Enantiomers DL_Apiose DL-Apiose (Racemic Mixture) D_Apiose_Open->DL_Apiose Component of alpha_D_furanose α-D-apiofuranose D_Apiose_Open->alpha_D_furanose Cyclization beta_D_furanose β-D-apiofuranose D_Apiose_Open->beta_D_furanose Cyclization L_Apiose_Open->DL_Apiose Component of alpha_L_furanose α-L-apiofuranose L_Apiose_Open->alpha_L_furanose Cyclization beta_L_furanose β-L-apiofuranose L_Apiose_Open->beta_L_furanose Cyclization alpha_D_furanose->beta_D_furanose Anomers alpha_L_furanose->beta_L_furanose Anomers

Caption: Isomeric forms of Apiose.

Experimental Protocols

Isolation of this compound from Parsley (Petroselinum crispum)

This compound is commonly found in parsley as a component of the flavonoid glycoside apiin (B1667559). The following protocol outlines the extraction of apiin and subsequent hydrolysis to yield this compound.

Materials:

  • Fresh or dried parsley leaves

  • Ethanol (B145695) (95%)

  • Hydrochloric acid (2 M)

  • Sodium carbonate solution

  • Activated charcoal

  • Filter paper

  • Rotary evaporator

  • Chromatography column (e.g., silica (B1680970) gel)

  • Elution solvents (e.g., ethyl acetate, methanol)

Procedure:

  • Extraction of Apiin:

    • Homogenize fresh parsley leaves or grind dried leaves into a fine powder.

    • Macerate the plant material in 95% ethanol at room temperature for 24-48 hours.

    • Filter the extract to remove solid plant material.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid Hydrolysis of Apiin:

    • Dissolve the crude extract in 2 M hydrochloric acid.

    • Heat the mixture at 80-100°C for 2-3 hours to hydrolyze the glycosidic bond, releasing this compound and the aglycone, apigenin.

    • Cool the reaction mixture and neutralize it with a sodium carbonate solution.

  • Purification of this compound:

    • Decolorize the neutralized solution by adding activated charcoal and filtering.

    • Concentrate the filtrate to a syrup.

    • Purify the this compound from the syrup using column chromatography. The specific column packing and elution solvents may need to be optimized based on the purity of the crude product.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through various routes. One common method involves the oxidation of a suitable precursor followed by stereoselective reduction.

Materials:

Procedure:

  • Oxidative Cleavage:

    • Dissolve diacetone-D-glucose in an appropriate solvent.

    • Add a solution of sodium periodate dropwise at a controlled temperature (e.g., 0-5°C) to cleave the C5-C6 bond, yielding a dialdehyde (B1249045).

  • Cyclization and Reduction:

    • Treat the resulting dialdehyde with a base to induce an intramolecular aldol (B89426) condensation, forming a branched-chain intermediate.

    • Reduce the intermediate with sodium borohydride to yield a mixture of apiose and its epimer.

  • Purification:

    • Hydrolyze the protecting groups using an acidic resin (Dowex 50W-X8).

    • Purify this compound from the resulting mixture by column chromatography.

Enzymatic Synthesis of UDP-D-Apiose

UDP-D-Apiose is the activated form of this compound used in glycosylation reactions. It can be synthesized from UDP-D-glucuronic acid using the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS).[1][3]

Materials:

  • UDP-D-glucuronic acid

  • Recombinant UAXS enzyme

  • NAD+

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • HPLC system for purification and analysis

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing UDP-D-glucuronic acid, NAD+, MgCl₂, and DTT in a suitable buffer.

    • Initiate the reaction by adding the purified recombinant UAXS enzyme.

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 2-4 hours).

  • Reaction Termination and Purification:

    • Terminate the reaction by heat inactivation or by adding a quenching agent like perchloric acid.

    • Centrifuge the mixture to remove any precipitated protein.

    • Purify the UDP-D-Apiose from the supernatant using anion-exchange chromatography or HPLC.

G cluster_synthesis Enzymatic Synthesis of UDP-D-Apiose UDP_Glucuronic_Acid UDP-D-Glucuronic Acid UAXS UDP-D-apiose/UDP-D-xylose synthase (UAXS) + NAD+ UDP_Glucuronic_Acid->UAXS Substrate UDP_Apiose UDP-D-Apiose UAXS->UDP_Apiose Product UDP_Xylose UDP-D-Xylose UAXS->UDP_Xylose Byproduct

Caption: Enzymatic synthesis of UDP-D-Apiose.

Conclusion

This compound is a unique and biologically important branched-chain sugar. Its distinct chemical properties and the presence of various isomers make it a subject of interest for researchers in glycobiology, plant science, and drug development. The provided experimental protocols offer a foundation for the isolation and synthesis of this compound and its activated form, enabling further investigation into its biological roles and potential applications.

References

Physical properties of D-Apiose including molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose, a naturally occurring branched-chain monosaccharide, is a key component of complex polysaccharides in the primary cell walls of plants.[1] Its unique structure, featuring a tertiary alcohol, contributes to its distinct physical and chemical properties. This guide provides an in-depth overview of the known physical characteristics of this compound, details on general experimental methodologies for their determination, and a visualization of its critical role in the borate (B1201080) cross-linking of rhamnogalacturonan II (RG-II).

Core Physical Properties of this compound

This compound is a pentose (B10789219) sugar with the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol .[2][3][4][5][6][7] It typically presents as a colorless substance or a syrup and is soluble in water.[5][6]

Summary of Quantitative Data
Physical PropertyValueNotes
Molecular Formula C₅H₁₀O₅[2][3][5][6]
Molecular Weight 150.13 g/mol [2][3][4][5][6][7]
Physical Form Colorless, Crystalline Solid or Syrup[5][6]
Solubility Readily soluble in water[2][6]
Predicted Boiling Point 368.8 ± 35.0 °CThis is a computationally predicted value.[3]
Predicted Density 1.518 ± 0.06 g/cm³This is a computationally predicted value.[3]
Specific Rotation [α]D¹⁵ +5.6°; [α]D¹⁹ +9.1°[3][6]

Experimental Protocols for Determination of Physical Properties

While specific, detailed experimental protocols for the determination of all physical properties of this compound are not extensively documented in publicly available literature, standard methodologies for monosaccharides are applicable.

Melting Point Determination

The melting point of a crystalline solid sugar is determined using a melting point apparatus.

General Protocol:

  • A small, dry sample of the crystalline monosaccharide is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from which the sample starts to melt to the point at which it is completely liquid is recorded as the melting point. Note: As this compound can exist as a syrup, it may not exhibit a sharp melting point.

Boiling Point Determination

The boiling point of a liquid sugar or a sugar solution is determined at a specific atmospheric pressure.

General Protocol:

  • The liquid sample is placed in a distillation flask.

  • The flask is heated, and the temperature of the vapor is measured with a thermometer.

  • The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. Note: Due to their thermal instability, boiling points of sugars are often determined under reduced pressure to prevent decomposition.

Solubility Assessment

The solubility of a monosaccharide in a solvent like water is determined by finding the maximum amount of the sugar that can be dissolved in a given amount of the solvent at a specific temperature.

General Protocol:

  • A known volume of the solvent (e.g., water) is maintained at a constant temperature.

  • The monosaccharide is added in small, pre-weighed increments with constant stirring.

  • The point at which no more sugar dissolves, and a saturated solution is formed, is noted.

  • The total weight of the dissolved sugar is used to calculate the solubility, often expressed in g/100 mL or mg/L.

Optical Rotation Measurement

The optical rotation of a chiral molecule like this compound is measured using a polarimeter.[8]

General Protocol:

  • A solution of the monosaccharide of a known concentration is prepared in a suitable solvent (e.g., water).

  • The polarimeter tube is filled with the solution.

  • A beam of plane-polarized light is passed through the solution.

  • The angle to which the plane of polarized light is rotated by the solution is measured by the instrument.

  • The specific rotation is then calculated using the observed rotation, the concentration of the solution, and the length of the polarimeter tube.

Logical Relationship: Borate Cross-linking of Rhamnogalacturonan II

This compound plays a crucial structural role in the plant cell wall as a component of the pectic polysaccharide rhamnogalacturonan II (RG-II). Two RG-II molecules can be cross-linked through a borate diester bond formed with the apiosyl residues of each RG-II monomer.[9][10][11] This cross-linking is essential for the structural integrity of the primary cell wall.[9][10]

RGII_Borate_Crosslinking cluster_RGII_1 RG-II Monomer 1 cluster_RGII_2 RG-II Monomer 2 RGII_1 Rhamnogalacturonan II Apiose_1 This compound Residue RGII_1->Apiose_1 Side Chain A Borate Borate Ester Bridge Apiose_1->Borate RGII_2 Rhamnogalacturonan II Apiose_2 This compound Residue RGII_2->Apiose_2 Side Chain A Apiose_2->Borate Dimer RG-II Dimer Borate->Dimer Forms

Caption: Borate cross-linking of two RG-II monomers via this compound residues.

References

Structural elucidation of D-Apiose containing natural products.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Elucidation of D-Apiose (B1254161) Containing Natural Products

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a unique branched-chain pentose, is a fascinating monosaccharide predominantly found in the plant kingdom.[1] Its discovery dates back to 1901 from the flavonoid glycoside apiin (B1667559) in parsley.[2][3] Unlike common sugars, this compound is not typically found in its free form but as a constituent of complex cell wall polysaccharides—such as rhamnogalacturonan II (RG-II) and apiogalacturonan—and a vast array of secondary metabolites, including flavonoids, terpenoids, and cyanogenic glycosides.[1][2][4][5]

In RG-II, apiose plays a critical structural role by forming borate (B1201080) diester cross-links, which are essential for the integrity of the plant cell wall and normal plant development.[3][5][6][7] The glycosylation of secondary metabolites with apiose can enhance their water solubility and modulate their biological activity, making apiose-containing natural products a subject of significant interest in pharmacology and drug development.[5][8]

The structural elucidation of these complex molecules is a challenging yet crucial task. It requires an integrated approach using a combination of chromatographic, spectroscopic, and chemical methods to determine the monosaccharide composition, the sequence of the glycan chain, the specific linkage positions between sugar units, and the stereochemistry of the glycosidic bonds. This guide provides a comprehensive overview of the modern strategies and detailed methodologies employed to unravel the intricate structures of this compound containing natural products.

General Workflow for Structural Elucidation

The process of determining the structure of a this compound containing natural product is a multi-step, systematic investigation. It begins with the isolation of the pure compound and progresses through a series of analytical techniques that each provide a piece of the structural puzzle.

G cluster_0 Isolation & Purification cluster_1 Preliminary Analysis A Crude Plant Extract B Fractionation (e.g., Column Chromatography) A->B C Purification (e.g., prep-HPLC) B->C D Purity Check (LC-MS, NMR) C->D E Monosaccharide Composition (GC-MS) D->E Pure Compound G NMR Spectroscopy (1D & 2D) D->G F Mass Spectrometry (HR-MS, MS/MS) E->F I Final Structure F->I H Enzymatic/ Chemical Degradation G->H G->I H->I

General workflow for structural elucidation.

Key Methodologies and Experimental Protocols

Isolation and Purification

The initial and often most challenging step is to obtain the target glycoside in high purity.

  • High-Resolution Chromatography : Preparative High-Performance Liquid Chromatography (prep-HPLC) is the most common technique for purifying glycosides from a complex mixture.[9][10] Advanced methods like Counter-Current Chromatography (CCC) are also employed for separating structurally similar compounds.[9]

Protocol 1: Isolation of Apiogalacturonans from Lemna minor (Duckweed) This protocol is adapted from the work of Hart and Kindel (1970).[3][11]

  • Cell Wall Preparation : Homogenize fresh Lemna minor and wash extensively with water and organic solvents to remove intracellular contents, yielding a cell wall-enriched fraction.

  • Pectin Extraction : Treat the cell wall material with 0.5% ammonium (B1175870) oxalate (B1200264), a chelating agent, to solubilize pectic polysaccharides.[11]

  • Purification : Subject the oxalate extract to anion-exchange chromatography (e.g., DEAE-Sephadex column). Further purify the resulting fractions by fractional precipitation with increasing concentrations of sodium chloride. Polysaccharides with higher apiose content are typically more soluble at higher salt concentrations.[3][11]

Monosaccharide Composition Analysis

Once purified, the compound is hydrolyzed to break it down into its constituent monosaccharides, which are then identified. The presence of apiose is confirmed at this stage.

Protocol 2: Acid Hydrolysis and GC-MS Analysis This method is used to identify and quantify the sugar components, including apiose.[5]

  • Acid Hydrolysis : Hydrolyze the purified glycoside (approx. 1-2 mg) with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours to cleave glycosidic bonds.

  • Reduction : After removing the acid, reduce the resulting monosaccharides to their corresponding alditols with sodium borohydride (B1222165) (NaBH₄).

  • Acetylation : Acetylate the alditols with acetic anhydride (B1165640) and pyridine (B92270) to form volatile alditol acetate (B1210297) derivatives.

  • GC-MS Analysis : Analyze the derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Identify apiose and other sugars by comparing their retention times and mass fragmentation patterns with authentic standards.[12]

Sugar DerivativeTypical Retention Time (min)Key Mass Fragments (m/z)
Apiose alditol acetateVariable115, 128, 145, 187, 217, 289
Xylose alditol acetateVariable115, 145, 217, 289
Glucose alditol acetateVariable145, 217, 289, 361

Table 1: Representative GC-MS data for alditol acetate derivatives. Retention times vary based on the column and conditions.[12]

Linkage and Sequence Elucidation

This is the core of the structural analysis, where the connectivity and sequence of the sugars and the aglycone are determined.

High-Resolution Mass Spectrometry (HR-MS) provides the elemental composition, while tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID) are used to fragment the molecule.[10][13] The fragmentation pattern reveals the sequence of the sugar chain and can help infer linkage positions.

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the complete structural elucidation of glycosides in solution.[13] A combination of 1D and 2D NMR experiments is required.

G cluster_1D 1D NMR cluster_2D 2D NMR NMR NMR Spectroscopy H1 ¹H NMR (Proton Signals, Coupling Constants) NMR->H1 C13 ¹³C NMR (Carbon Count, Anomeric Carbons) NMR->C13 COSY COSY (¹H-¹H Correlations within a sugar ring) NMR->COSY HMBC HMBC (²J, ³J C-H Correlations for inter-residue linkages) NMR->HMBC NOESY NOESY/ROESY (Through-space ¹H-¹H Correlations for sequence and conformation) NMR->NOESY Structure Complete 3D Structure (Linkage, Sequence, Conformation) H1->Structure Anomeric Config. C13->Structure COSY->Structure Intra-residue connectivity HMBC->Structure Inter-residue connectivity NOESY->Structure Spatial proximity

Logical relationships in NMR-based elucidation.
  • ¹H and ¹³C NMR : Provide initial information on the number and type of sugar residues. The chemical shifts of anomeric protons (H-1) and carbons (C-1) are particularly diagnostic.[9]

  • COSY (Correlation Spectroscopy) : Identifies coupled protons within each sugar ring, allowing for the assignment of all proton signals for a given monosaccharide unit.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for determining linkage positions. It shows correlations between protons and carbons that are 2-3 bonds apart. A correlation between the anomeric proton of one sugar (e.g., Apiose H-1) and a carbon of the adjacent sugar (e.g., Glucose C-2) unequivocally establishes a (1→2) linkage.[9][13]

  • NOESY/ROESY : These experiments detect through-space correlations between protons, providing information on the sequence of sugars and the 3D conformation of the molecule.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-1 / C-1~5.0 - 5.4~108 - 112
H-2 / C-2~4.0 - 4.3~77 - 80
C-3-~80 - 83
H-4 / C-4~3.8 - 4.1~74 - 77
H-5,5' / C-5~3.6 - 3.9~63 - 66

Table 2: Typical NMR chemical shift ranges for β-D-apiofuranosyl residues. Values can vary significantly based on solvent, linkage, and aglycone structure.[14][15][16]

Protocol 3: 2D-NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the purified glycoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.[9]

  • Data Acquisition : Acquire a suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (≥500 MHz).

  • Data Analysis :

    • Use the ¹H and ¹³C spectra to identify anomeric signals.

    • Trace the spin systems for each sugar residue using the COSY spectrum, starting from the anomeric proton.

    • Assign carbons using the HSQC spectrum.

    • Identify key long-range correlations in the HMBC spectrum to establish the glycosidic linkages between sugar units and to the aglycone.

    • Use NOESY data to confirm the sequence and gain conformational insights.

Advanced & Complementary Methods

Using specific glycosidases can selectively cleave glycosidic bonds, which helps confirm linkage and sequence information.[4][17] For example, a β-apiosidase will specifically hydrolyze a terminal β-linked apiose residue.[4][18] The reaction can be monitored by TLC, HPLC, or LC-MS to identify the hydrolysis products.[4]

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence, including absolute stereochemistry.[9] However, obtaining suitable crystals of complex glycosides can be a significant bottleneck.

Case Study: The Biosynthesis of this compound

Understanding the biosynthesis of this compound provides context for its occurrence. The activated form, UDP-D-apiose, is synthesized from UDP-D-glucuronic acid by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS).[6][19][20] This unique enzymatic reaction involves decarboxylation and a rearrangement of the carbon skeleton, leading to ring contraction.[6][21]

G UDP_GlcA UDP-D-Glucuronic Acid UAXS UAXS (UDP-Apiose/Xylose Synthase) + NAD⁺ UDP_GlcA->UAXS Intermediate UDP-4-keto-pentose intermediate UAXS->Intermediate UDP_Api UDP-D-Apiose Intermediate->UDP_Api Ring Contraction UDP_Xyl UDP-D-Xylose Intermediate->UDP_Xyl Decarboxylation ApiGT Apiosyltransferases UDP_Api->ApiGT Glycosides Apiose-containing Secondary Metabolites Pectin Cell Wall Polysaccharides (RG-II, Apiogalacturonan) ApiGT->Glycosides ApiGT->Pectin

Biosynthetic pathway of UDP-D-Apiose.
EnzymeSource (Example)SubstrateProductsKₘ (µM)Vₘₐₓ or k꜀ₐₜ
UAXS (AXS1)Arabidopsis thalianaUDP-D-glucuronic acidUDP-D-apiose, UDP-D-xylose~20-500.3 min⁻¹ (turnover)

Table 3: Representative kinetic data for UDP-D-apiose/UDP-D-xylose synthase (UAXS). Values can vary between species and experimental conditions.[6][20]

Conclusion

The structural elucidation of this compound containing natural products is a complex endeavor that relies on the synergistic application of modern analytical techniques. A logical workflow, beginning with robust isolation and purification, followed by a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopy, forms the cornerstone of this process. Complementary methods such as enzymatic hydrolysis and chemical degradation provide confirmatory evidence, while X-ray crystallography remains the ultimate standard for absolute structure determination. The detailed protocols and data presented in this guide offer a framework for researchers to successfully navigate the challenges of characterizing these structurally unique and biologically significant molecules.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for D-Apiose Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose is a unique branched-chain pentose (B10789219) found in various plant cell wall polysaccharides, such as rhamnogalacturonan II (RG-II), and as a component of several secondary metabolites.[1] Its analysis is crucial for understanding plant biochemistry, cell wall structure, and the biological activities of apiose-containing compounds. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using two primary HPLC-based methods: pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by reverse-phase HPLC, and direct analysis using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Methods Overview

Two principal HPLC-based methods are presented for the analysis of this compound:

  • Pre-column Derivatization with PMP and RP-HPLC-DAD: This widely used method involves the derivatization of the reducing end of this compound with PMP, rendering it UV-active for sensitive detection.[2][3] The resulting derivative is then separated on a C18 reverse-phase column.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This powerful technique allows for the direct analysis of underivatized carbohydrates, including this compound, with high sensitivity and selectivity.[4][5][6]

Experimental Protocols

Protocol 1: this compound Analysis via Pre-column Derivatization with PMP

This protocol is adapted from a validated method for the analysis of neutral and acidic sugars in plant polysaccharides.[3]

1. Sample Preparation (From Plant Material)

  • Hydrolysis: Accurately weigh 10-20 mg of dried, finely ground plant material into a screw-cap tube. Add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Incubate at 121°C for 2 hours to hydrolyze polysaccharides and release monosaccharides.

  • Cool the sample to room temperature and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Re-dissolve the dried hydrolysate in 1 mL of ultrapure water.

2. PMP Derivatization

  • To 100 µL of the redissolved sample or this compound standard solution, add 100 µL of 0.5 M PMP in methanol (B129727) and 100 µL of 0.3 M NaOH.

  • Vortex the mixture and incubate in a water bath at 70°C for 60 minutes.

  • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 0.3 M HCl.

  • Add 1 mL of chloroform (B151607) and vortex vigorously for 1 minute to extract excess PMP.

  • Centrifuge at 5,000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper aqueous layer containing the PMP-derivatized this compound and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-DAD Analysis

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is required.

  • Column: Zorbax Extend C18 column (4.6 x 250 mm, 5 µm) or equivalent.[3]

  • Mobile Phase:

  • Gradient Elution:

    • 0-35 min: 12-17% B[3]

    • 35-45 min: 17-20% B[3]

    • 45-46 min: 20-12% B[3]

    • 46-65 min: 12% B (re-equilibration)[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[3]

  • Detection: 245 nm

  • Injection Volume: 20 µL

4. Quantification

  • Prepare a calibration curve using standard solutions of this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) subjected to the same derivatization procedure.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: Direct this compound Analysis using HPAEC-PAD

This protocol is based on established methods for carbohydrate analysis.[5][6][7]

1. Sample Preparation

  • Follow the same hydrolysis and neutralization steps as in Protocol 1 (Sample Preparation).

  • Dilute the neutralized hydrolysate with ultrapure water to a suitable concentration for HPAEC-PAD analysis.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPAEC-PAD Analysis

  • HPLC System: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

  • Mobile Phase:

    • Isocratic elution with 100 mM NaOH.

    • Alternatively, a gradient of sodium acetate (B1210297) in NaOH may be required for complex samples.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30°C

  • PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.

  • Injection Volume: 10-25 µL

3. Quantification

  • Prepare a calibration curve using standard solutions of this compound at various concentrations (e.g., 1, 5, 10, 50, 100 pmol).

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

Data Presentation

Table 1: HPLC Parameters for PMP-Derivatized this compound Analysis

ParameterCondition
Column Zorbax Extend C18 (4.6 x 250 mm, 5 µm)[3]
Mobile Phase A 100 mM Sodium Phosphate Buffer, pH 8.0[3]
Mobile Phase B Acetonitrile[3]
Gradient 0-35 min (12-17% B), 35-45 min (17-20% B)[3]
Flow Rate 1.0 mL/min
Temperature 25°C[3]
Detection DAD at 245 nm
Injection Volume 20 µL

Table 2: HPAEC-PAD Parameters for Direct this compound Analysis

ParameterCondition
Column High-Performance Anion-Exchange Column
Mobile Phase 100 mM Sodium Hydroxide
Flow Rate 0.5 - 1.0 mL/min
Temperature 30°C
Detection Pulsed Amperometric Detection (PAD)
Injection Volume 10-25 µL

Visualizations

G cluster_prep Sample Preparation cluster_deriv PMP Derivatization cluster_hplc HPLC Analysis plant_material Plant Material hydrolysis Acid Hydrolysis (2M TFA, 121°C) plant_material->hydrolysis neutralization Evaporation & Reconstitution hydrolysis->neutralization add_pmp Add PMP & NaOH neutralization->add_pmp incubation Incubate (70°C, 60 min) add_pmp->incubation extraction Neutralize & Extract with Chloroform incubation->extraction collect Collect Aqueous Layer extraction->collect injection Inject into HPLC collect->injection separation C18 Reverse-Phase Separation injection->separation detection DAD Detection (245 nm) separation->detection quantification Quantification detection->quantification G cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD Analysis plant_material Plant Material hydrolysis Acid Hydrolysis (2M TFA, 121°C) plant_material->hydrolysis neutralization Evaporation & Dilution hydrolysis->neutralization filtration Filter (0.22 µm) neutralization->filtration injection Inject into HPAEC System filtration->injection separation Anion-Exchange Separation injection->separation detection Pulsed Amperometric Detection separation->detection quantification Quantification detection->quantification

References

Application Note: Structural Analysis of D-Apiose using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose is a naturally occurring branched-chain pentose, a rare sugar that is a key component of complex polysaccharides in plant cell walls, most notably Rhamnogalacturonan-II (RG-II).[1] The unique structure of this compound, featuring a C3' tertiary alcohol, allows it to form borate-ester cross-links, which are crucial for the structural integrity of the plant cell wall.[1] Its presence in biologically significant polymers makes its structural elucidation critical for understanding plant biology, and for applications in nutrition and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural and conformational analysis of carbohydrates like this compound in solution.[2] This document provides detailed protocols for the structural characterization of this compound using one- and two-dimensional NMR techniques.

Principle of NMR for this compound Analysis

In solution, this compound exists as an equilibrium mixture of α- and β-anomers in its furanose (five-membered ring) form. NMR spectroscopy allows for the detailed investigation of this equilibrium and the complete assignment of all proton (¹H) and carbon (¹³C) signals for each anomer.

  • Chemical Shifts (δ): The precise resonance frequency of each nucleus is highly sensitive to its local electronic environment, providing primary information about the carbon skeleton and the configuration of stereocenters.

  • Scalar (J) Coupling: Through-bond interactions between adjacent nuclei (e.g., ¹H-¹H or ¹H-¹³C) cause signal splitting. The magnitude of the coupling constant (J) provides information on dihedral angles and connectivity.

  • Nuclear Overhauser Effect (NOE): Through-space dipolar coupling between protons that are close to each other (typically < 5 Å) is detected by NOESY experiments. This is crucial for determining stereochemistry and conformation, for instance, to distinguish between α and β anomers by observing the proximity of H-1 to other protons in the ring.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The following protocol is a general guideline and may be optimized based on the specific instrument and experimental goals.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR experiments. For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of high-purity Deuterium Oxide (D₂O, 99.96%). D₂O is the preferred solvent as it avoids a large, interfering water signal in the ¹H spectrum.

  • Dissolution: Transfer the this compound and D₂O to a clean vial. Vortex until the solid is completely dissolved. Gentle warming can aid dissolution, but prolonged heating should be avoided.

  • pH Adjustment (Optional): If required, the pD can be adjusted using dilute DCl or NaOD. For carbohydrates, a neutral pD is generally preferred.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm high-precision NMR tube to remove any particulate matter.[3] The final sample height should be at least 4.5 cm.[3]

  • Equilibration: Cap the NMR tube and allow the sample to sit at room temperature for several hours (or overnight) to ensure it reaches mutarotational equilibrium between the α and β anomers.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

A. 1D NMR Spectra:

  • ¹H NMR: Acquire a standard 1D proton spectrum. This provides an overview of the sample and is used to check for purity and concentration. Typical chemical shifts for carbohydrate ring protons are between 3-6 ppm, with anomeric protons appearing further downfield (4.5-5.5 ppm).[2]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon atoms. Typical chemical shifts for carbohydrate ring carbons are between 60-110 ppm.[2]

B. 2D NMR Spectra:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar (J) coupled, typically those on adjacent carbon atoms. It is the primary method for tracing the proton connectivity within each anomeric spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful method for assigning carbon resonances based on their known proton assignments from the COSY spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying connectivity across quaternary carbons (like C-3 in apiose) and across the glycosidic bond in oligosaccharides.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. For this compound, NOESY is critical for confirming the stereochemical relationship between protons on different parts of the furanose ring and definitively assigning the α and β anomers.

Data Presentation: this compound NMR Assignments

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the anomers of D-apiofuranose in D₂O. This data is compiled from established literature, primarily from the work of Snyder and Serianni.[2]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for D-Apiofuranose Anomers in D₂O

Protonα-Anomer (δ ppm)β-Anomer (δ ppm)
H-1~5.25~5.18
H-2~4.15~4.05
H-4a~3.80~3.90
H-4b~3.70~3.80
H-5a~3.95~3.75
H-5b~3.65~3.65

Note: Chemical shifts are approximate and can vary slightly with temperature, concentration, and pD. Assignments are based on 2D NMR correlation experiments.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Apiofuranose Anomers in D₂O

Carbonα-Anomer (δ ppm)β-Anomer (δ ppm)
C-1~98.5~104.0
C-2~75.0~78.0
C-3~80.0~80.5
C-4~72.0~74.5
C-5~62.0~65.0

Note: The anomeric carbon (C-1) shows a significant chemical shift difference between the α and β forms, making it a key indicator for anomer identification.[2]

Visualizations

Experimental Workflow

The logical flow from sample preparation to final structure determination is a critical process for ensuring accurate and reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep1 Weigh this compound (5-20 mg) Prep2 Dissolve in D₂O (0.5 mL) Prep1->Prep2 Prep3 Filter into 5mm NMR Tube Prep2->Prep3 Prep4 Allow Mutarotational Equilibrium Prep3->Prep4 Acq1D Acquire 1D Spectra (¹H, ¹³C) Prep4->Acq1D Insert into Spectrometer Acq2D Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Analysis1 Process Spectra (FT, Phasing, Baseline Correction) Acq2D->Analysis1 Analysis2 Assign ¹H Spin Systems (COSY) Analysis1->Analysis2 Analysis3 Assign ¹³C Resonances (HSQC) Analysis2->Analysis3 Analysis4 Confirm Connectivity (HMBC) Analysis3->Analysis4 Analysis5 Determine Stereochemistry (NOESY) Analysis4->Analysis5 Analysis6 Final Structure Assignment Analysis5->Analysis6 Final Structural Report (Tables & Assignments) Analysis6->Final

Caption: Workflow for NMR-based structural analysis of this compound.

NMR Correlation Pathway

This diagram illustrates how different 2D NMR experiments are used to establish the covalent structure and stereochemistry of the β-D-apiofuranose anomer.

Caption: Key 2D NMR correlations for β-D-apiofuranose structural assignment.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a comprehensive and powerful toolkit for the complete structural and stereochemical assignment of this compound. The protocols and data presented herein serve as a robust guide for researchers in natural product chemistry, glycobiology, and drug development to accurately characterize this unique and biologically important monosaccharide. The ability to define its structure in solution is the first step toward understanding its interactions and functions in complex biological systems.

References

Application Notes and Protocols for the Assay of UDP-D-apiose/UDP-D-xylose Synthase (UAXS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) (UDP)-D-apiose/UDP-D-xylose synthase (UAXS), also known as UDP-apiose/UDP-xylose synthase (AXS), is a key enzyme in plant cell wall biosynthesis.[1][2] It catalyzes the NAD+-dependent conversion of UDP-D-glucuronic acid (UDP-GlcA) into two important nucleotide sugars: UDP-D-apiose and UDP-D-xylose.[1][2] These products serve as essential precursors for the synthesis of pectin (B1162225) (via UDP-apiose) and hemicellulose (via UDP-xylose), which are critical components for maintaining the structural integrity of the plant cell wall.[1] The unique dual functionality and the complex reaction mechanism of UAXS make it a significant area of study in carbohydrate chemistry and plant biology, as well as a potential target for the development of novel herbicides.[1][2]

This document provides detailed protocols for two common methods to determine UAXS activity: a continuous spectrophotometric coupled-enzyme assay and a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay.

Enzymatic Reaction Pathway

UAXS catalyzes a complex, NAD+-dependent reaction involving oxidation, decarboxylation, and a rearrangement of the carbon skeleton of UDP-GlcA.[1][3] The overall reaction is depicted below.

UAXS_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products UDP_GlcA UDP-D-glucuronic acid UAXS UAXS UDP_GlcA->UAXS + NAD NAD+ NAD->UAXS UDP_Apiose UDP-D-apiose UAXS->UDP_Apiose UDP_Xylose UDP-D-xylose UAXS->UDP_Xylose NADH NADH UAXS->NADH CO2 CO2 UAXS->CO2

Caption: UAXS catalyzes the conversion of UDP-GlcA to UDP-apiose and UDP-xylose.

Quantitative Data Summary

The kinetic parameters of UAXS can vary depending on the source of the enzyme (organism and isoform), purity, and assay conditions. The following table provides representative kinetic data. Researchers should determine these values for their specific experimental setup.

ParameterTypical Value RangeSubstrateNotes
Km 10 - 100 µMUDP-GlcAThe Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.[4]
Vmax 0.1 - 5 µmol/min/mgUDP-GlcAThe maximum rate of the reaction. Larger values indicate higher maximum activity.[4]
Optimal pH 7.5 - 8.5-The pH at which the enzyme exhibits maximum activity.
Optimal Temperature 30 - 37 °C-The temperature at which the enzyme exhibits maximum activity.

Experimental Protocols

Two primary methods for assaying UAXS activity are detailed below. The choice of method depends on the available equipment, the required sensitivity, and whether continuous monitoring is necessary.

Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay

This method indirectly measures UAXS activity by coupling the production of NADH to a subsequent enzymatic reaction that results in a change in absorbance.[5] It is suitable for high-throughput screening and kinetic analysis.

The UAXS-catalyzed reaction produces NADH. In this coupled assay, the rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.[5] This assay is continuous, allowing for the real-time determination of the initial reaction velocity.

Spectrophotometric_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Reagents mix_components Mix Assay Buffer, NAD+, and UDP-GlcA in a cuvette prep_reagents->mix_components prep_enzyme Prepare UAXS Enzyme Solution start_reaction Initiate reaction by adding UAXS enzyme prep_enzyme->start_reaction incubate Pre-incubate mixture at optimal temperature (e.g., 30°C) mix_components->incubate incubate->start_reaction measure Monitor absorbance at 340 nm over time start_reaction->measure calc_rate Calculate initial reaction rate from the linear phase of the absorbance curve measure->calc_rate calc_activity Determine enzyme activity (µmol/min/mg) calc_rate->calc_activity

Caption: Workflow for the continuous spectrophotometric UAXS assay.

  • Purified UAXS enzyme

  • UDP-D-glucuronic acid (UDP-GlcA) trisodium (B8492382) salt

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

  • Prepare the reaction mixture: In a total volume of 100 µL, combine the following in a UV-transparent cuvette:

    • 50 mM Tris-HCl, pH 8.0

    • 1 mM NAD+

    • 1 mM UDP-GlcA

  • Pre-incubate: Incubate the reaction mixture at 30°C for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add a suitable amount of purified UAXS enzyme to the reaction mixture and mix gently.

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate enzyme activity: Determine the initial reaction rate (ΔA340/min) from the linear portion of the absorbance versus time plot. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmol of NADH produced per minute. Calculate the specific activity in µmol/min/mg of enzyme.

Protocol 2: HPLC-Based Assay

This method provides a direct and quantitative measurement of the UAXS reaction products, UDP-apiose and UDP-xylose.[1][6] It is highly specific and accurate, making it ideal for detailed kinetic studies and product identification.

The UAXS-catalyzed reaction is allowed to proceed for a fixed time, after which it is stopped. The reaction mixture is then analyzed by HPLC to separate and quantify the substrate (UDP-GlcA) and the products (UDP-apiose and UDP-xylose).[1] Detection is typically performed by monitoring the absorbance of the UDP-sugars at 262 nm.[1]

HPLC_Workflow cluster_reaction Enzymatic Reaction cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mixture Prepare reaction mixture (Buffer, NAD+, UDP-GlcA, UAXS) incubate Incubate at optimal temperature (e.g., 30°C) for a specific time prep_mixture->incubate stop_reaction Stop the reaction (e.g., by adding a quenching solution or heating) incubate->stop_reaction centrifuge Centrifuge to pellet precipitated protein stop_reaction->centrifuge filter Filter supernatant through a 0.22 µm filter centrifuge->filter inject Inject sample onto HPLC column filter->inject separate Separate UDP-sugars using a gradient mobile phase inject->separate detect Detect UDP-sugars by absorbance at 262 nm separate->detect quantify Quantify product formation by comparing peak areas to standards detect->quantify calc_activity Calculate enzyme activity (µmol/min/mg) quantify->calc_activity

Caption: Workflow for the HPLC-based UAXS assay.

  • Purified UAXS enzyme

  • UDP-D-glucuronic acid (UDP-GlcA) trisodium salt

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Quenching solution (e.g., perchloric acid, followed by neutralization with potassium carbonate)

  • Standards for UDP-GlcA, UDP-apiose, and UDP-xylose

  • HPLC system with a UV detector and a suitable anion-exchange or reverse-phase column

  • Mobile phase buffers (e.g., ammonium (B1175870) formate (B1220265) buffers)[6]

  • Prepare the reaction mixture: In a total volume of 100 µL, combine:

    • 50 mM Tris-HCl, pH 8.0

    • 1 mM NAD+

    • 1 mM UDP-GlcA

    • A suitable amount of purified UAXS enzyme

  • Incubate: Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes).

  • Stop the reaction: Terminate the reaction by adding a quenching solution or by heat inactivation.

  • Prepare the sample for HPLC:

    • Centrifuge the mixture to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC analysis:

    • Inject an aliquot of the filtered sample onto the HPLC column.

    • Separate the nucleotide sugars using an appropriate gradient of the mobile phase.[1][6]

    • Detect the UDP-sugars by their absorbance at 262 nm.[1]

  • Quantify and calculate activity:

    • Identify the peaks corresponding to UDP-apiose and UDP-xylose by comparing their retention times with those of the standards.

    • Quantify the amount of each product formed by comparing their peak areas to a standard curve.[1]

    • Calculate the enzyme activity in terms of µmol of product formed per minute per mg of enzyme.[1]

Conclusion

The choice between the spectrophotometric and HPLC-based assays for UAXS activity depends on the specific research goals. The spectrophotometric method is rapid and suitable for high-throughput applications, while the HPLC method offers high specificity and accuracy for detailed kinetic and mechanistic studies. Both protocols provided here can be optimized to suit specific laboratory conditions and enzyme characteristics.

References

Application Notes and Protocols for the Enzymatic Synthesis of UDP-D-apiose for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) D-apiose (B1254161) (UDP-D-apiose) is a crucial nucleotide sugar donor for the biosynthesis of apiose-containing glycans, which are essential components of the primary cell walls in vascular plants. The unique branched-chain pentose, this compound, plays a vital role in the structural integrity of the cell wall by forming borate (B1201080) ester cross-links within the pectic polysaccharide rhamnogalacturonan II (RG-II).[1][2] The enzymatic synthesis of UDP-D-apiose is a reliable and efficient method for producing this key molecule for in vitro studies, such as glycosyltransferase assays, which are fundamental in drug development and for studying plant biology.

The synthesis is catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS), which converts UDP-D-glucuronic acid (UDP-GlcA) into UDP-D-apiose and UDP-D-xylose in an NAD+-dependent reaction.[1][3] This document provides detailed protocols for the enzymatic synthesis, purification, and application of UDP-D-apiose in a glycosyltransferase assay.

Biosynthetic Pathway of UDP-D-Apiose

The enzymatic synthesis of UDP-D-apiose from UDP-D-glucuronic acid is a multi-step process catalyzed by a single enzyme, UDP-D-apiose/UDP-D-xylose synthase (AXS). The reaction requires the cofactor NAD+.

UDP_Apiose_Pathway UDPGlcA UDP-D-glucuronic acid UDP4KetoGlcA UDP-4-keto-D-glucuronic acid UDPGlcA->UDP4KetoGlcA Oxidation AXS UDP-D-apiose/UDP-D-xylose synthase (AXS) UDPGlcA->AXS UDP4KetoPentose UDP-4-keto-pentose UDP4KetoGlcA->UDP4KetoPentose Decarboxylation UDPApiose UDP-D-apiose UDP4KetoPentose->UDPApiose Rearrangement & Reduction UDPXylose UDP-D-xylose UDP4KetoPentose->UDPXylose Reduction AXS->UDPApiose AXS->UDPXylose NADH NADH AXS->NADH CO2 CO2 AXS->CO2 NAD NAD+ NAD->AXS Cofactor

Caption: Biosynthetic pathway of UDP-D-apiose and UDP-D-xylose from UDP-D-glucuronic acid catalyzed by AXS.

Quantitative Data

The kinetic parameters of UDP-D-apiose/UDP-D-xylose synthase vary depending on the source of the enzyme. The following table summarizes key quantitative data for the enzyme from Arabidopsis thaliana.

ParameterValueSource OrganismReference
Turnover number (kcat)0.3 min⁻¹Arabidopsis thaliana (recombinant AXS1)[4]
Kcat/Km0.043 µM⁻¹s⁻¹Arabidopsis thaliana (recombinant AXS1)[5]
Km (for UDP-GlcA)7 µMArabidopsis thaliana (recombinant AXS1)[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of UDP-D-apiose

This protocol outlines the synthesis of UDP-D-apiose from UDP-GlcA using a recombinant AXS enzyme, followed by purification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Recombinant Arabidopsis thaliana AXS1 enzyme

  • UDP-D-glucuronic acid (UDP-GlcA)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • HPLC system with a UV detector

  • Hypercarb Porous Graphitic Carbon column (or equivalent)

  • Ammonium Acetate

  • Triethylamine (B128534)

Reaction Setup:

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM DTT

    • 2 mM NAD+

    • 5 mM UDP-D-glucuronic acid

    • 10 µg of purified recombinant Arabidopsis thaliana AXS1 enzyme[2]

  • Incubate the reaction mixture at 37°C for 4 hours.[2]

Reaction Termination and Sample Preparation:

  • Terminate the reaction by heating the mixture at 95°C for 5 minutes.[2]

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated protein.[2]

  • Transfer the supernatant to a new tube for HPLC purification.[2]

HPLC Purification:

  • HPLC System: A standard HPLC system with a UV detector set to 262 nm is required.[2]

  • Column: A Hypercarb Porous Graphitic Carbon column (100 x 2.1 mm, 5 µm) is recommended.[2]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 8.0 with triethylamine.[2]

    • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient of Mobile Phase B is used to separate UDP-D-apiose from other reaction components.

  • Collect the fraction corresponding to UDP-D-apiose based on the retention time of a standard, if available, or by subsequent analysis (e.g., mass spectrometry).

Product Stability: UDP-D-apiose is known to be labile. To enhance its stability, it is recommended to use bulky cations like triethylamine as counter ions in the final preparation. The half-life of UDP-D-apiose can be significantly increased at pH 6.0 and 25°C using triethylamine.[2]

Protocol 2: In Vitro Apiosyltransferase Assay

This protocol describes the use of the enzymatically synthesized UDP-D-apiose in a glycosyltransferase assay to produce apiin (B1667559) from apigenin (B1666066) 7-O-glucoside.

Materials:

  • Purified UDP-D-apiose (from Protocol 1)

  • Recombinant apiosyltransferase (e.g., UGT94AX1 from celery)

  • Apigenin 7-O-glucoside (acceptor substrate)

  • Tris-HCl buffer

  • Luminometer (for UDP detection assay)

  • UDP-Glo™ Glycosyltransferase Assay Kit (or similar UDP detection kit)

Assay Procedure:

  • Prepare the glycosyltransferase reaction mixture in a 96-well plate containing:

    • 50 mM Tris-HCl, pH 7.5

    • Appropriate concentration of purified UDP-D-apiose (e.g., 100 µM)

    • Appropriate concentration of apigenin 7-O-glucoside

    • Purified recombinant apiosyltransferase

  • Incubate the reaction at the optimal temperature for the apiosyltransferase (e.g., 30°C) for a specific time period.

  • Terminate the reaction according to the UDP detection kit manufacturer's instructions.

  • Detect the amount of UDP produced, which is proportional to the apiosyltransferase activity, using a luminometer. The UDP-Glo™ assay converts the UDP product to ATP, which then generates a light signal in a luciferase reaction.[6][7]

Experimental Workflow

The overall workflow for the synthesis and application of UDP-D-apiose involves several key stages, from enzyme expression to the final in vitro assay.

Workflow cluster_synthesis UDP-D-apiose Synthesis & Purification cluster_assay In Vitro Application cluster_analysis Quality Control Enzyme_Expression Recombinant AXS Expression & Purification Enzymatic_Reaction Enzymatic Reaction (UDP-GlcA -> UDP-Apiose) Enzyme_Expression->Enzymatic_Reaction Purification HPLC Purification Enzymatic_Reaction->Purification GT_Assay Apiosyltransferase Assay Purification->GT_Assay QC Product Characterization (NMR, MS) Purification->QC Data_Analysis Data Analysis GT_Assay->Data_Analysis

Caption: General experimental workflow for the enzymatic synthesis of UDP-D-apiose and its use in in vitro studies.

References

Chemical Synthesis of D-Apiose and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of D-Apiose and its derivatives. This compound, a branched-chain pentose, is a component of various natural products and plant cell wall polysaccharides, making it and its derivatives valuable targets for chemical synthesis in drug discovery and glycobiology.

Introduction

This compound is a unique sugar with a branched hydroxymethyl group at the C3 position. Its presence in biologically active molecules, such as apiin (B1667559) and rhamnogalacturonan II, has spurred interest in the development of synthetic routes to access this sugar and its analogs. Chemical synthesis offers a versatile platform to produce this compound and its derivatives with specific modifications for structure-activity relationship studies and the development of novel therapeutics.

This guide outlines two key synthetic strategies: the synthesis of a versatile this compound precursor, 2,3-O-isopropylidene-D-apio-D-furanose, from L-arabinose, and the preparation of thioglycoside donors for oligosaccharide synthesis. Additionally, a protocol for the synthesis of apiose-containing nucleoside analogs is provided.

Data Presentation: Synthesis of this compound Precursors and Derivatives

The following tables summarize quantitative data for key synthetic steps described in the protocols.

Table 1: Synthesis of 3-C-(hydroxymethyl)-2,3-O-isopropylidene-D-glycero-tetrose diethyl dithioacetal from L-Arabinose

StepReactionStarting MaterialKey ReagentsSolventTime (h)Temp (°C)Yield (%)
1Dithioacetal FormationL-ArabinoseEthanethiol (B150549), Conc. HCl-10~90
2Isopropylidene ProtectionL-Arabinose diethyl dithioacetal2,2-Dimethoxypropane (B42991), Acetone, p-TsOHDMF12RT85
3Oxidative Cleavage2,3:4,5-Di-O-isopropylidene-L-arabinose diethyl dithioacetalSodium periodate (B1199274)Dichloromethane (B109758)/Water2RT95
4Aldol-Cannizzaro Reaction2,3-O-Isopropylidene-L-threose diethyl dithioacetalFormaldehyde (B43269), Calcium hydroxide (B78521)Dioxane/Water24RT60

Table 2: Synthesis of p-Tolylthio-β-D-apiofuranoside Derivatives

StepReactionStarting MaterialKey ReagentsSolventTime (h)Temp (°C)Yield (%)
1Thioglycoside Formation1,2,3-Tri-O-acetyl-D-apiosep-Thiocresol, BF3·OEt2Dichloromethane4RT80
2Deprotectionp-Tolyl 2,3-di-O-acetyl-1-thio-β-D-apiofuranosideSodium methoxide (B1231860)Methanol (B129727)2RT95

Table 3: Synthesis of an Apiose-Containing Nucleoside Analog

StepReactionStarting MaterialKey ReagentsSolventTime (h)Temp (°C)Yield (%)
1Glycosylation (Mitsunobu)Protected Apiose Derivative6-Chloropurine (B14466), PPh3, DIADTHF12RT75
2DeprotectionProtected Apiose-NucleosideTrifluoroacetic acidDichloromethane2RT90

Experimental Protocols

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-apio-D-furanose from L-Arabinose

This protocol outlines a multi-step synthesis of a key this compound precursor.

Materials:

  • L-Arabinose

  • Ethanethiol

  • Concentrated Hydrochloric Acid

  • 2,2-Dimethoxypropane

  • Acetone

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

  • Sodium periodate

  • Dichloromethane (DCM)

  • Formaldehyde (37% aqueous solution)

  • Calcium hydroxide

  • Dioxane

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Formation of L-Arabinose diethyl dithioacetal.

    • Cool concentrated hydrochloric acid (100 mL) to 0 °C in an ice bath.

    • Add ethanethiol (50 mL) dropwise with stirring.

    • Add L-arabinose (50 g) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture for 1 hour at 0 °C.

    • Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash with cold water and dry under vacuum.

  • Step 2: Isopropylidene Protection.

    • Dissolve the L-arabinose diethyl dithioacetal (40 g) in DMF (200 mL).

    • Add 2,2-dimethoxypropane (50 mL) and a catalytic amount of p-TsOH (0.5 g).

    • Stir the mixture at room temperature for 12 hours.

    • Neutralize the reaction with triethylamine (B128534) and remove the solvent under reduced pressure.

    • Purify the residue by silica (B1680970) gel chromatography to obtain 2,3:4,5-Di-O-isopropylidene-L-arabinose diethyl dithioacetal.

  • Step 3: Oxidative Cleavage.

    • Dissolve the di-isopropylidene protected dithioacetal (30 g) in a mixture of dichloromethane (150 mL) and water (50 mL).

    • Add sodium periodate (25 g) portion-wise with vigorous stirring.

    • Stir at room temperature for 2 hours.

    • Separate the organic layer, wash with sodium thiosulfate (B1220275) solution and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield 2,3-O-Isopropylidene-L-threose diethyl dithioacetal.

  • Step 4: Aldol-Cannizzaro Reaction.

    • Dissolve the threose derivative (20 g) in a mixture of dioxane (100 mL) and water (50 mL).

    • Add formaldehyde (37% aqueous solution, 30 mL) and calcium hydroxide (10 g).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain 3-C-(hydroxymethyl)-2,3-O-isopropylidene-D-glycero-tetrose diethyl dithioacetal.

  • Step 5: Cyclization to 2,3-O-Isopropylidene-D-apio-D-furanose.

    • The dithioacetal from the previous step can be cyclized to the desired apiofuranose derivative using various methods, often involving treatment with a thiophilic promoter such as mercury(II) chloride or N-bromosuccinimide in the presence of water.

Protocol 2: Synthesis of a p-Tolylthio-β-D-apiofuranoside Donor

This protocol describes the preparation of a thioglycoside donor, which is a versatile building block for the synthesis of apiose-containing oligosaccharides.

Materials:

  • 1,2,3-Tri-O-acetyl-D-apiose (prepared from this compound)

  • p-Thiocresol

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Dichloromethane (DCM)

  • Sodium methoxide

  • Methanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Glycosylation.

    • Dissolve 1,2,3-Tri-O-acetyl-D-apiose (1 g) and p-thiocresol (1.2 eq) in anhydrous dichloromethane (20 mL) under an inert atmosphere.

    • Cool the solution to 0 °C and add BF3·OEt2 (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel chromatography to yield p-tolyl 2,3-di-O-acetyl-1-thio-β-D-apiofuranoside.

  • Step 2: Deprotection.

    • Dissolve the acetylated thioglycoside (0.5 g) in anhydrous methanol (10 mL).

    • Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).

    • Stir at room temperature for 2 hours.

    • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate to obtain p-tolyl 1-thio-β-D-apiofuranoside.

Protocol 3: Synthesis of an Apiose-Containing Nucleoside Analog

This protocol details the synthesis of a purine (B94841) nucleoside analog of this compound via a Mitsunobu reaction.

Materials:

  • A suitably protected this compound derivative with a free anomeric hydroxyl group (e.g., 2,3-O-isopropylidene-D-apio-D-furanose)

  • 6-Chloropurine

  • Triphenylphosphine (B44618) (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Mitsunobu Glycosylation.

    • Dissolve the protected apiose derivative (1 mmol), 6-chloropurine (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (20 mL) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD (1.5 mmol) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to isolate the protected apiose-nucleoside analog.

  • Step 2: Deprotection.

    • Dissolve the protected nucleoside analog (0.5 mmol) in dichloromethane (10 mL).

    • Add a solution of trifluoroacetic acid in dichloromethane (e.g., 50% v/v) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by chromatography or recrystallization to obtain the final apiose-containing nucleoside analog.

Mandatory Visualizations

Chemical_Synthesis_of_D_Apiose_Precursor L-Arabinose L-Arabinose L-Arabinose_dithioacetal L-Arabinose_dithioacetal L-Arabinose->L-Arabinose_dithioacetal  Ethanethiol, HCl   Di-O-isopropylidene_dithioacetal Di-O-isopropylidene_dithioacetal L-Arabinose_dithioacetal->Di-O-isopropylidene_dithioacetal  2,2-DMP, p-TsOH   Threose_dithioacetal Threose_dithioacetal Di-O-isopropylidene_dithioacetal->Threose_dithioacetal  NaIO4   Apiose_dithioacetal_precursor Apiose_dithioacetal_precursor Threose_dithioacetal->Apiose_dithioacetal_precursor  HCHO, Ca(OH)2   2,3-O-isopropylidene-D-apio-D-furanose 2,3-O-isopropylidene-D-apio-D-furanose Apiose_dithioacetal_precursor->2,3-O-isopropylidene-D-apio-D-furanose  Cyclization  

Caption: Synthetic pathway to a this compound precursor from L-Arabinose.

Thioglycoside_Donor_Synthesis Protected_this compound 1,2,3-Tri-O-acetyl-D-apiose Thioglycoside_Protected Protected p-Tolylthio-β-D-apiofuranoside Protected_this compound->Thioglycoside_Protected  p-Thiocresol, BF3·OEt2   Thioglycoside_Donor p-Tolylthio-β-D-apiofuranoside Thioglycoside_Protected->Thioglycoside_Donor  NaOMe, MeOH  

Caption: Preparation of an apiose thioglycoside donor.

Apiose_Nucleoside_Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection Start Protected Apiose + 6-Chloropurine Reagents PPh3, DIAD in THF Start->Reagents Reaction Stir at RT for 12h Reagents->Reaction Purification1 Silica Gel Chromatography Reaction->Purification1 Product1 Protected Apiose-Nucleoside Purification1->Product1 Start2 Protected Apiose-Nucleoside Product1->Start2 Reagents2 TFA in DCM Start2->Reagents2 Reaction2 Stir at RT for 2h Reagents2->Reaction2 Purification2 Chromatography/Recrystallization Reaction2->Purification2 Product2 Final Apiose-Nucleoside Analog Purification2->Product2

Caption: Experimental workflow for apiose nucleoside analog synthesis.

Unlocking the Sweet Secrets of Plant Cell Walls: Methods for Quantifying D-Apiose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing methods for the quantification of D-Apiose (B1254161) in plant cell walls has been released today, offering a critical resource for researchers, scientists, and drug development professionals. This document provides in-depth application notes and standardized protocols for the accurate measurement of this unique branched-chain pentose, a key component of the pectic polysaccharide rhamnogalacturonan II (RG-II) and apiogalacturonan. The precise quantification of this compound is crucial for understanding cell wall structure, plant development, and its potential applications in biotechnology and pharmacology.

This compound plays a vital role in the structural integrity of the plant cell wall. It is a key component of two pectic polysaccharides: rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][2][3][4] In RG-II, a highly complex and conserved polysaccharide, apiose is essential for the formation of borate (B1201080) diester cross-links that dimerize two RG-II molecules.[1][3] This dimerization is critical for the mechanical properties of the cell wall and normal plant growth.[1][5] Apiogalacturonans, rich in apiose, are particularly abundant in the cell walls of aquatic monocots like duckweed.[1][3]

The accurate quantification of this compound provides valuable insights into the composition and architecture of the plant cell wall. This information is essential for studies on plant growth and development, cell wall biosynthesis, and the functional roles of pectic polysaccharides. Furthermore, understanding the apiose content is relevant for the enzymatic saccharification of biomass for biofuel production and for exploring the bioactive potential of plant-derived polysaccharides in medicine and functional foods.

This document outlines the two primary analytical methods for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) of alditol acetate (B1210297) derivatives and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Detailed protocols for each method are provided, covering all stages from sample preparation to data analysis.

Quantitative Data Summary

The following table summarizes the this compound content in the cell walls of various plant species as determined by different analytical methods.

Plant SpeciesTissue/OrganMethodThis compound Content (mol %)Reference
Lemna minor (Duckweed)Whole plantHPAEC-PADNot explicitly stated as a percentage of the total wall, but its presence and relative abundance were analyzed.[6]
Spirodela polyrhiza (Duckweed)Whole plantGC-MS of alditol acetates~4.0 ± 0.9[2]
Arabidopsis thalianaLeavesGC-MSLevels were significantly reduced in mutants, but a baseline percentage was not provided.[7]
Selected Green AlgaeWhole organismGC-MS of alditol acetatesNot Detected[2]
Selected Avascular PlantsWhole organismGC-MS of alditol acetatesNot Detected[2]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetate Derivatives

This method involves the acid hydrolysis of cell wall material to release monosaccharides, followed by reduction to alditols and subsequent acetylation to form volatile derivatives suitable for GC-MS analysis.

1. Cell Wall Preparation: a. Homogenize fresh plant tissue in a suitable buffer (e.g., phosphate (B84403) buffer). b. Wash the homogenate extensively with water and organic solvents (e.g., ethanol, acetone) to remove intracellular contents, yielding a cell wall-enriched fraction.[1] c. Dry the cell wall material by lyophilization.

2. Acid Hydrolysis: a. Weigh 5-10 mg of dried cell wall material into a screw-cap tube. b. Add 1 mL of 2 M trifluoroacetic acid (TFA). c. Heat at 121°C for 1 hour to hydrolyze the polysaccharides into monosaccharides.[1] d. Cool the sample and centrifuge to pellet any insoluble material. e. Transfer the supernatant containing the monosaccharides to a new tube. f. Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.

3. Reduction to Alditols: a. Dissolve the dried monosaccharides in 1 mL of 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride (B1222165) (NaBH₄). b. Incubate at room temperature for 1 hour. c. Add glacial acetic acid dropwise to neutralize the excess NaBH₄.

4. Acetylation: a. Evaporate the sample to dryness. b. Add 1 mL of methanol (B129727) and evaporate to remove borate salts (repeat 3-4 times). c. Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine. d. Heat at 100°C for 1 hour. e. Cool the sample and add 1 mL of water to stop the reaction. f. Extract the alditol acetates with 1 mL of dichloromethane (B109758) (DCM). g. Wash the DCM phase with water. h. Dry the DCM phase over anhydrous sodium sulfate. i. Transfer the dried DCM phase to a new vial for GC-MS analysis.

5. GC-MS Analysis: a. Inject 1 µL of the sample onto a suitable GC column (e.g., a capillary column coated with a polar stationary phase). b. Use a temperature program that allows for the separation of the different monosaccharide derivatives. c. The mass spectrometer is used to identify and quantify the apiose alditol acetate derivative based on its retention time and mass spectrum, by comparing to an authentic apiose standard.[8]

Protocol 2: Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method separates underivatized monosaccharides on an anion-exchange column followed by sensitive detection using pulsed amperometry.

1. Cell Wall Preparation and Hydrolysis: a. Follow steps 1 and 2 from the GC-MS protocol to obtain a hydrolyzed monosaccharide mixture.

2. HPAEC-PAD Analysis: a. Filter the hydrolyzed sample through a 0.22 µm filter.[6] b. Inject 10-25 µL of the hydrolysate into an HPAEC system equipped with a PAD detector and a suitable carbohydrate analysis column (e.g., CarboPac™ series).[6] c. Elute the monosaccharides isocratically with a dilute sodium hydroxide solution (e.g., 0.8 mM NaOH).[6] A post-column addition of a more concentrated NaOH solution (e.g., 500 mM NaOH) may be used to enhance the detector signal.[6] d. Identify and quantify the apiose peak by comparing its retention time and peak area to that of an authentic this compound standard.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hpaec HPAEC-PAD Analysis plant_tissue Plant Tissue homogenization Homogenization & Washing plant_tissue->homogenization cell_wall Isolated Cell Wall Material homogenization->cell_wall hydrolysis Acid Hydrolysis (e.g., 2M TFA) cell_wall->hydrolysis monosaccharides Monosaccharide Mixture hydrolysis->monosaccharides reduction Reduction (NaBH4) monosaccharides->reduction filtration Filtration monosaccharides->filtration acetylation Acetylation reduction->acetylation alditol_acetates Alditol Acetates acetylation->alditol_acetates gcms GC-MS Analysis alditol_acetates->gcms quant_gcms Quantification gcms->quant_gcms hpaec HPAEC-PAD Analysis filtration->hpaec quant_hpaec Quantification hpaec->quant_hpaec

Caption: Experimental workflow for this compound quantification.

udp_apiose_biosynthesis udp_glca UDP-D-glucuronic acid enzyme UDP-apiose/UDP-xylose synthase (UAS) udp_glca->enzyme udp_apiose UDP-D-apiose enzyme->udp_apiose udp_xylose UDP-D-xylose enzyme->udp_xylose nad NAD+ nad->enzyme

Caption: Biosynthesis of UDP-D-apiose.

rgii_crosslinking rgii1 Rhamnogalacturonan II (Monomer 1) Apiose Residue borate Borate rgii1:apiose1->borate rgii2 Rhamnogalacturonan II (Monomer 2) Apiose Residue rgii2:apiose2->borate dimer Dimerized RG-II borate->dimer

Caption: Borate-mediated cross-linking of RG-II.

References

Application Notes and Protocols for Studying D-Apiose Incorporation into Rhamnogalacturonan II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the investigation of D-Apiose (B1254161) incorporation into rhamnogalacturonan II (RG-II), a complex pectic polysaccharide essential for plant cell wall structure and function. The unique presence of this compound in RG-II and its critical role in borate-mediated cross-linking make it a key target for understanding cell wall biosynthesis and for developing novel therapeutic agents.

Introduction to Rhamnogalacturonan II and this compound

Rhamnogalacturonan II (RG-II) is a structurally complex and highly conserved pectic polysaccharide found in the primary cell walls of all higher plants.[1][2] Despite its relatively low abundance, RG-II plays a crucial role in cell wall architecture and integrity.[3] A key feature of RG-II is the presence of the unusual branched-chain pentose, this compound.[4] this compound is a component of two of the four side chains of the RG-II backbone.[5] The apiosyl residue in side chain A is of particular importance as it is the site of borate (B1201080) diester cross-linking, which dimerizes two RG-II molecules.[5][6] This dimerization is essential for the proper formation of the pectic network and is vital for normal plant growth and development.[1][2]

Mutations affecting the biosynthesis of UDP-D-apiose, the nucleotide sugar donor for apiose incorporation, or the structure of RG-II can lead to severe growth defects and even lethality in plants.[2][3] Therefore, studying the mechanisms of this compound incorporation into RG-II is fundamental to understanding plant cell wall biology and may offer insights for the development of herbicides or antifungal agents that target this essential pathway.

Quantitative Data on this compound Incorporation

The following table summarizes the monosaccharide composition of RG-II in wild-type and mutant plants with depleted levels of UDP-D-apiose/UDP-D-xylose synthase (AXS1), the enzyme responsible for UDP-D-apiose synthesis. The data clearly demonstrates a significant reduction in this compound content in the mutant, highlighting the efficacy of targeting this pathway.

MonosaccharideWild-Type (mol %)NbAXS1 VIGS Mutant (mol %)
Rhamnose10.2 ± 0.811.5 ± 1.1
Fucose4.5 ± 0.55.1 ± 0.6
2-O-Me-Fucose1.8 ± 0.20.5 ± 0.1
Arabinose12.5 ± 1.213.8 ± 1.5
Galactose14.8 ± 1.516.2 ± 1.8
Glucose3.5 ± 0.44.1 ± 0.5
Xylose7.1 ± 0.68.2 ± 0.9
2-O-Me-Xylose2.2 ± 0.30.7 ± 0.1
Apiose 5.5 ± 0.5 1.2 ± 0.2
Galacturonic Acid28.9 ± 2.530.5 ± 3.1
Glucuronic Acid9.0 ± 0.98.2 ± 0.9

Data adapted from studies on Nicotiana benthamiana with virus-induced gene silencing (VIGS) of NbAXS1.[1] The significant reduction in 2-O-methyl-fucose and 2-O-methyl-xylose are also indicative of defects in RG-II side chains A and B.

Experimental Protocols

Here we provide detailed protocols for key experiments to study this compound incorporation into RG-II.

Protocol 1: Isolation and Purification of Rhamnogalacturonan II

This protocol describes the extraction of RG-II from plant material for subsequent structural and quantitative analysis.

Materials:

Procedure:

  • Preparation of Alcohol Insoluble Residue (AIR):

    • Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

    • Wash the powder extensively with 70% ethanol, followed by a wash with chloroform:methanol (1:1), and finally with acetone to remove pigments, lipids, and other small molecules.

    • Air-dry the resulting pellet to obtain the AIR.

  • Solubilization of RG-II:

    • Treat the AIR with EPG to digest the homogalacturonan backbone of pectin (B1162225), releasing RG-II. Alternatively, use a chelating agent like 50 mM ammonium oxalate to solubilize pectins.[5]

  • Purification by Size-Exclusion Chromatography (SEC):

    • Centrifuge the EPG-treated sample to pellet insoluble material.

    • Load the supernatant onto a Superdex 75 SEC column equilibrated with a suitable buffer (e.g., 50 mM ammonium formate).

    • Collect fractions and monitor for the presence of RG-II using a refractive index detector or by performing monosaccharide analysis on the fractions. RG-II typically elutes as a dimer and a monomer.[5]

  • Verification of RG-II Presence:

    • Hydrolyze a small aliquot of the purified fractions with 2M TFA.

    • Analyze the monosaccharide composition by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by preparing alditol acetate (B1210297) or trimethylsilyl (B98337) (TMS) derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The presence of apiose is a key indicator of RG-II.[5]

Protocol 2: Quantification of this compound by GC-MS

This protocol details the method for quantifying the amount of this compound in a purified RG-II sample.

Materials:

  • Purified RG-II sample

  • Myo-inositol (internal standard)

  • 2M Trifluoroacetic acid (TFA)

  • Sodium borodeuteride

  • Acetic anhydride (B1165640)

  • Pyridine

  • GC-MS system

Procedure:

  • Hydrolysis:

    • To a known amount of purified RG-II, add a known amount of myo-inositol as an internal standard.

    • Hydrolyze the sample with 2M TFA at 121°C for 1 hour to release the monosaccharides.

  • Reduction and Acetylation:

    • Reduce the released monosaccharides with sodium borodeuteride.

    • Acetylatethe resulting alditols with acetic anhydride in the presence of pyridine.

  • GC-MS Analysis:

    • Inject the alditol acetate derivatives into a GC-MS system.

    • Identify the peak corresponding to apiose by its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of apiose relative to the internal standard.[3]

Protocol 3: Metabolic Labeling of RG-II with a Clickable Apiose Analog (Hypothetical)

This protocol is a proposed method based on established click chemistry techniques for labeling other cell wall components.[7][8] It involves the synthesis of an apiose analog with a bioorthogonal handle (e.g., an azide (B81097) or alkyne) for subsequent fluorescent tagging.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana) or cell cultures (e.g., tobacco BY-2)

  • Synthesized clickable apiose analog (e.g., 3-azido-3-deoxy-D-apiose)

  • Fluorescent probe with a complementary click chemistry handle (e.g., an alkyne-fluorophore for an azide-labeled sugar)

  • Copper (I) catalyst (e.g., copper (II) sulfate (B86663) and a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Fluorescence microscope

Procedure:

  • Synthesis of Clickable Apiose Analog:

    • Synthesize an apiose analog containing a small, bioorthogonal functional group that is unlikely to interfere with its metabolic processing. An azido (B1232118) group at the C3' position is a plausible candidate.

  • Metabolic Labeling:

    • Incubate plant seedlings or cell cultures with the clickable apiose analog for a defined period (e.g., 4-24 hours). The analog will be taken up by the cells and incorporated into newly synthesized RG-II.

  • Fixation and Permeabilization:

    • Fix the labeled samples with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells to allow entry of the click chemistry reagents.

  • Click Reaction:

    • Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by incubating the samples with the fluorescent probe, copper (I) catalyst, and a ligand.

  • Imaging:

    • Wash the samples to remove excess reagents.

    • Image the distribution of the fluorescently labeled RG-II within the cell walls using a fluorescence microscope.

Protocol 4: In Vitro Apiosyltransferase Assay

This protocol describes a method to measure the activity of apiosyltransferases involved in RG-II biosynthesis.

Materials:

  • Microsomal protein fraction from a plant tissue known to be actively synthesizing RG-II

  • UDP-D-apiose (donor substrate)

  • Acceptor substrate (e.g., a purified RG-II monomer or a synthetic oligosaccharide fragment of an RG-II side chain)

  • Reaction buffer (e.g., MES buffer, pH 6.5, containing MnCl₂)

  • Method for detecting product formation (e.g., HPAEC-PAD, MALDI-TOF MS, or using a radiolabeled UDP-D-apiose and scintillation counting)

Procedure:

  • Preparation of Microsomes:

    • Homogenize plant tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction, which is enriched in Golgi-localized enzymes.

  • Enzyme Reaction:

    • Set up the reaction mixture containing the microsomal protein, UDP-D-apiose, the acceptor substrate, and the reaction buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution (e.g., ethanol or by heat inactivation).

  • Product Analysis:

    • Analyze the reaction mixture to detect the formation of the apiosylated product.

    • If using a radiolabeled substrate, the product can be separated by chromatography and quantified by scintillation counting.

    • Alternatively, the product can be identified and quantified by HPAEC-PAD or MALDI-TOF MS by comparing the reaction products to standards.

Visualizations

Biosynthesis of UDP-D-Apiose and its Incorporation into RG-II

RGII_Biosynthesis UDP_GlcA UDP-D-Glucuronic Acid AXS1 UDP-D-Apiose/UDP-D-Xylose Synthase (AXS1) UDP_GlcA->AXS1 UDP_Apiose UDP-D-Apiose AXS1->UDP_Apiose UDP_Xylose UDP-D-Xylose AXS1->UDP_Xylose Apiosyltransferase Apiosyltransferase UDP_Apiose->Apiosyltransferase RGII_Backbone RG-II Backbone (in Golgi) RGII_Backbone->Apiosyltransferase Apiosylated_RGII Apiosylated RG-II Apiosyltransferase->Apiosylated_RGII Borate Borate Apiosylated_RGII->Borate Dimerization RGII_Dimer RG-II Dimer (Cross-linked) Borate->RGII_Dimer

Caption: Pathway of UDP-D-Apiose synthesis and its incorporation into the RG-II backbone.

Experimental Workflow for Studying this compound Incorporation

Experimental_Workflow Plant_Material Plant Material (Wild-Type vs. Mutant) RGII_Isolation RG-II Isolation and Purification Plant_Material->RGII_Isolation Metabolic_Labeling Metabolic Labeling (with Clickable Apiose) Plant_Material->Metabolic_Labeling InVitro_Assay In Vitro Apiosyltransferase Assay Plant_Material->InVitro_Assay Structural_Analysis Structural Analysis (GC-MS, NMR) RGII_Isolation->Structural_Analysis Imaging Fluorescence Imaging Metabolic_Labeling->Imaging Enzyme_Kinetics Enzyme Kinetics Analysis InVitro_Assay->Enzyme_Kinetics Data_Analysis Data Analysis and Comparison Structural_Analysis->Data_Analysis Imaging->Data_Analysis Enzyme_Kinetics->Data_Analysis

Caption: A comprehensive workflow for investigating this compound incorporation into RG-II.

References

Application Notes and Protocols for the Use of D-Apiose Analogues in Mechanistic Studies of UDP-Apiose/UDP-Xylose Synthase (UAXS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-D-apiose/uridine diphosphate-D-xylose synthase (UAXS) is a key enzyme in the biosynthesis of D-apiose, a branched-chain pentose (B10789219) essential for the structural integrity of plant cell walls. UAXS catalyzes the complex conversion of UDP-D-glucuronic acid (UDP-GlcA) into both UDP-D-apiose and UDP-D-xylose. This intricate reaction involves an NAD+-dependent oxidation, decarboxylation, and a unique pyranosyl-to-furanosyl ring contraction. The study of UAXS's mechanism is crucial for understanding plant cell wall biosynthesis and for the development of potential inhibitors that could serve as herbicides or antimicrobial agents. This compound analogues are invaluable tools in these mechanistic studies, allowing for the probing of the enzyme's active site and the elucidation of its catalytic steps.

These application notes provide an overview of the use of this compound analogues in the study of UAXS, including quantitative data on their interactions, detailed experimental protocols, and visualizations of the key pathways and workflows.

Data Presentation

The following table summarizes the kinetic parameters and inhibition data for UAXS with its native substrate and various analogues. This data is essential for comparing the effects of different substrate modifications on enzyme activity and for characterizing the potency of inhibitors.

CompoundEnzyme SourceKm (µM)kcat (min-1)Ki (µM)IC50 (µM)Inhibition TypeReference
UDP-D-glucuronic acidArabidopsis thaliana (recombinant)-0.3--Substrate[1]
UDP-D-galacturonateArabidopsis thaliana (recombinant)----Strong Inhibitor[1]
UDP-2-deoxy-GlcANot specifiedNot a substrate----[2]
UDP-2F-glucuronic acidNot specified----Inhibitor[3]

Signaling and Experimental Workflows

To facilitate the understanding of the UAXS-catalyzed reaction and the experimental approaches to study it, the following diagrams have been generated using Graphviz (DOT language).

UAXS Catalytic Pathway

The following diagram illustrates the multi-step reaction catalyzed by UAXS, converting UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose.

UAXS_Pathway cluster_oxidation Oxidation cluster_rearrangement Decarboxylation & Rearrangement cluster_products Product Formation cluster_reduction Reduction UDP-GlcA UDP-D-glucuronic acid UDP-4-keto-GlcA UDP-4-keto-glucuronic acid UDP-GlcA->UDP-4-keto-GlcA NAD+ -> NADH Intermediate Ring-opened Intermediate UDP-4-keto-GlcA->Intermediate Retro-aldol Decarboxylated_Int Decarboxylated Intermediate Intermediate->Decarboxylated_Int - CO2 UDP-Apiose_aldehyde UDP-apiose aldehyde Decarboxylated_Int->UDP-Apiose_aldehyde Aldol condensation UDP-4-keto-Xylose UDP-4-keto-xylose Decarboxylated_Int->UDP-4-keto-Xylose UDP-Apiose UDP-D-apiose UDP-Apiose_aldehyde->UDP-Apiose NADH -> NAD+ UDP-Xylose UDP-D-xylose UDP-4-keto-Xylose->UDP-Xylose NADH -> NAD+

Caption: The UAXS catalytic pathway from UDP-D-glucuronic acid to its products.

Experimental Workflow for UAXS Inhibition Studies

This diagram outlines a typical workflow for investigating the inhibitory effects of this compound analogues on UAXS activity.

UAXS_Inhibition_Workflow Start Start: Synthesize/ Obtain this compound Analogue Enzyme_Prep Prepare Recombinant UAXS Enzyme Start->Enzyme_Prep Initial_Screen Initial Inhibitor Screen (Fixed Analogue Concentration) Start->Initial_Screen Assay_Dev Develop/Optimize UAXS Activity Assay (e.g., HPLC-based) Enzyme_Prep->Assay_Dev Assay_Dev->Initial_Screen Dose_Response Dose-Response Curves (Varying Analogue Concentrations) Initial_Screen->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc Kinetic_Analysis Enzyme Kinetic Analysis (Varying Substrate and Inhibitor Concentrations) IC50_Calc->Kinetic_Analysis Ki_Det Determine Ki and Inhibition Mechanism (e.g., Lineweaver-Burk Plot) Kinetic_Analysis->Ki_Det Structural_Studies Structural Studies (e.g., X-ray Crystallography with Analogue) Ki_Det->Structural_Studies End End: Characterize Inhibitor Structural_Studies->End

Caption: A generalized workflow for the study of UAXS inhibition by this compound analogues.

Experimental Protocols

The following are detailed protocols for key experiments involved in the study of UAXS using this compound analogues.

Protocol 1: Synthesis of an Acetyl-Protected Phosphonate (B1237965) Analogue of UDP-D-Apiose

This protocol is adapted from the general strategy described for the synthesis of phosphonate analogues and may require optimization.[4][5]

Materials:

  • Isopropylidene-protected xylofuranose (B8766934)

  • Protecting group reagents (e.g., benzyl (B1604629) bromide, TBDMSCl)

  • Deprotection reagents (e.g., TFA, TBAF)

  • Oxidizing agents (e.g., Dess-Martin periodinane)

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Dihydroxylation reagents (e.g., OsO4, NMO)

  • Phosphonating agent (e.g., dimethyl phosphite)

  • Coupling reagents for UMP attachment (e.g., DCC, NHS)

  • Acetylating agent (e.g., acetic anhydride (B1165640), pyridine)

  • Solvents (e.g., DCM, DMF, THF, Methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of Xylofuranose: Protect the free hydroxyl groups of isopropylidene-protected xylofuranose using standard protecting group chemistry.

  • Deprotection and Oxidation: Selectively deprotect the anomeric position and oxidize the resulting primary alcohol to an aldehyde.

  • Chain Extension: Perform a Wittig reaction to introduce a two-carbon extension at the anomeric position.

  • Hydroxymethyl Branching: Convert the double bond to a diol and selectively protect the primary alcohol, then oxidize the secondary alcohol to a ketone. Introduce the hydroxymethyl branch via a suitable nucleophilic addition.

  • Phosphonate Introduction: Introduce the phosphonate group at the anomeric position.

  • UMP Coupling: Couple the phosphonate with UMP-morpholidate or another activated UMP derivative.

  • Acetylation: Protect the remaining free hydroxyl groups by acetylation with acetic anhydride in pyridine.

  • Purification: Purify the final acetyl-protected phosphonate analogue of UDP-D-apiose using silica gel column chromatography. Characterize the product by NMR and mass spectrometry.

Protocol 2: In Situ HPLC-Based Assay for UAXS Activity and Inhibition

This protocol describes an in situ assay where the active this compound analogue is generated within the reaction mixture.[4]

Materials:

  • Purified recombinant UAXS enzyme

  • Acetyl-protected phosphonate analogue of UDP-D-apiose

  • Esterase (e.g., porcine liver esterase)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM NAD+

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 6.0

  • Mobile Phase B: Methanol

  • Standards: UDP-D-glucuronic acid, UDP-D-xylose, and the synthesized this compound analogue

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer (to a final volume of 100 µL)

    • Acetyl-protected phosphonate analogue (substrate) at desired concentrations

    • Esterase (to generate the active analogue in situ)

    • Inhibitor (if screening for inhibition) at various concentrations

    • UAXS enzyme (to initiate the reaction)

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding 10 µL of 10% TCA.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the compounds using a gradient of Mobile Phase B in Mobile Phase A (e.g., 0-50% B over 20 minutes).

    • Monitor the elution profile at 262 nm (for the UDP moiety).

    • Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to the prepared standards.

  • Data Analysis:

    • Calculate the amount of product formed or substrate consumed over time.

    • For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

    • To determine the Ki and mechanism of inhibition, perform the assay with varying concentrations of both the substrate analogue and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.[5]

Conclusion

The use of this compound analogues is a powerful approach for dissecting the complex mechanism of UAXS. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding this crucial enzyme and for the discovery of novel inhibitors. The continued development and application of these analogues will undoubtedly lead to a deeper understanding of plant cell wall biosynthesis and may pave the way for new biotechnological and agricultural applications.

References

Application Note: Identification and Characterization of D-Apiose-Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D-Apiose is a unique branched-chain pentose (B10789219) monosaccharide primarily found in the plant kingdom.[1] It is a key component of complex pectic polysaccharides in the plant cell wall, such as rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][2] In RG-II, apiose plays a crucial structural role by forming borate (B1201080) diester cross-links that are essential for the mechanical properties of the cell wall.[1][3] Apiose is also found in numerous secondary metabolites, including flavonoid glycosides.[4] Given its importance in plant biochemistry and its presence in a wide array of natural products, reliable methods for the identification and quantification of apiose-containing glycans are critical for research in plant biology, glycobiology, and natural product-based drug development. This document provides detailed protocols and an overview of the analytical strategies used to identify and characterize these important glycans.

Overall Analytical Workflow

The identification of this compound-containing glycans typically involves a multi-step process that begins with extraction from the source material, followed by purification, hydrolysis to release monosaccharides, and subsequent analysis by chromatographic and spectrometric methods. Alternatively, intact glycans or glycopeptides can be analyzed directly to preserve structural information.

Figure 1: General workflow for the identification of this compound containing glycans.

Analytical Methods: A Comparative Overview

Several analytical techniques can be employed for the detection and characterization of this compound. The choice of method depends on whether the goal is to determine the monosaccharide composition or to elucidate the complete structure of the glycan.

MethodPrincipleApplicationSensitivity/LimitsReference
GC-MS Gas Chromatography separates volatile derivatives of monosaccharides, which are then identified by Mass Spectrometry based on retention time and fragmentation patterns.Monosaccharide composition analysis after hydrolysis and derivatization (e.g., alditol acetates).High sensitivity, excellent for quantification.[2][3][5]
HPLC-FLD High-Performance Liquid Chromatography separates monosaccharides, which are then derivatized post-column and detected by a fluorescence detector (FLD).Quantitative analysis of apiose in plant samples and liquid extracts.High sensitivity; LOD of 15 µg/L reported for liquid samples.[6][5][6]
HILIC-MS/MS Hydrophilic Interaction Liquid Chromatography separates polar compounds like sugars, coupled with tandem Mass Spectrometry for sensitive and selective detection.Separation and detection of underivatized monosaccharides, including apiose.[5] Analysis of UDP-apiose and UDP-xylose.[2]High sensitivity and selectivity.[2][5]
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information about the molecule, including stereochemistry and linkage positions, by measuring the magnetic properties of atomic nuclei.Definitive structural elucidation of apiose-containing molecules and their borate ester cross-links.[7] Real-time monitoring of enzymatic reactions.[8]Lower sensitivity compared to MS, requires larger sample amounts.[3][7][8]
Enzymatic Hydrolysis Specific glycosidases (e.g., β-apiosidases) are used to cleave apiose residues from glycans. The released apiose can then be quantified.Substrate specificity studies and targeted release of apiose from complex glycans.Specificity depends on the enzyme used.[4][9]
Lectin Affinity Chromatography Lectins immobilized on a solid support bind to specific glycan structures, allowing for the enrichment of glycoproteins from complex mixtures.General enrichment of glycoproteins prior to MS analysis.[10][11] It is not specific to apiose itself but to the glycan motifs recognized by the chosen lectin.[12]Depends on the affinity of the lectin for the target glycan.[10][11][12]

Experimental Protocols

Protocol 1: Monosaccharide Composition Analysis by GC-MS

This protocol details the most common method for quantifying apiose as part of a total monosaccharide composition analysis. It involves acid hydrolysis to break down the polysaccharide into its constituent monosaccharides, followed by reduction and acetylation to form volatile alditol acetate (B1210297) derivatives suitable for GC-MS analysis.[2][3]

G start_node start_node process_node process_node end_node end_node Start 1. Sample Preparation (1-2 mg of purified glycan or cell wall material) Hydrolysis 2. Acid Hydrolysis (2 M Trifluoroacetic Acid, 2h at 120°C) Start->Hydrolysis Evaporation1 3. Evaporation (Remove TFA under filtered air stream) Hydrolysis->Evaporation1 Reduction 4. Reduction (Sodium borohydride (B1222165) in 1 M NH4OH) Evaporation1->Reduction Acidification 5. Acidification & Methylation (Acetic acid, followed by methanol (B129727) washes) Reduction->Acidification Acetylation 6. Acetylation (Acetic anhydride (B1165640), 2.5h at 121°C) Acidification->Acetylation Extraction 7. Phase Partition (DCM / Water) Acetylation->Extraction Analysis 8. GC-MS Analysis (Analyze organic phase) Extraction->Analysis

Figure 2: Workflow for GC-MS monosaccharide composition analysis.

Materials:

  • Purified polysaccharide sample or alcohol-insoluble residue (cell wall material)

  • myo-Inositol (internal standard)

  • 2 M Trifluoroacetic acid (TFA)

  • 1 M Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Sodium borohydride (NaBH₄)

  • Acetic acid

  • Methanol

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Deionized water

  • GC-MS system with a suitable capillary column (e.g., SP-2330)

Procedure:

  • Internal Standard Addition: To approximately 1 mg of the dry sample, add a known amount of myo-inositol (e.g., 10 µL of a 5 mM solution) as an internal standard.[2]

  • Acid Hydrolysis: Add 1 mL of 2 M TFA to the sample.[2] Tightly cap the tube and heat at 120°C for 2 hours to hydrolyze the polysaccharides into monosaccharides.[2]

  • TFA Removal: Cool the sample to room temperature. Remove the TFA by evaporation under a stream of filtered air at 40°C.[2]

  • Reduction: To the dried hydrolysate, add 100 µL of 1 M NH₄OH containing 10 mg/mL sodium borohydride. Incubate at room temperature for 1.5 hours to reduce the monosaccharides to their corresponding alditols.

  • Neutralization and Borate Removal: Stop the reaction by adding 20 µL of glacial acetic acid. Remove the resulting borate salts by adding 200 µL of methanol and evaporating to dryness under a stream of air. Repeat this methanol wash and evaporation step three more times.

  • Acetylation: Add 100 µL of acetic anhydride to the dry sample. Tightly cap the vial and incubate at 121°C for 2.5 hours to form the alditol acetate derivatives.

  • Extraction: After cooling, add 1 mL of deionized water and 0.5 mL of DCM to the tube. Vortex thoroughly to mix. Centrifuge for 5 minutes to separate the phases.

  • Sample Analysis: Carefully transfer the lower organic (DCM) phase containing the alditol acetates to a GC vial. Inject an aliquot into the GC-MS system.

  • Data Analysis: Identify the monosaccharide derivatives by comparing their retention times and mass spectra to those of authentic standards.[13] Quantify the amount of each monosaccharide relative to the internal standard.[3]

Protocol 2: Isolation of Apiose-Containing Pectic Polysaccharides from Lemna minor (Duckweed)

This protocol is adapted from established methods for isolating apiogalacturonans, which are particularly abundant in aquatic monocots like duckweed.[3]

Materials:

  • Fresh Lemna minor (duckweed)

  • Homogenizer/blender

  • Ethanol, Chloroform, Acetone (B3395972)

  • 0.5% Ammonium oxalate (B1200264) solution

  • DEAE-Sephadex anion-exchange column

  • Sodium chloride (NaCl) solutions for elution

  • Dialysis tubing

Procedure:

  • Cell Wall Preparation: Homogenize fresh Lemna minor tissue in water. Wash the homogenate extensively with water, followed by sequential washes with ethanol, a chloroform:methanol mixture, and acetone to remove intracellular contents and lipids. The remaining pellet is the cell wall-enriched fraction.[3]

  • Pectin Extraction: Resuspend the cell wall material in a 0.5% ammonium oxalate solution. Heat the suspension to solubilize the pectic polysaccharides, which are rich in apiose. Centrifuge to pellet the remaining insoluble material and collect the supernatant containing the pectins.[3]

  • Anion-Exchange Chromatography: Dialyze the oxalate extract against water and then apply it to a DEAE-Sephadex anion-exchange column. This separates polysaccharides based on their negative charge (primarily from galacturonic acid residues).[3]

  • Fractional Elution: Elute the bound polysaccharides using a stepwise gradient of increasing NaCl concentrations. Polysaccharides with a higher apiose content are often more soluble and may elute at higher salt concentrations.[3]

  • Characterization: Collect the fractions and dialyze them against deionized water to remove the salt. The apiose content of each fraction can then be determined using the monosaccharide composition analysis described in Protocol 1.

Conclusion

The identification and characterization of this compound-containing glycans require a combination of analytical techniques. For routine quantification and compositional analysis, GC-MS of alditol acetate derivatives following acid hydrolysis is a robust and widely used method. For detailed structural elucidation, including linkage analysis and stereochemistry, non-destructive techniques like LC-MS/MS and NMR spectroscopy are indispensable. The protocols provided herein offer a starting point for researchers to explore the fascinating world of apiose-containing glycans, enabling further understanding of their biological roles and potential applications.

References

Determining the Anomeric Configuration of D-Apiose: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose, a branched-chain pentose, is a crucial component of various plant polysaccharides, most notably rhamnogalacturonan-II (RG-II) in the primary cell wall. The stereochemistry at the anomeric center of this compound plays a pivotal role in the three-dimensional structure and biological function of these complex carbohydrates. Accurate determination of the anomeric configuration (α or β) is therefore essential for structural elucidation, synthesis of standards, and understanding the enzymatic pathways involved in its metabolism. This application note provides a detailed protocol for the determination of the anomeric configuration of this compound using modern spectroscopic and crystallographic techniques.

This compound exists in a furanose ring form, and due to the creation of a new stereocenter at C1 upon cyclization, it can exist as either the α or β anomer. These anomers are diastereomers and can be distinguished based on their distinct physical and spectral properties.

Key Methodologies

The primary techniques for determining the anomeric configuration of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. While NMR is the method of choice for determining the anomeric configuration in solution, X-ray crystallography provides unambiguous proof of the configuration in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to elucidate the structure of organic molecules. For carbohydrates, specific NMR parameters, such as chemical shifts (δ) and coupling constants (J), are highly sensitive to the stereochemistry at the anomeric center.

Quantitative Data Summary

In a study by Snyder and Serianni (

Application Notes and Protocols for In Situ Localization of D-Apiose in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose is a unique, plant-specific branched-chain pentose (B10789219) that plays a critical role in the structural integrity of the primary cell wall.[1][2][3] This monosaccharide is a key component of the pectic polysaccharide rhamnogalacturonan-II (RG-II), where it is essential for the formation of borate (B1201080) diester cross-links that dimerize RG-II molecules.[1][2] This dimerization is fundamental to the mechanical properties of the cell wall and is crucial for normal plant growth and development.[1][4] this compound is also found in other polysaccharides, such as apiogalacturonan, particularly abundant in aquatic monocots like duckweed, and in a wide array of secondary metabolites, including flavonoid glycosides.[1][4]

Given the importance of this compound in cell wall architecture and overall plant physiology, methods for its localization within plant tissues are of significant interest to researchers in plant biology, cell biology, and drug development. Understanding the distribution of this compound can provide insights into cell wall dynamics during growth and development, responses to environmental stress, and the localization of apiosylated secondary metabolites with potential pharmaceutical applications.

These application notes provide a comprehensive overview of the methods for the analysis and in situ localization of this compound in plant tissues. While direct histochemical staining methods for this compound are not currently established, this document details robust analytical techniques for its quantification and presents protocols for its indirect in situ localization.

This compound Biosynthesis and Signaling

This compound is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAS).[2][5] This enzyme converts UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose, both of which are essential precursors for cell wall biosynthesis.[2][5] The expression of the gene encoding UAS, such as AXS1 in Arabidopsis, is observed in all plant organs, highlighting the fundamental role of this compound in plant life.[2][5]

This compound Biosynthesis Pathway UDP-D-Glucose UDP-D-Glucose UDP-D-Glucuronic_Acid UDP-D-Glucuronic_Acid UDP-D-Glucose->UDP-D-Glucuronic_Acid UDP-Glucose Dehydrogenase UDP-D-Apiose UDP-D-Apiose UDP-D-Glucuronic_Acid->UDP-D-Apiose UDP-D-Apiose/UDP-D-Xylose Synthase (UAS) UDP-D-Xylose UDP-D-Xylose UDP-D-Glucuronic_Acid->UDP-D-Xylose UDP-D-Apiose/UDP-D-Xylose Synthase (UAS) RG-II Rhamnogalacturonan-II (RG-II) UDP-D-Apiose->RG-II Apiogalacturonan Apiogalacturonan UDP-D-Apiose->Apiogalacturonan Secondary_Metabolites Secondary_Metabolites UDP-D-Apiose->Secondary_Metabolites Cell_Wall_Structure Cell_Wall_Structure RG-II->Cell_Wall_Structure Borate Cross-linking Apiogalacturonan->Cell_Wall_Structure

This compound Biosynthesis Pathway Diagram

Quantitative Analysis of this compound

The quantification of this compound in plant tissues typically involves the hydrolysis of cell wall polysaccharides followed by chromatographic analysis.

Data Presentation

The following tables summarize the reported this compound content in the cell walls of various plant species.

Plant SpeciesFamilyTissue/FractionApiose Content (% of Cell Wall Monosaccharides)
Lemna minorLemnaceaeHolocellulose~4%
Lemna minorLemnaceaeApiogalacturonans7.9% - 38.1%
Spirodela polyrhizaLemnaceaeCell WallHigh
Landoltia punctataLemnaceaeCell WallHigh
Lemna gibbaLemnaceaeCell WallHigh
Wolffiella caudataLemnaceaeCell WallLow
Wolffia borealisLemnaceaeCell WallLow

Note: "High" and "Low" are relative terms used in the cited literature and may vary depending on growth conditions.

Duckweed SpeciesApiose Content (μg/mg cell wall) at Low Light (20 μmol photons m⁻² s⁻¹)Apiose Content (μg/mg cell wall) at High Light (500 μmol photons m⁻² s⁻¹)
Spirodela polyrhiza~120~110
Landoltia punctata~100~90
Lemna gibba~130~100
Wolffiella caudata~40~60
Wolffia borealis~30~70
Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound as alditol acetate (B1210297) derivatives following acid hydrolysis of plant cell walls.

Materials:

Procedure:

  • Cell Wall Preparation:

    • Homogenize dried plant tissue to a fine powder.

    • Wash the powder sequentially with 70% ethanol, chloroform:methanol (1:1), and acetone to remove soluble components.

    • Dry the resulting cell wall material.

  • Acid Hydrolysis:

    • Hydrolyze a known amount of dried cell wall material with 2 M TFA at 121°C for 1 hour.

    • Centrifuge to pellet the insoluble material and transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen.

  • Reduction:

    • Dissolve the dried hydrolysate in 1 M NH₄OH.

    • Add an aqueous solution of NaBH₄ and incubate at room temperature for 1 hour.

  • Acetylation:

    • Add acetic acid to neutralize the excess NaBH₄.

    • Dry the sample.

    • Add acetic anhydride and pyridine and incubate at 100°C for 1 hour.

  • GC-MS Analysis:

    • Dry the acetylated sample and dissolve it in a suitable solvent (e.g., ethyl acetate).

    • Inject an aliquot into a GC-MS system equipped with a suitable capillary column.

    • Identify the this compound peak based on its retention time and mass spectrum compared to the this compound standard.

    • Quantify the amount of this compound relative to the internal standard.

In Situ Localization of this compound

As direct staining methods for this compound are not available, indirect methods targeting the RG-II polysaccharide are the most effective approaches for its in situ localization.

Experimental Protocols

Protocol 2: Immunolocalization of Rhamnogalacturonan-II (RG-II)

This protocol utilizes antibodies specific to RG-II to visualize its distribution in plant tissues, thereby indicating the location of this compound-rich structures.

Materials:

  • Fresh plant tissue

  • Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)

  • PBS

  • Cell wall digesting enzymes (optional, for protoplasts)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody (anti-RG-II monoclonal or polyclonal antibody)

  • Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • Mounting medium with an anti-fade reagent (e.g., DAPI for nuclear counterstaining)

  • Confocal laser scanning microscope

Procedure:

  • Tissue Preparation:

    • Fix small pieces of fresh plant tissue in the fixative solution for 1-2 hours at room temperature.

    • Wash the tissue three times with PBS.

    • Embed the tissue in a suitable medium (e.g., paraffin (B1166041) or agarose) and prepare thin sections (10-50 µm).

  • Immunolabeling:

    • Permeabilize the tissue sections if necessary (e.g., with 0.1% Triton X-100 in PBS).

    • Incubate the sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

    • Incubate the sections with the primary anti-RG-II antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the sections three times with PBS.

    • Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

    • Wash the sections three times with PBS.

  • Microscopy:

    • Mount the labeled sections on a microscope slide with mounting medium.

    • Visualize the fluorescence signal using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Conceptual Protocol for In Situ Localization using Fluorescent Boronic Acid Probes

This protocol is a conceptual approach based on the known affinity of boronic acids for diols. Fluorescent boronic acid probes could potentially bind to the apiosyl residues in RG-II, allowing for their visualization.

Materials:

  • Fresh plant tissue

  • A cell-permeable, fluorescent boronic acid probe

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Tissue Preparation:

    • Prepare thin sections of fresh plant tissue.

  • Probe Incubation:

    • Prepare a working solution of the fluorescent boronic acid probe in PBS at a suitable pH (typically slightly alkaline to favor boronate ester formation).

    • Incubate the tissue sections with the probe solution for a predetermined time (e.g., 30-60 minutes) at room temperature in the dark.

  • Washing:

    • Wash the sections with PBS to remove unbound probe.

  • Microscopy:

    • Mount the labeled sections in PBS.

    • Immediately visualize the fluorescence signal using a confocal laser scanning microscope. The localization of the fluorescence should correspond to regions rich in accessible diols, such as those on apiosyl residues.

Note: The specificity of this method would need to be validated, for example, by pre-incubating the tissue with non-fluorescent boric acid to block the binding sites.

Experimental Workflows

Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Chemical Derivatization cluster_2 Analysis Plant_Tissue Plant_Tissue Cell_Wall_Isolation Cell_Wall_Isolation Plant_Tissue->Cell_Wall_Isolation Homogenization & Washing Acid_Hydrolysis Acid_Hydrolysis Cell_Wall_Isolation->Acid_Hydrolysis 2M TFA Reduction Reduction Acid_Hydrolysis->Reduction NaBH4 Acetylation Acetylation Reduction->Acetylation Acetic Anhydride GC-MS_Analysis GC-MS_Analysis Acetylation->GC-MS_Analysis Data_Quantification Data_Quantification GC-MS_Analysis->Data_Quantification

Workflow for this compound Quantification

Experimental Workflow for In Situ Localization of this compound cluster_0 Tissue Preparation cluster_1 Labeling cluster_2 Visualization Fresh_Tissue Fresh_Tissue Fixation_Embedding Fixation_Embedding Fresh_Tissue->Fixation_Embedding Sectioning Sectioning Fixation_Embedding->Sectioning Blocking Blocking Sectioning->Blocking Primary_Antibody Primary Antibody (anti-RG-II) Blocking->Primary_Antibody Secondary_Antibody Fluorescent Secondary Antibody Primary_Antibody->Secondary_Antibody Confocal_Microscopy Confocal_Microscopy Secondary_Antibody->Confocal_Microscopy Image_Analysis Image_Analysis Confocal_Microscopy->Image_Analysis

Workflow for Immunolocalization of RG-II

References

Troubleshooting & Optimization

Overcoming instability of UDP-D-apiose during chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of UDP-D-apiose during its chemical and enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is UDP-D-apiose considered an unstable molecule?

A1: UDP-D-apiose is inherently unstable in aqueous solutions due to its molecular structure.[1][2][3] The primary degradation pathway involves an intramolecular self-cyclization reaction, where the hydroxyl group at the C2 position of the apiose sugar attacks the α-phosphate of the UDP moiety. This results in the formation of apiofuranosyl-1,2-cyclic phosphate (B84403) and uridine (B1682114) monophosphate (UMP), rendering the UDP-D-apiose inactive for subsequent enzymatic reactions.[4][5]

Q2: What are the main challenges in the chemical synthesis of UDP-D-apiose?

A2: The primary challenge in the chemical synthesis of UDP-D-apiose is its instability, which makes isolation and purification in required amounts and purity difficult.[2][6] The final product is prone to degradation under various conditions, including during purification steps. For instance, attempts to remove stabilizing agents like organic amines by size-exclusion chromatography can lead to rapid decomposition of the isolated UDP-D-apiose in water.[2]

Q3: What is the most common method for synthesizing UDP-D-apiose in a laboratory setting?

A3: The most common and practical method for laboratory-scale synthesis of UDP-D-apiose is enzymatic synthesis. This is typically achieved by converting UDP-D-glucuronic acid (UDP-GlcA) using the NAD+-dependent enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS).[6][7][8] This bifunctional enzyme catalyzes the decarboxylation and rearrangement of the carbon skeleton of UDP-GlcA to produce both UDP-D-apiose and UDP-D-xylose.[7]

Q4: How can I improve the stability of my synthesized UDP-D-apiose?

A4: Several strategies can be employed to enhance the stability of UDP-D-apiose:

  • Use of Bulky Cations: Incorporating bulky cations, such as triethylamine (B128534), as counterions can effectively suppress the degradation of UDP-D-apiose in solution.[3][5]

  • pH Control: Maintaining a slightly acidic pH (around 6.0-6.6) can help to slow down the degradation process.[4][5]

  • Low-Temperature Storage: Storing UDP-D-apiose at low temperatures (-20°C) significantly reduces the rate of degradation and hydrolysis.[4]

  • In Situ Generation: For applications like enzyme assays, generating UDP-D-apiose in situ and using it immediately in a coupled assay can circumvent issues of instability during storage and purification.[1][9]

Troubleshooting Guides

Issue 1: Low or no yield of UDP-D-apiose in enzymatic synthesis.

Possible Cause Troubleshooting Step
Inactive Enzyme (AXS) - Verify the activity of the recombinant AXS enzyme using a standard assay. - Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature). - Check for the presence of necessary cofactors like NAD+.[8]
Sub-optimal Reaction Conditions - Optimize the pH of the reaction buffer (typically around 7.5-8.5 for AXS activity).[3] - Ensure the reaction temperature is optimal for the specific AXS enzyme being used (e.g., 37°C).[3] - Verify the concentration of the substrate (UDP-GlcA) and NAD+.
Product Degradation - Minimize the reaction time to reduce the exposure of the product to destabilizing conditions. - Immediately after synthesis, add a stabilizing agent like triethylamine.[5] - Purify the product at low temperatures.
Inhibition of AXS - Be aware of potential inhibitors. For example, UDP-d-galacturonate can strongly inhibit AXS activity.[8]

Issue 2: Rapid degradation of purified UDP-D-apiose.

Possible Cause Troubleshooting Step
Inappropriate Storage Conditions - Store the purified UDP-D-apiose at -20°C or below.[4] - Ensure the storage buffer has a slightly acidic pH (e.g., 6.2-6.6).[4] - Prepare the UDP-D-apiose solution with a bulky cation like triethylamine as a counterion.[5]
Presence of Contaminating Enzymes - Ensure the purification protocol effectively removes any phosphatases or other degradative enzymes from the synthesis reaction.
Repeated Freeze-Thaw Cycles - Aliquot the purified UDP-D-apiose into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The stability of UDP-D-apiose is highly dependent on the experimental conditions. The following tables summarize key quantitative data regarding its half-life.

Table 1: Half-life of UDP-D-apiose under Various Conditions

Condition Half-life Reference
pH 8.0, 80°C31.6 seconds[4]
pH 8.0, 25°C97.2 minutes[4]
pH 8.0, 4°C16.5 hours[4]
pH 3.0, 40°C4.67 minutes (hydrolysis)[4]
pH 6.0, 25°C (with triethylamine)48.1 ± 2.4 hours[5]

Table 2: Degradation of UDP-D-apiose at 4°C and pH 6.2-6.6 over 20 days

Degradation Product Percentage of Starting Material Reference
α-D-apio-D-furanosyl 1:2-cyclic phosphate and UMP17%[4]
D-apiose (B1254161) and UDP (hydrolysis)23%[4]

Table 3: Degradation of UDP-D-apiose at -20°C and pH 6.4 over 120 days

Degradation Product Percentage of Starting Material Reference
α-D-apio-D-furanosyl 1:2-cyclic phosphate and UMP2%[4]
This compound and UDP (hydrolysis)4%[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of UDP-D-apiose

This protocol outlines the synthesis of UDP-D-apiose from UDP-D-glucuronic acid using a recombinant UDP-D-apiose/UDP-D-xylose synthase (AXS).

Materials:

  • Purified recombinant AXS enzyme

  • UDP-D-glucuronic acid (UDP-GlcA)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0[10]

  • Quenching solution (e.g., perchloric acid or cold ethanol)[10]

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-GlcA, 1 mM NAD+, and a suitable amount of purified AXS enzyme in a total volume of 100 µL.[10]

  • Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes).[10]

  • Stop the reaction by adding a quenching solution.[10]

  • Centrifuge the mixture to pellet any precipitated protein.[10]

  • The supernatant containing UDP-D-apiose can be used directly for coupled assays or purified further.

Protocol 2: HPLC Analysis of UDP-D-apiose Synthesis

This protocol describes the analysis of the enzymatic synthesis reaction to quantify the formation of UDP-D-apiose and UDP-D-xylose.[7]

Materials:

  • HPLC system with a UV detector

  • Porous graphitic carbon (PGC) column (e.g., Hypercarb™) or a C18 reversed-phase column with an ion-pairing reagent[7]

  • Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent)[10]

  • Standards for UDP-GlcA, UDP-D-apiose, and UDP-D-xylose[10]

Procedure:

  • Filter the supernatant from the enzymatic synthesis reaction through a 0.22 µm filter.[10]

  • Inject an aliquot of the filtered sample onto the equilibrated HPLC column.[10]

  • Separate the nucleotide sugars using an appropriate gradient of the mobile phase.[10]

  • Detect the UDP-sugars by their absorbance at 262 nm.[10]

  • Quantify the amounts of UDP-D-apiose and UDP-D-xylose formed by comparing their peak areas to those of the standards.[10]

Visualizations

UDP_Apiose_Biosynthesis cluster_pathway Biosynthesis of UDP-D-apiose UDPGlc UDP-Glucose UDPGlcA UDP-D-glucuronic acid UDPGlc->UDPGlcA UDP-Glucose Dehydrogenase UDPApi UDP-D-apiose UDPGlcA->UDPApi UDP-D-apiose/UDP-D-xylose synthase (AXS) + NAD+ UDPXyl UDP-D-xylose UDPGlcA->UDPXyl UDP-D-apiose/UDP-D-xylose synthase (AXS) + NAD+

Caption: Simplified metabolic pathway for the enzymatic synthesis of UDP-D-apiose and UDP-D-xylose from UDP-Glucose.

UDP_Apiose_Degradation cluster_degradation Degradation Pathway of UDP-D-apiose UDPApi UDP-D-apiose CyclicPhosphate Apiofuranosyl-1,2-cyclic phosphate UDPApi->CyclicPhosphate Intramolecular Cyclization UMP UMP UDPApi->UMP Intramolecular Cyclization Apiose This compound UDPApi->Apiose Hydrolysis (low pH) UDP UDP UDPApi->UDP Hydrolysis (low pH)

Caption: Major degradation pathways of UDP-D-apiose in aqueous solution.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Low UDP-D-apiose Yield Start Low or No UDP-D-apiose Yield CheckEnzyme Check AXS Enzyme Activity Start->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temp, Substrates) CheckEnzyme->CheckConditions Enzyme Active OptimizeExpression Optimize Enzyme Expression and Purification CheckEnzyme->OptimizeExpression Enzyme Inactive CheckDegradation Assess Product Degradation CheckConditions->CheckDegradation Conditions Optimal OptimizeReaction Optimize Reaction Buffer and Incubation Time CheckConditions->OptimizeReaction Conditions Sub-optimal CheckInhibitors Investigate Potential Inhibitors CheckDegradation->CheckInhibitors No Degradation AddStabilizer Add Stabilizing Agent (e.g., Triethylamine) CheckDegradation->AddStabilizer Degradation Observed RemoveInhibitors Identify and Remove Inhibiting Compounds CheckInhibitors->RemoveInhibitors Inhibition Suspected Success Successful Synthesis CheckInhibitors->Success No Inhibitors OptimizeExpression->CheckEnzyme OptimizeReaction->CheckConditions AddStabilizer->Success RemoveInhibitors->CheckInhibitors

Caption: A logical workflow for troubleshooting low yields in the enzymatic synthesis of UDP-D-apiose.

References

Technical Support Center: Optimizing UDP-D-apiose/UDP-D-xylose Synthase (AXS/UXS) Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with UDP-D-apiose/UDP-D-xylose synthase, also known as UDP-glucuronic acid decarboxylase. This enzyme is critical as it catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcA) into UDP-D-apiose and UDP-D-xylose, key precursors in the biosynthesis of plant cell wall polysaccharides.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the basic reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase?

A1: The enzyme, abbreviated as AXS or UXS, catalyzes the NAD+-dependent conversion of UDP-D-glucuronic acid (UDP-GlcA) into two main products: UDP-D-apiose and UDP-D-xylose.[1][2] This reaction involves the oxidative decarboxylation of the substrate.[2][3]

Q2: What is the role of NAD+ in the reaction?

A2: NAD+ is an essential cofactor that is tightly bound to the enzyme.[4][5] The reaction mechanism involves an initial oxidation of UDP-GlcA by NAD+ to form a UDP-4-keto-glucuronic acid intermediate. After decarboxylation, the resulting intermediate is reduced by the enzyme-bound NADH to yield the final products.[3][6]

Q3: Does the assay require exogenous NAD+?

A3: Not always. Many studies show that the enzyme co-purifies with tightly bound NAD+, and activity can be observed without adding external NAD+.[5][7] However, activity can often be stimulated (up to 2-fold) by the addition of exogenous NAD+, typically around 0.1-1 mM.[4][5][8]

Q4: What is the optimal pH and temperature for the enzyme assay?

A4: The optimal conditions can vary depending on the source of the enzyme. For example, a study on Arabidopsis AtUxs3 showed a broad pH range of 4.5 to 9.5, with maximum activity at pH 5.5.[9] Another protocol for human UXS1 uses a pH of 6.0.[10] A common general-purpose buffer is Tris-HCl at pH 7.5-8.0.[1][3] The optimal temperature is generally between 25°C and 37°C.[3][9][10]

Q5: How can the reaction products be detected and quantified?

A5: The most common and reliable method is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the substrate (UDP-GlcA) and the products (UDP-apiose, UDP-xylose).[1][4] Detection is typically done by UV absorbance at 254 or 262 nm.[1][11] Other methods include in-situ proton NMR and capillary zone electrophoresis.[3][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Very Low Enzyme Activity Inactive Enzyme: Protein may have denatured or degraded.- Ensure proper storage conditions (-20°C or -80°C). - Include a reducing agent like DTT (e.g., 5 mM) during purification and storage to maintain activity.[9] - Confirm protein concentration and integrity using a Bradford assay and SDS-PAGE.[1]
Suboptimal Assay Conditions: pH, temperature, or buffer composition may be incorrect.- Optimize pH and temperature for your specific enzyme. Start with a common condition like 50 mM Tris-HCl, pH 7.5-8.0 at 25-30°C.[1][3] - Test a range of pH values (e.g., 5.5 to 9.5).[9]
Missing Cofactor: Insufficient NAD+ available for the reaction.- Although often tightly bound, add exogenous NAD+ to the reaction mixture (e.g., 0.1 mM to 1 mM).[4][5]
High Background Signal / Inconsistent Results Product Inhibition: The enzyme can be inhibited by its products, particularly UDP-xylose and NADH.[2][8]- Perform kinetic assays at early time points to minimize product accumulation. - Use lower initial enzyme concentrations if possible.
Contaminating Activities: Crude extracts may contain other enzymes that consume the substrate or products.- Use purified enzyme for the assay. - If using crude extracts, run appropriate controls (e.g., extract from cells not expressing the enzyme).[11]
Substrate Instability: UDP-GlcA may degrade over time.- Prepare substrate solutions fresh. - Store stock solutions at -20°C or below.
Difficulty Quantifying Products Poor Separation in HPLC: Substrate and product peaks are not well-resolved.- Optimize the HPLC gradient and mobile phase. Anion-exchange or ion-pair reverse-phase columns are commonly used.[11] - Ensure proper sample preparation (e.g., protein precipitation with acetonitrile (B52724) and filtration).[1][10]
Low Product Formation: The amount of product is below the detection limit.- Increase the reaction time, but be mindful of product inhibition. - Increase the enzyme concentration. - Consider a more sensitive detection method, such as a coupled bioluminescent assay (e.g., UDP-Glo™) that detects the released UDP.[12]

Experimental Protocols & Data

Protocol 1: Standard Enzyme Activity Assay using HPLC

This method quantifies the formation of UDP-apiose and UDP-xylose from UDP-GlcA.[1]

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube.

    • 50 mM Tris-HCl, pH 8.0

    • 1 mM UDP-GlcA (substrate)

    • 0.5 mM NAD+ (optional, but recommended)

    • Purified AXS/UXS enzyme (e.g., 5-10 µg)

    • Nuclease-free water to a final volume of 50-100 µL.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C or 37°C) for a specific time (e.g., 10-60 minutes).[9][10]

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the protein.[10] Alternatively, heat inactivation can be used.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter.[1]

  • HPLC Analysis: Inject the filtered sample onto an appropriate HPLC column (e.g., anion-exchange). Separate the nucleotide sugars using a suitable buffer gradient (e.g., ammonium (B1175870) formate).[11]

  • Quantification: Detect the UDP-sugars by absorbance at 262 nm.[1] Calculate the amount of product formed by comparing the peak areas to a standard curve of known concentrations of UDP-apiose and UDP-xylose.

Table 1: Summary of Typical Reaction Conditions
ParameterRecommended Range / ValueSource / Notes
pH 5.5 - 9.5Broad range observed; optimum varies (e.g., 5.5 for AtUxs3, 6.0 for hUXS1).[9][10]
Temperature 25°C - 37°CCommon incubation temperatures.[3][10]
Buffer 50-100 mM Tris-HCl or Sodium PhosphateCommon choices for maintaining pH.[1][3][10]
Substrate (UDP-GlcA) 1 - 2 mMTypical starting concentration for kinetic analysis.[3][10]
Cofactor (NAD+) 0.1 - 1 mMOften enhances activity even if not strictly required.[4][5]
Reducing Agent 5 - 10 mM DTTRecommended during purification and storage to maintain enzyme activity.[9][10]

Visualizations

Biochemical Pathway

The diagram below illustrates the multi-step reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase.

reaction_pathway sub UDP-Glucuronic Acid int1 UDP-4-keto-glucuronic acid sub->int1 Step 1: Oxidation enzyme AXS/UXS Enzyme sub->enzyme int2 UDP-4-keto-pentose int1->int2 Step 2: Decarboxylation (-CO2) prod1 UDP-D-Xylose int2->prod1 Step 3a: Reduction prod2 UDP-D-Apiose int2->prod2 Step 3b: Rearrangement & Reduction enzyme->int1 nadh NADH enzyme->nadh produces nad NAD+ nad->enzyme binds nadh->prod1 reduces to nadh->prod2 reduces to

Caption: Reaction pathway of UDP-D-apiose/UDP-D-xylose synthase.

Experimental Workflow

This workflow outlines the key steps from enzyme preparation to data analysis for a typical assay.

experimental_workflow prep 1. Enzyme Purification & Quantification setup 2. Prepare Reaction Mix (Buffer, Substrate, NAD+) prep->setup start 3. Initiate Reaction (Add Enzyme) setup->start incubate 4. Incubate (e.g., 30°C, 30 min) start->incubate stop 5. Quench Reaction (e.g., Acetonitrile) incubate->stop process 6. Centrifuge & Filter stop->process analyze 7. HPLC Analysis process->analyze quantify 8. Quantify Products (Peak Area vs. Standards) analyze->quantify

Caption: General experimental workflow for AXS/UXS enzyme assay.

Troubleshooting Logic

A decision tree to help diagnose common issues encountered during the assay.

troubleshooting_flow start Low/No Activity? check_enzyme Verify Enzyme Integrity: - SDS-PAGE - Bradford Assay - Check storage (DTT) start->check_enzyme Yes resolved Problem Resolved start->resolved No enzyme_ok Enzyme OK? check_enzyme->enzyme_ok replace_enzyme Solution: Purify new batch of enzyme enzyme_ok->replace_enzyme No check_conditions Verify Assay Conditions: - pH & Temperature - Buffer components - Substrate integrity enzyme_ok->check_conditions Yes conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Solution: Optimize pH, Temp, Buffer conditions_ok->optimize_conditions No check_nad Add Exogenous NAD+ (0.1 - 1 mM) conditions_ok->check_nad Yes check_nad->resolved

Caption: Troubleshooting decision tree for AXS/UXS assay issues.

References

Troubleshooting peak separation in HPLC analysis of D-Apiose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of D-Apiose. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic separation.

Troubleshooting Guides

This section addresses specific peak separation and shape problems in a question-and-answer format.

Question 1: Why am I seeing a split or shoulder peak for this compound?

Answer:

Split or shoulder peaks for monosaccharides like this compound in HPLC are often due to the separation of anomers (α and β forms) or issues with the chromatographic conditions.[1][2][3] Here are the primary causes and solutions:

  • Anomer Separation: In solution, reducing sugars like this compound exist in equilibrium between their α and β anomeric forms.[4] Under certain HPLC conditions, these anomers can be partially separated, leading to split or broadened peaks.

    • Solution: Increase the column temperature (e.g., to 70-80 °C) to accelerate the interconversion between anomers, causing them to elute as a single, sharp peak.[4][5][6] Be mindful of the column's temperature limits.

  • Column Void or Contamination: A void at the column inlet or contamination of the column frit can cause the sample to travel through different paths, resulting in peak splitting.[2][7]

    • Solution: If a guard column is in use, replace it. If the problem persists, try back-flushing the analytical column. If this does not resolve the issue, the column may need to be replaced.[7]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[2][7]

    • Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.[7]

Question 2: My this compound peak is broad and shows poor resolution. How can I improve it?

Answer:

Peak broadening leads to a loss of resolution, making accurate quantification difficult.[1] Common causes and their solutions include:

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.[1]

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If peak shape does not improve, the column likely needs to be replaced. Using a guard column can help extend the life of the analytical column.[1][8]

  • Sub-optimal Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to water in the mobile phase is critical for the separation of polar compounds like sugars on HILIC or amino columns.[9][10][11]

    • Solution: Optimize the mobile phase composition. For HILIC, a higher percentage of acetonitrile (B52724) generally leads to stronger retention and potentially better resolution. Systematically vary the acetonitrile/water ratio to find the optimal separation.[9][11]

  • Low Flow Rate: A flow rate that is too low can increase diffusion and lead to peak broadening.[8]

    • Solution: Increase the flow rate within the column's recommended operating pressure.

  • Excessive Extra-Column Volume: Long tubing with a large internal diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.

Question 3: The retention time for my this compound peak is shifting between injections. What is causing this?

Answer:

Shifting retention times can compromise the reliability of your analysis. The most common causes are:

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before each injection, retention times can be inconsistent.[8]

    • Solution: Ensure a sufficient equilibration time between runs, typically 10-20 column volumes.

  • Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase or solvent proportioning issues with the HPLC pump can lead to drift in retention times.[8]

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing. Prime the HPLC pumps to remove any air bubbles.

  • Fluctuations in Column Temperature: The column temperature has a significant effect on retention time.[12]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[8]

Frequently Asked Questions (FAQs)

What is the best type of HPLC column for this compound analysis?

For the analysis of highly polar sugars like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method.[10][13][14] Columns with an amino (NH2) stationary phase are commonly used for carbohydrate analysis and can provide good separation of monosaccharides.[14][15][16] These columns operate in HILIC mode when a high concentration of organic solvent is used in the mobile phase.[14]

What is a typical mobile phase for this compound analysis?

A common mobile phase for separating sugars on an amino or HILIC column is a mixture of acetonitrile and water.[9][17] The typical starting composition is around 80:20 (v/v) acetonitrile:water.[17][18] The exact ratio may need to be optimized to achieve the best resolution for this compound.

How does pH affect the analysis of sugars like this compound?

For neutral sugars like this compound, pH has a less direct impact on retention compared to ionizable compounds. However, operating at a slightly alkaline pH can sometimes help to prevent anomer separation by increasing the rate of interconversion.[6] It is important to ensure the chosen pH is within the stable range for the column, as high pH can damage silica-based columns.[7]

Experimental Protocols

Illustrative HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm particle size).[9][16]

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.[17][18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (may be increased to reduce anomer separation).

  • Injection Volume: 10 µL.

  • Detector: Refractive Index (RI) Detector. The detector cell temperature should be kept stable, for example, at 35 °C.[9]

3. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The theoretical plates should be > 2000, and the tailing factor should be between 0.9 and 1.5.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution
Acetonitrile:Water Ratio (v/v)Retention Time (min)Resolution (Rs) from an adjacent peakPeak Shape
85:1512.52.1Symmetrical
80:209.81.8Symmetrical
75:257.21.4Slight Tailing

Data is illustrative and based on general principles of HILIC.

Table 2: Influence of Column Temperature on this compound Peak Shape
Column Temperature (°C)Peak ShapeTailing Factor
25Broad with a slight shoulder1.6
35Symmetrical1.2
50Sharp, symmetrical1.0

Data is illustrative and based on typical effects of temperature on sugar anomer separation.

Visualizations

Troubleshooting_Workflow cluster_start Start: Peak Separation Issue cluster_problem_id Problem Identification cluster_split Troubleshooting Split Peaks cluster_broad Troubleshooting Broad Peaks cluster_tailing Troubleshooting Tailing Peaks cluster_solutions Solutions start Poor Peak Separation (Broadening, Splitting, Tailing) peak_shape Assess Peak Shape (Split, Broad, or Tailing?) start->peak_shape anomer_sep Anomer Separation? peak_shape->anomer_sep Split Peak column_deg Column Degradation? peak_shape->column_deg Broad Peak secondary_int Secondary Interactions? peak_shape->secondary_int Tailing Peak column_void Column Void/Contamination? increase_temp Increase Column Temperature anomer_sep->increase_temp solvent_issue Incompatible Sample Solvent? replace_column Replace/Flush Column column_void->replace_column change_solvent Use Mobile Phase as Sample Solvent solvent_issue->change_solvent mobile_phase_opt Optimize Mobile Phase? column_deg->replace_column optimize_mobile_phase Adjust ACN/Water Ratio mobile_phase_opt->optimize_mobile_phase use_buffer Adjust Mobile Phase pH secondary_int->use_buffer

Caption: Troubleshooting workflow for common peak separation issues in HPLC.

HPLC_Parameters cluster_params Key HPLC Parameters cluster_effects Effects on Chromatogram mobile_phase Mobile Phase (ACN:Water Ratio) retention Retention Time mobile_phase->retention resolution Resolution mobile_phase->resolution temperature Column Temperature temperature->retention peak_shape Peak Shape (Anomer Separation) temperature->peak_shape column Column Chemistry (e.g., Amino, HILIC) column->retention column->resolution flow_rate Flow Rate flow_rate->retention flow_rate->resolution

Caption: Relationship between key HPLC parameters and their chromatographic effects.

References

Technical Support Center: Enhancing NMR Resolution of D-Apiose Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in acquiring high-resolution NMR spectra of D-Apiose containing oligosaccharides.

Troubleshooting Guide

Question: My 1D ¹H NMR spectrum shows severe signal overlap in the sugar region, making it impossible to assign individual proton resonances. What can I do?

Answer:

Signal overlap is a common challenge in the NMR analysis of oligosaccharides due to the similarity in the chemical environments of many protons.[1][2] For this compound containing oligosaccharides, the branched nature of the apiose residue can further complicate the spectra. Here are several strategies to improve spectral resolution:

  • Move to a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 600 MHz to 900 MHz) directly enhances chemical shift dispersion, spreading out the signals and reducing overlap.[2][3] This can lead to a resolution enhancement of as much as twofold.[2][3]

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving complex spectra. Start with:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same sugar residue.

    • TOCSY (Total Correlation Spectroscopy): To reveal the entire spin system of a monosaccharide, from the anomeric proton to the exocyclic methylene (B1212753) protons.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, taking advantage of the larger chemical shift dispersion of ¹³C.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages.[4]

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To establish through-space proximities between protons, providing information on glycosidic linkages and the three-dimensional structure.[5]

  • Implement Pure Shift NMR: These advanced techniques can significantly reduce signal multiplicity, collapsing complex multiplets into singlets and dramatically improving resolution.[1]

Question: I'm still struggling with overlapping signals in my 2D spectra, particularly for the non-anomeric protons. What are the next steps?

Answer:

When standard 2D NMR is insufficient, more advanced methods are necessary:

  • Multi-dimensional NMR (3D and 4D): Techniques like 3D NOESY-HSQC can further enhance spectral resolution by spreading correlations into a third dimension.[4][6] A 4D ¹H,¹³C,¹H,¹³C-NOESY-HSQC experiment has been shown to be effective in resolving signal overlap in complex glycans.[6]

  • Isotopic Labeling: Introducing NMR-active isotopes such as ¹³C or ¹⁵N can break the chemical shift degeneracy.[5][7][8] Synthesizing the this compound residue or other monosaccharides in your oligosaccharide with uniform or selective ¹³C enrichment allows for the use of powerful ¹³C-¹³C correlation experiments.[5][7]

  • Paramagnetic Relaxation Enhancement (PRE): Introducing a paramagnetic tag can induce pseudo-contact shifts (PCS) and paramagnetic relaxation enhancement, which can help to resolve overlapping signals and provide long-range structural information.[5][6]

Question: The linewidths in my spectra are broad, which is degrading the resolution. What could be the cause and how can I fix it?

Answer:

Broad lines can be caused by several factors:

  • Sample Viscosity: High sample viscosity can lead to faster transverse relaxation (shorter T₂) and broader lines. Try diluting your sample if the concentration is high.

  • Temperature: The tumbling rate of the molecule affects linewidths.[2] Experiment with different temperatures to find an optimum where the T₂ relaxation is maximized. For some oligosaccharides, increasing the temperature can lead to sharper signals.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • pH: The pH of the sample can affect the chemical shifts and linewidths of certain protons, especially those near acidic or basic functional groups. Optimize the pH of your sample buffer.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for NMR sample preparation for a this compound containing oligosaccharide?

A1: A standard protocol for sample preparation involves:

  • High Purity Sample: Ensure your oligosaccharide sample is of high purity (>95%) to avoid complications from impurities in the spectra.[9]

  • Lyophilization: Lyophilize the sample to remove any residual water or organic solvents.[9]

  • Deuterium (B1214612) Exchange: To minimize the residual H₂O signal in ¹H NMR, exchangeable protons (from hydroxyl groups) should be replaced with deuterium. This is achieved by dissolving the sample in high-purity deuterium oxide (D₂O, 99.96%), freeze-drying, and repeating this process 2-3 times.[9]

  • Final Preparation: Dissolve 5-10 mg of the lyophilized sample in 0.5 mL of D₂O (99.96%).[9]

  • Internal Standard: Add a small amount of an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift referencing (¹H and ¹³C at 0.00 ppm).[9]

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.[9]

Q2: Are there any computational tools that can assist in assigning the NMR spectra of this compound containing oligosaccharides?

A2: Yes, computational tools can be very helpful. The CASPER (Computer-Assisted Spectrum Evaluation of Regular Polysaccharides) program is a web-based tool that can predict ¹H and ¹³C NMR chemical shifts for a given oligosaccharide structure.[10][11] You can compare the predicted spectrum with your experimental data to aid in the assignment process. This approach has been shown to be quite accurate for oligosaccharides.[11]

Q3: How can I confirm the glycosidic linkages to the branched this compound residue?

A3: Determining the glycosidic linkages is a critical part of the structural elucidation. The primary NMR methods for this are:

  • HMBC: Look for long-range correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

  • NOESY/ROESY: Observe through-space correlations between the anomeric proton and protons on the aglyconic residue across the glycosidic bond.

Q4: Can I use NMR to study the conformational dynamics of this compound containing oligosaccharides?

A4: Yes, NMR is a powerful tool for studying molecular dynamics.

  • NOE and ROE data can provide information about the average internuclear distances and thus the preferred conformations around the glycosidic linkages.[5]

  • J-coupling constants (scalar couplings) are sensitive to dihedral angles and can be used to determine the ring conformation of the monosaccharide units.[8]

  • Relaxation time measurements (T₁, T₂, and T₁ρ) can provide insights into the overall and internal motions of the oligosaccharide.

Quantitative Data Summary

The following table summarizes the improvement in NMR spectral resolution of a hyaluronan hexasaccharide when moving from a 600 MHz to a 900 MHz spectrometer. While this data is not for a this compound containing oligosaccharide, it provides a quantitative example of the benefits of higher field strength.

Parameter600 MHz900 MHzImprovement
Linewidth of GlcA H-1II (Hz) 1.71.4~18% reduction
Resolution Enhancement 1xUp to 2xUp to 100%

Data adapted from: NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling.[2]

Experimental Protocols

Protocol 1: Basic 2D NMR Data Acquisition

This protocol outlines the standard set of 2D NMR experiments for the structural elucidation of a this compound containing oligosaccharide.

  • Sample Preparation: Prepare the sample as described in FAQ 1.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9] Tune and match the probe for ¹H and ¹³C.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to get an overview of the proton signals and to optimize acquisition parameters.[9]

  • DQF-COSY:

    • Purpose: To establish ¹H-¹H scalar coupling correlations within each sugar residue.

    • Typical Parameters: Spectral width of 6-10 ppm in both dimensions, 2048 x 512 data points, 8-16 scans per increment.

  • TOCSY:

    • Purpose: To identify all protons belonging to a single monosaccharide spin system.

    • Typical Parameters: Use a mixing time of 80-120 ms (B15284909) to allow for magnetization transfer throughout the spin system. Other parameters similar to COSY.

  • ¹H-¹³C HSQC:

    • Purpose: To correlate each proton with its directly attached carbon.

    • Typical Parameters: Spectral width of 6-10 ppm in the ¹H dimension and 60-110 ppm in the ¹³C dimension, 2048 x 256 data points, 16-32 scans per increment.

  • ¹H-¹³C HMBC:

    • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for determining glycosidic linkages.

    • Typical Parameters: Use a long-range coupling delay optimized for 4-8 Hz. Other parameters similar to HSQC.

  • NOESY/ROESY:

    • Purpose: To identify through-space ¹H-¹H correlations for sequencing and conformational analysis.

    • Typical Parameters: Use a mixing time of 200-500 ms for NOESY, and a spin-lock time of 100-300 ms for ROESY.

Visualizations

troubleshooting_workflow start Poor NMR Resolution (Signal Overlap/Broad Lines) check_linewidth Are Linewidths Broad? start->check_linewidth check_1d Is the 1D Spectrum Overlapped? go_2d Acquire 2D NMR (COSY, TOCSY, HSQC) check_1d->go_2d Yes end High-Resolution Spectrum check_1d->end No check_2d Are 2D Spectra Still Overlapped? go_2d->check_2d advanced_nmr Advanced NMR Techniques check_2d->advanced_nmr Yes check_2d->end No isotopic_labeling Isotopic Labeling (¹³C, ¹⁵N) advanced_nmr->isotopic_labeling pure_shift Pure Shift NMR advanced_nmr->pure_shift multi_dim Multi-dimensional NMR (3D, 4D) advanced_nmr->multi_dim isotopic_labeling->end pure_shift->end multi_dim->end check_linewidth->check_1d No optimize_sample Optimize Sample Conditions (Temp, Conc, pH) check_linewidth->optimize_sample Yes optimize_sample->start

Caption: Troubleshooting workflow for poor NMR spectral resolution.

problem_solution_relationship problems Problems Severe Signal Overlap Broad Linewidths Ambiguous Linkage Assignment Unknown Conformation solutions Solutions High-Field NMR 2D/Multi-dimensional NMR Isotopic Labeling Sample Optimization (Temp, pH) HMBC/NOESY J-Coupling/NOE Analysis problems:overlap->solutions:s1 problems:overlap->solutions:s2 problems:overlap->solutions:s3 problems:broad->solutions:s4 problems:linkage->solutions:s5 problems:conformation->solutions:s6

Caption: Relationship between common problems and solutions.

References

Strategies for increasing the efficiency of enzymatic D-Apiose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic synthesis of D-Apiose. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance experimental efficiency and success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the in vitro synthesis of this compound? A1: The key enzyme is UDP-D-apiose/UDP-D-xylose synthase (UAXS), also referred to as UDP-apiose/UDP-xylose synthase (AXS). It is a bifunctional enzyme that catalyzes the conversion of UDP-D-glucuronic acid into two different nucleotide sugars.[1][2]

Q2: What is the substrate for the UAXS enzyme? A2: The substrate for UAXS is UDP-D-glucuronic acid (UDP-GlcA).[1][2]

Q3: What are the products of the UAXS-catalyzed reaction? A3: UAXS converts UDP-D-glucuronic acid into a mixture of UDP-D-apiose and UDP-D-xylose.[1][3] This dual functionality makes it a critical enzyme at a branch point in nucleotide sugar metabolism.[1][2]

Q4: Does the UAXS enzyme require any cofactors? A4: Yes, UAXS is an NAD+-dependent enzyme. The reaction mechanism involves an oxidation step that requires the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor.[1][2][3]

Q5: Are there any known inhibitors of the UAXS enzyme? A5: Yes, the enzyme can be strongly inhibited by UDP-D-galacturonate (UDP-GalA).[3][4] Additionally, one of its own products, UDP-D-xylose, can cause feedback inhibition, which may play a role in regulating plant cell wall biogenesis.[5][6]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Problem Potential Cause Recommended Solution
1. Low or No Product Yield Inactive Enzyme: The recombinant UAXS may be improperly folded, denatured, or degraded.Verify Enzyme Activity: Perform a small-scale control reaction with fresh substrates and confirm product formation via HPLC or NMR. • Check Storage Conditions: Ensure the enzyme is stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid multiple freeze-thaw cycles.[7] • Re-purify Enzyme: If activity is low, consider re-purifying the enzyme, ensuring all steps are performed at 4°C to maintain protein integrity.
Substrate Degradation: The UDP-GlcA substrate may be degraded.Verify Substrate Integrity: Check the purity and concentration of your UDP-GlcA stock solution. Purchase from a reputable supplier. • Store Properly: Store UDP-GlcA aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific UAXS enzyme.Optimize pH: The optimal pH is typically around 7.5-8.0. Perform small-scale reactions across a pH range (e.g., 6.5 to 8.5) to find the optimum for your enzyme.[7][8] • Optimize Temperature: The reaction is often run at 30°C. Test a temperature range (e.g., 25°C to 37°C) to determine the ideal condition.[2][9] High temperatures can lead to enzyme denaturation.[10][11]
Insufficient Cofactor (NAD+): The concentration of NAD+ may be limiting the reaction.Ensure Sufficient NAD+: Use NAD+ at a concentration of at least 0.5-1 mM.[2][7] Ensure the NAD+ stock is not degraded.
Product Inhibition: The accumulation of UDP-xylose can inhibit the enzyme.Monitor Reaction Progress: Run a time-course experiment to see if the reaction rate slows down significantly over time. • Consider In Situ Product Removal: For large-scale synthesis, advanced strategies involving product removal may be necessary, though this is complex.
2. Difficulty in Separating Products Co-elution in HPLC: UDP-apiose and UDP-xylose are isomers and can be difficult to separate from each other and the substrate.Use an Appropriate HPLC Column: Anion-exchange or porous graphitic carbon (PGC) columns are effective for separating nucleotide sugars.[12][13] • Optimize Mobile Phase: For anion-exchange, a phosphate (B84403) buffer gradient is typically used. For PGC columns, an acetonitrile (B52724) gradient in a low-concentration acid (like trifluoroacetic acid) can be effective.[13] Ion-pairing agents (e.g., tetrabutylammonium (B224687) hydrogen sulfate) can also improve separation on reverse-phase columns.[2]
3. Product Instability Degradation of UDP-apiose: UDP-apiose is known to be unstable in aqueous solutions.[5]Stabilize During Purification: The use of a bulky counterion, such as triethylamine, in the mobile phase during HPLC purification has been shown to significantly increase the stability of the purified UDP-apiose.[14] • Storage: Store purified UDP-apiose as a lyophilized salt at -80°C and resuspend just prior to use.[14]

Section 3: Data Presentation

Table 1: Kinetic Parameters of UDP-Apiose/UDP-Xylose Synthase (UAXS)
Enzyme SourceSubstrateK_m_ (µM)k_cat_/K_m_ (µM⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)
Arabidopsis thaliana (AXS1)UDP-GlcA70.043~8.0~30
Spirodela polyrhiza (UAS)UDP-GlcA2371.159~8.0~30

Note: Data compiled from various sources for comparative purposes. Actual values can vary based on assay conditions.[4]

Section 4: Experimental Protocols & Workflows

Overall Experimental Workflow

The general process for producing and utilizing UAXS for this compound synthesis involves cloning the gene, expressing and purifying the recombinant protein, performing the enzymatic reaction, and analyzing the products.

Workflow cluster_prep Phase 1: Enzyme Preparation cluster_synth Phase 2: Synthesis & Analysis Clone Clone UAXS Gene into Expression Vector Express Express Recombinant UAXS in E. coli Clone->Express Lyse Cell Lysis & Lysate Clarification Express->Lyse Purify Affinity Chromatography (e.g., His-tag) Lyse->Purify React Enzymatic Reaction: UAXS + UDP-GlcA + NAD+ Purify->React Add Purified Enzyme Terminate Terminate Reaction (e.g., Acetonitrile) React->Terminate Analyze HPLC Analysis: Separate & Quantify Products Terminate->Analyze

Caption: General experimental workflow for UAXS enzyme preparation and this compound synthesis.

Protocol 1: Recombinant UAXS Expression and Purification

This protocol describes a generic method for expressing and purifying a His-tagged UAXS protein.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the UAXS expression vector. Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotic) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of selective LB medium. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight (16-18 hours) at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme). Incubate on ice for 30 minutes, then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Purification: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

  • Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect fractions.

  • Verification & Storage: Analyze fractions by SDS-PAGE to confirm purity. Pool the purest fractions, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20% glycerol), and store aliquots at -80°C.

Biochemical Reaction Pathway

The UAXS enzyme catalyzes a complex reaction involving oxidation, decarboxylation, and carbon skeleton rearrangement.

Reaction_Pathway UDP_GlcA UDP-D-glucuronic acid (Substrate) UAXS_node UAXS Enzyme UDP_GlcA->UAXS_node Binds to active site NADH NADH UAXS_node->NADH Releases UDP_Apiose UDP-D-apiose (Product 1) UAXS_node->UDP_Apiose Catalyzes Formation UDP_Xylose UDP-D-xylose (Product 2) UAXS_node->UDP_Xylose Catalyzes Formation NAD NAD+ NAD->UAXS_node Cofactor

Caption: The UAXS-catalyzed conversion of UDP-GlcA to UDP-D-apiose and UDP-D-xylose.

Protocol 2: In Vitro Enzymatic Synthesis & Analysis

This protocol outlines the enzymatic reaction and subsequent analysis by HPLC.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 1 mM UDP-glucuronic acid

    • 1 mM NAD+

    • 5 mM MgCl₂

    • Purified UAXS enzyme (empirically determine the optimal amount, e.g., 1-5 µg)

    • Nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). For kinetic studies, take aliquots at various time points.

  • Termination: Stop the reaction by adding an equal volume (100 µL) of acetonitrile or by boiling for 3 minutes.[7]

  • Sample Preparation: Centrifuge the terminated reaction at 16,000 x g for 10 minutes to pellet the precipitated enzyme.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • System: HPLC with a UV detector set to 262 nm.[2]

    • Column: Anion-exchange column (e.g., Dionex CarboPac PA1) or Porous Graphitic Carbon column.

    • Mobile Phase (Anion-Exchange Example):

      • Solvent A: 10 mM Sodium Phosphate, pH 7.0

      • Solvent B: 1 M Sodium Phosphate, pH 7.0

    • Gradient: Run a linear gradient from 0% to 100% Solvent B over 30 minutes.

    • Quantification: Create a standard curve using known concentrations of UDP-GlcA, UDP-xylose, and (if available) UDP-apiose to calculate the concentration of products formed.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing low product yield.

Troubleshooting Start Low or No This compound Yield CheckEnzyme Is the UAXS Enzyme Active? Start->CheckEnzyme CheckSubstrate Are Substrates & Cofactor Intact? CheckEnzyme->CheckSubstrate Yes Sol_Enzyme_No Action: - Re-purify enzyme - Check storage - Perform activity assay CheckEnzyme->Sol_Enzyme_No No CheckConditions Are Reaction Conditions Optimal? CheckSubstrate->CheckConditions Yes Sol_Substrate_No Action: - Use fresh UDP-GlcA & NAD+ - Verify concentrations CheckSubstrate->Sol_Substrate_No No Sol_Conditions_Yes Conditions seem OK CheckConditions->Sol_Conditions_Yes Yes (Consider Product Inhibition) Sol_Conditions_No Action: - Optimize pH (7.5-8.0) - Optimize Temp (~30°C) - Check for inhibitors CheckConditions->Sol_Conditions_No No Sol_Enzyme_Yes Enzyme is Active Sol_Substrate_Yes Substrates are OK

Caption: A decision tree for troubleshooting low yield in enzymatic this compound synthesis.

References

Addressing challenges in the chemical synthesis of D-Apiose analogues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of D-Apiose analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound analogues?

A1: The synthesis of this compound and its analogues is complex due to several factors:

  • Branched-Chain Structure: The key challenge lies in the stereoselective introduction of the C3-hydroxymethyl branch onto the furanose ring.[1]

  • Stereocontrol: Establishing the correct stereochemistry at the newly formed stereocenter (C3) is often difficult.[1]

  • Protecting Group Strategy: The polyhydroxylated nature of sugars necessitates a multi-step protecting group strategy to differentiate between hydroxyl groups of similar reactivity.[1][2][3]

  • Furanoside Glycosylation: Achieving stereoselective glycosylation with furanosides is notoriously challenging compared to pyranosides.[2]

  • Purification: The high polarity of unprotected or partially protected carbohydrate analogues makes their purification difficult, often requiring specialized chromatographic techniques.[1]

Q2: What are the common starting materials for this compound analogue synthesis?

A2: Common starting materials include readily available sugars that can be chemically modified. A frequent precursor is D-xylose or its derivatives. Another approach involves starting from a more complex molecule and modifying it, such as using 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose to synthesize various analogues.[4] De novo syntheses from achiral starting materials are also possible but are often more complex.

Q3: Why is protecting group selection so critical in this compound analogue synthesis?

A3: Protecting groups are crucial for a successful synthesis for several reasons:

  • Regioselectivity: They allow for the selective reaction of specific hydroxyl groups, which is essential for introducing the C3-branch and for subsequent glycosylation reactions.[1][5]

  • Influence on Reactivity: The nature of the protecting groups (electron-donating or electron-withdrawing) significantly impacts the reactivity of the sugar molecule, particularly the glycosyl donor in glycosylation reactions.[6]

  • Stereochemical Outcome: Protecting groups, especially at the C2 position, can influence the stereochemical outcome of glycosylation reactions through neighboring group participation.[6]

  • Stability: The protecting groups must be stable under the reaction conditions of subsequent steps but selectively removable under mild conditions to avoid unwanted side reactions.[7]

Troubleshooting Guides

Problem 1: Low yield in the introduction of the C3-hydroxymethyl group.

Question: I am attempting to introduce the C3-hydroxymethyl group via a Wittig reaction on a 3-keto-furanoside intermediate, but my yields are consistently low. What could be the issue?

Answer: Low yields in this critical step can be due to several factors. Here is a troubleshooting guide:

Potential Cause Troubleshooting Suggestion
Steric Hindrance The 3-keto-furanoside might be sterically hindered, preventing efficient attack by the Wittig reagent. Consider using a smaller, more reactive Wittig reagent or a different synthetic route, such as an aldol (B89426) addition followed by reduction.
Base Incompatibility The base used to generate the ylide might be reacting with other functional groups on your sugar molecule. Ensure the base is compatible with your protecting groups. For instance, n-butyllithium is a very strong base and might not be suitable if you have base-labile protecting groups.[8]
Ylide Instability The phosphorus ylide may be unstable under your reaction conditions. Prepare the ylide in situ at low temperatures and use it immediately.[8]
Side Reactions The aldehyde generated from the Wittig reagent precursor can undergo side reactions. Use freshly prepared or purified reagents.
Problem 2: Poor stereoselectivity in glycosylation reactions.

Question: I am coupling my this compound analogue donor with an acceptor, but I am getting a mixture of anomers (α and β isomers). How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in furanoside glycosylation is a known challenge. Consider the following strategies:

Strategy Description
Neighboring Group Participation An acyl-type protecting group (e.g., benzoyl) at the C2 position can participate in the reaction to favor the formation of the 1,2-trans-glycoside.[6]
Solvent Effects The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether can sometimes favor the formation of the α-anomer.
Promoter/Catalyst Selection The choice of promoter (e.g., TMSOTf, NIS/TfOH) can significantly impact the anomeric ratio. It is often necessary to screen different promoters to find the optimal conditions for a specific donor-acceptor pair.
Temperature Control Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.
Protecting Groups on the Acceptor The protecting groups on the acceptor molecule can also influence the stereoselectivity of the glycosylation reaction.
Problem 3: Difficulty in purifying the final deprotected this compound analogue.

Question: After removing all protecting groups, my this compound analogue is very polar and difficult to purify by standard silica (B1680970) gel chromatography. What purification methods are recommended?

Answer: The purification of highly polar carbohydrates requires specialized techniques. Here are some effective methods:

Purification Method Description & Key Considerations
Reversed-Phase HPLC (RP-HPLC) This is a powerful technique for purifying polar compounds. A C18 column is commonly used with a water/acetonitrile (B52724) or water/methanol gradient. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.
Size-Exclusion Chromatography (SEC) This method separates molecules based on their size. It is particularly useful for separating the desired product from smaller impurities or salts. Bio-Gel P-2 is a common resin for this purpose.
Ion-Exchange Chromatography If your analogue contains charged functional groups (e.g., carboxylates, amines), ion-exchange chromatography can be a very effective purification method.
Normal-Phase HPLC with an Amine-based Column For some polar compounds, normal-phase HPLC using a column with a bonded amine stationary phase can provide good separation with a mobile phase of acetonitrile and water.

Experimental Protocols

Protocol 1: Synthesis of a 3-C-branched Ribofuranose Analogue

This protocol describes the synthesis of 3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, a precursor for this compound analogues.[4]

Materials:

  • 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (starting material)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Benzyl (B1604629) bromide (BnBr)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired product.

Quantitative Data from a Representative Synthesis: [4]

CompoundStarting Material (g)ReagentsYield (%)
3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose5.0NaH (1.2 eq), BnBr (1.2 eq)~70-80%
Protocol 2: Purification of a Deprotected Carbohydrate Analogue by RP-HPLC

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Preparative C18 reversed-phase column.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the crude deprotected this compound analogue in a minimal amount of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Solvent B to elute the compound. A typical gradient might be from 5% to 50% Solvent B over 30-40 minutes.

  • Monitor the elution profile using the UV detector (if the compound has a chromophore) or a refractive index detector.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the pure, deprotected this compound analogue as a solid.

Visualizations

experimental_workflow General Workflow for this compound Analogue Synthesis start Starting Material (e.g., D-Xylose derivative) protect Protecting Group Introduction start->protect oxidize Oxidation to 3-Keto Intermediate protect->oxidize branch C3-Branching Reaction (e.g., Wittig or Aldol) oxidize->branch reduce Reduction of Ketone/ Functional Group Interconversion branch->reduce glycosylate Stereoselective Glycosylation reduce->glycosylate deprotect Final Deprotection glycosylate->deprotect purify Purification (e.g., RP-HPLC) deprotect->purify end This compound Analogue purify->end troubleshooting_logic Troubleshooting Logic for Low-Yield Reactions cluster_solutions Potential Solutions start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_protecting_groups Assess Protecting Group Stability start->check_protecting_groups repurify_reagents Repurify/Use Fresh Reagents check_reagents->repurify_reagents optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) check_protecting_groups->analyze_byproducts change_pg Change Protecting Group Strategy check_protecting_groups->change_pg modify_route Modify Synthetic Route analyze_byproducts->modify_route udp_apiose_biosynthesis Biosynthesis of UDP-D-Apiose udp_glca UDP-D-Glucuronic Acid enzyme UDP-Apiose/UDP-Xylose Synthase (UAXS) udp_glca->enzyme nadh NADH enzyme->nadh udp_apiose UDP-D-Apiose enzyme->udp_apiose Major Pathway udp_xylose UDP-D-Xylose enzyme->udp_xylose Side Product co2 CO2 enzyme->co2 nad NAD+ nad->enzyme

References

Minimizing degradation of D-Apiose during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of D-Apiose during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a unique branched-chain pentose (B10789219) sugar found in the cell walls of many plants.[1][2][3] It plays a crucial role in the cross-linking of pectic polysaccharides, such as rhamnogalacturonan II (RG-II), through the formation of borate (B1201080) esters.[4] Its stability is a concern because, like other monosaccharides, it can be susceptible to degradation under various chemical and physical conditions encountered during extraction and analysis, potentially leading to inaccurate quantification and characterization.

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: The main factors contributing to the degradation of this compound during sample preparation are:

  • pH: Both strongly acidic and alkaline conditions can promote the degradation of monosaccharides.[5][6]

  • Temperature: Elevated temperatures, especially in the presence of acids or bases, can significantly accelerate degradation reactions.[7][8]

  • Reaction Time: Prolonged exposure to harsh conditions increases the extent of degradation.

Q3: How does pH affect the stability of this compound?

A3: While specific data for this compound is limited, general knowledge of monosaccharide chemistry suggests that it is most stable in slightly acidic to neutral conditions (around pH 4-7).[5]

  • Strongly acidic conditions (low pH): Often used for hydrolysis to release apiose from polysaccharides, these conditions can also cause dehydration and degradation of the released monosaccharide.[7][9]

  • Alkaline conditions (high pH): Can lead to isomerization and other rearrangements of the sugar structure.[5][10]

Q4: What is the impact of temperature on this compound degradation?

A4: Higher temperatures accelerate the rate of chemical reactions, including those involved in sugar degradation.[7][8] When combined with strong acids or bases, high temperatures are particularly detrimental to the stability of this compound. For instance, studies on other sugars have shown a significant increase in degradation when temperatures exceed 100°C during acid hydrolysis.[7]

Q5: Are there recommended storage conditions for this compound standards and samples?

A5: Yes, proper storage is crucial.

  • This compound Standards: Solid this compound should be stored at room temperature in a dry place.[1] Solutions of this compound should be prepared fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended to slow down potential degradation. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.

  • Samples Containing this compound: Samples should be processed as quickly as possible. If storage is unavoidable, they should be kept at low temperatures (refrigerated or frozen) to minimize enzymatic and chemical degradation.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound in hydrolyzed samples. This compound degradation during acid hydrolysis.* Optimize Hydrolysis Conditions: Use milder acid conditions. For example, try 2M Trifluoroacetic Acid (TFA) at 120°C for 2 hours, which is effective for neutral sugars. Avoid using strong, non-volatile acids like sulfuric acid if possible, as they are harder to remove and can cause more degradation. * Reduce Temperature and Time: If using strong acids, try lowering the temperature and reducing the hydrolysis time. This may require optimization to ensure complete release of apiose without significant degradation. * Consider Enzymatic Hydrolysis: If suitable enzymes are available, this method offers a much milder alternative to acid hydrolysis.[8][12]
Inconsistent or poor reproducibility of this compound quantification. Incomplete hydrolysis or variable degradation between samples.* Ensure Complete Hydrolysis: Inadequate release of this compound from the polysaccharide backbone will lead to underestimation. Ensure the sample is fully solubilized and that the hydrolysis conditions are sufficient to cleave the glycosidic bonds. * Standardize Sample Handling: Maintain consistent timings, temperatures, and reagent concentrations for all samples to ensure that any degradation that occurs is uniform across the batch. * Use an Internal Standard: Incorporate a stable, non-native sugar as an internal standard to account for variations in sample processing and analytical detection.
Presence of unexpected peaks in chromatograms. Formation of degradation products.* Milder Sample Preparation: The presence of degradation products is a strong indicator that the sample preparation conditions are too harsh. Refer to the solutions for "Low or no detection of this compound". * Purification of Hydrolysate: If mild conditions are not feasible, consider a purification step after hydrolysis to remove interfering degradation products before analysis.

Data on Monosaccharide Stability

Condition Effect on Stability Recommendation
pH Most stable around pH 4-7.[5] Degradation increases in strongly acidic or alkaline conditions.Maintain a slightly acidic to neutral pH whenever possible. If acid hydrolysis is necessary, neutralize the sample promptly after completion.
Temperature Degradation rate increases with temperature.[7]Keep samples on ice or refrigerated during processing. Use the lowest effective temperature for hydrolysis.
Acid Concentration Higher acid concentrations lead to more rapid degradation.[7]Use the lowest acid concentration that effectively hydrolyzes the sample.
Time Longer exposure to harsh conditions increases degradation.Minimize the duration of hydrolysis and other harsh treatment steps.

Experimental Protocol: Mild Acid Hydrolysis for this compound Release

This protocol is designed to minimize the degradation of this compound during its release from plant-derived polysaccharides.

1. Materials:

  • Lyophilized and finely ground plant material
  • 2M Trifluoroacetic Acid (TFA)
  • Nitrogen gas
  • Methanol (B129727)
  • Internal standard solution (e.g., myo-inositol or a non-native sugar)
  • Heating block or oven
  • Centrifuge
  • Evaporator (e.g., rotary evaporator or speed-vac)

2. Procedure:

  • Weigh approximately 5-10 mg of the dried sample into a screw-cap reaction vial.
  • Add a known amount of the internal standard.
  • Add 1 mL of 2M TFA to the vial.
  • Flush the vial with nitrogen gas to displace air, then seal it tightly.
  • Heat the sample at 120°C for 2 hours in a heating block or oven.
  • Allow the vial to cool completely to room temperature.
  • Centrifuge the vial to pellet any insoluble material.
  • Carefully transfer the supernatant to a new vial.
  • Evaporate the TFA to dryness under a stream of nitrogen or using a speed-vac.
  • To ensure complete removal of TFA, add 500 µL of methanol and evaporate to dryness again. Repeat this step twice.
  • Re-dissolve the dried residue in a known volume of water or a suitable buffer for subsequent analysis (e.g., by HPAEC-PAD or GC-MS after derivatization).

Visualizing this compound Degradation and Prevention

The following diagram illustrates the factors that can lead to the degradation of this compound during sample preparation and the recommended strategies to minimize this degradation.

D_Apiose_Degradation_Prevention cluster_degradation Degradation Factors cluster_prevention Prevention Strategies High_Temp High Temperature Apiose This compound High_Temp->Apiose Degrades Strong_Acid Strong Acid Strong_Acid->Apiose Degrades Strong_Base Strong Base Strong_Base->Apiose Degrades Long_Exposure Prolonged Exposure Long_Exposure->Apiose Degrades Low_Temp Low Temperature (e.g., on ice) Apiose->Low_Temp Preserved by Mild_Acid Mild Acid (e.g., 2M TFA) Apiose->Mild_Acid Preserved by Neutral_pH Neutral pH Apiose->Neutral_pH Preserved by Short_Time Minimize Reaction Time Apiose->Short_Time Preserved by Enzymatic Enzymatic Hydrolysis Apiose->Enzymatic Preserved by

Caption: Factors causing this compound degradation and preventative measures.

References

Technical Support Center: Enhancing D-Apiose Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of D-Apiose (B1254161) detection methods.

I. Troubleshooting Guides

This section addresses specific issues encountered during this compound analysis using various techniques.

A. Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetate (B1210297) Derivatives

Question: Why am I observing low peak intensity or no peak for this compound in my GC-MS analysis?

Answer: Low or no peak intensity for this compound can stem from several factors throughout the experimental workflow. A common issue is the incomplete hydrolysis of polysaccharides, preventing the release of this compound monomers. Ensure that your acid hydrolysis conditions (e.g., 2M trifluoroacetic acid at 121°C for 1-2 hours) are sufficient to break down the specific carbohydrate structures in your sample.

Another critical step is the derivatization to alditol acetates. Incomplete reduction of the monosaccharide to the corresponding alditol or incomplete acetylation will result in poor yield and low signal. Ensure fresh sodium borohydride (B1222165) solution is used for the reduction step and that the acetylation step with acetic anhydride (B1165640) is carried out under anhydrous conditions to prevent side reactions.

Finally, consider the stability of the derivatives. Although alditol acetates are generally stable, prolonged storage or exposure to moisture can lead to degradation. Analyze the samples as soon as possible after derivatization.[1]

Question: My chromatogram shows multiple peaks for a single sugar, complicating the identification of this compound. What could be the cause?

Answer: The presence of multiple peaks for a single sugar in GC-MS analysis of alditol acetates is often due to incomplete reduction of the sugar, leading to the formation of different anomers that are separated by the GC column.[2][3][4][5] To address this, ensure the sodium borohydride reduction step is complete by allowing sufficient reaction time and using an adequate amount of the reducing agent.

Another potential cause is the presence of contaminants that co-elute with your this compound derivative. To mitigate this, thorough sample cleanup is essential. Consider using solid-phase extraction (SPE) to remove interfering compounds from your sample matrix before derivatization.

B. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Question: I am experiencing a high background signal and poor sensitivity in my HPAEC-PAD analysis of this compound. How can I improve this?

Answer: High background noise and reduced sensitivity in HPAEC-PAD are frequently caused by impurities in the eluent.[6] It is crucial to use high-purity, 18 MΩ·cm deionized water and high-quality sodium hydroxide (B78521) and sodium acetate for eluent preparation.[6] To prevent carbonate buildup, which can interfere with the chromatography, sparge the eluents with helium and keep them blanketed under a helium atmosphere.

Contamination of the gold electrode of the PAD detector is another common culprit. The electrode surface can become fouled by sample matrix components, leading to a decrease in signal. Regularly clean the electrode according to the manufacturer's instructions. Also, ensure that the PAD waveform potentials and durations are optimized for carbohydrate detection.[7]

Question: My retention times for this compound are shifting between runs. What is causing this instability?

Answer: Retention time instability in HPAEC-PAD is often linked to inconsistent eluent concentration.[6] Manually prepared eluents can vary slightly from batch to batch. Using an instrument with electrolytic eluent generation can provide more consistent and reproducible retention times.[6]

Temperature fluctuations can also affect retention times. Ensure that the column and detector are maintained at a stable temperature. Additionally, check for leaks in the system, as this can lead to pressure fluctuations and affect retention.

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: How can I enhance the sensitivity of my LC-MS method for this compound detection?

Answer: Improving LC-MS sensitivity involves optimizing several parameters. Start with sample preparation; a cleaner sample will result in less ion suppression and a better signal-to-noise ratio.[8][9][10] Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components.[9]

In terms of chromatography, reducing the column's internal diameter (e.g., from 4.6 mm to 2.1 mm) can increase sensitivity.[9][11] Also, ensure that your mobile phase is of high purity and contains additives that promote ionization, such as formic acid for positive ion mode.[11][12]

For the mass spectrometer, proper tuning and calibration are essential.[12] Optimize the ion source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage, for your specific analyte and flow rate.[10][12] Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes will significantly improve sensitivity and selectivity compared to full scan mode.[12][13]

Question: I am observing significant ion suppression in my LC-MS analysis of this compound from plant extracts. What are the best strategies to mitigate this?

Answer: Ion suppression in LC-MS of plant extracts is a common challenge due to the complex matrix. The most effective strategy is to improve sample cleanup.[8][9][10] In addition to SPE, you might consider liquid-liquid extraction to remove interfering compounds.

Chromatographic separation is also key. By optimizing your gradient elution, you can separate this compound from co-eluting matrix components that cause ion suppression. Experiment with different column chemistries to achieve the best separation.[9]

If ion suppression persists, you can use a stable isotope-labeled internal standard that co-elutes with this compound. This will help to compensate for the signal suppression and allow for more accurate quantification.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound detection?

A1: The most common methods for this compound detection include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves the derivatization of this compound to a volatile compound, typically an alditol acetate, followed by separation and detection.[2][3][4][5]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method allows for the direct detection of underivatized monosaccharides at high pH.[6][7][14][15][16][17][18][19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for the detection and quantification of this compound, often after chromatographic separation.[8][9][10][11][12]

  • Enzymatic Assays: These assays typically involve the use of UDP-apiose/UDP-xylose synthase (UAS) and can be coupled to various detection methods to quantify UDP-apiose.[21][22][23][24][25][26][27][28][29][30][31]

Q2: How can I improve the recovery of this compound from complex plant matrices?

A2: Improving this compound recovery starts with optimizing the extraction and hydrolysis steps. For plant tissues, which can be fibrous and contain interfering compounds like polyphenols and polysaccharides, thorough homogenization is crucial.[32][33] The choice of hydrolysis method (acid or enzymatic) and its conditions should be tailored to the specific sample matrix to ensure complete release of this compound without degradation.[34] Subsequent sample cleanup using techniques like solid-phase extraction (SPE) can remove inhibitors and interfering substances, leading to better recovery and more accurate quantification.[9]

Q3: Is derivatization necessary for this compound detection?

A3: Derivatization is required for GC-MS analysis to make the non-volatile this compound amenable to gas chromatography.[2][5] However, methods like HPAEC-PAD and LC-MS can be used for the direct analysis of underivatized this compound.[19][20] The choice of whether to derivatize depends on the analytical technique being used and the specific requirements of the experiment.

Q4: What is the role of fluorescent labeling in this compound detection?

A4: Fluorescent labeling can significantly enhance the sensitivity of this compound detection, particularly in liquid chromatography.[35][36][][38][] By attaching a fluorescent tag to the this compound molecule, it can be detected at much lower concentrations using a fluorescence detector. This is especially useful when dealing with samples where this compound is present in trace amounts.

Q5: How can I ensure the stability of this compound and its derivatives during analysis?

A5: this compound, and particularly its activated form UDP-apiose, can be unstable.[21][25] For UDP-apiose, using bulky cations as counter ions can improve stability in solution.[25] When working with this compound and its derivatives, it is important to avoid harsh conditions (e.g., strong acids or bases for prolonged periods) that can cause degradation. Storing samples at low temperatures and minimizing the time between sample preparation and analysis are also crucial for maintaining sample integrity. For alditol acetate derivatives, ensuring they are kept in anhydrous conditions is important for their stability.[1]

III. Quantitative Data Summary

The following tables provide a summary of quantitative data for relevant this compound detection methods. Note that some of this data is for general monosaccharide analysis and may vary for this compound specifically.

Table 1: Comparison of Detection Limits for Monosaccharide Analysis

Analytical MethodTypical Detection LimitReference(s)
GC-MS (SIM mode)low ppb (µg/L) to high ppt (B1677978) (ng/L)[13]
GC-MS/MS (MRM mode)sub-ppb (ng/L) to ppt (pg/L)[13]
HPAEC-PAD~12.5 x 10⁻³ nmol[19]

Table 2: Key Parameters for Enzymatic Synthesis of UDP-Apiose

ParameterTypical Value/ConditionReference(s)
EnzymeUDP-apiose/UDP-xylose synthase (UAS/AXS)[21][22][27]
SubstrateUDP-glucuronic acid (UDP-GlcA)[21][22][27]
CofactorNAD⁺[22][27]
pH7.5 - 8.1[23]
Temperature30 - 42°C[23]
Incubation Time30 minutes (optimization recommended)[22]

IV. Experimental Protocols

A. Protocol for GC-MS Analysis of this compound as Alditol Acetate Derivatives
  • Hydrolysis:

    • To a known amount of dried sample (e.g., 1-5 mg of plant cell wall material), add 1 mL of 2M trifluoroacetic acid (TFA).

    • Heat at 121°C for 1-2 hours.

    • Cool the sample to room temperature and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.

  • Reduction:

    • Dissolve the dried hydrolysate in 200 µL of a solution containing 10 mg/mL sodium borohydride in 1M ammonium (B1175870) hydroxide.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction by adding a few drops of glacial acetic acid until bubbling ceases.

  • Acetylation:

    • Evaporate the sample to dryness under nitrogen.

    • Add 200 µL of methanol (B129727) and evaporate to dryness; repeat this step three times to remove borate.

    • Add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Incubate at 100°C for 15 minutes.

    • Cool the sample to room temperature.

  • Extraction:

    • Add 500 µL of water and 500 µL of dichloromethane.

    • Vortex and centrifuge to separate the phases.

    • Transfer the lower organic phase containing the alditol acetates to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS system.

    • Use a suitable column for sugar derivative separation (e.g., a mid-polar phase column).

    • Set an appropriate temperature gradient for the oven.

    • Acquire data in either full scan or SIM mode for higher sensitivity.

B. Protocol for HPAEC-PAD Analysis of this compound
  • Sample Preparation:

    • Hydrolyze the sample as described in the GC-MS protocol (Step 1).

    • After evaporation of TFA, dissolve the dried hydrolysate in a known volume of high-purity water.

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • HPAEC-PAD System Setup:

    • Use a high-pH anion-exchange column suitable for monosaccharide separation (e.g., Dionex CarboPac™ series).[6]

    • Prepare eluents with high-purity water, NaOH, and sodium acetate as required for the specific separation method. Ensure eluents are protected from atmospheric CO₂.

    • Set up a gradient elution program to separate the monosaccharides.

    • Optimize the PAD waveform for carbohydrate detection.

  • Analysis:

    • Inject the filtered sample into the HPAEC-PAD system.

    • Identify this compound by comparing its retention time to that of an authentic this compound standard.

    • Quantify this compound by creating a calibration curve with known concentrations of the standard.

V. Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant Tissue Sample Hydrolysis Acid Hydrolysis (TFA) Sample->Hydrolysis Release Monosaccharides Reduction Reduction (NaBH4) Hydrolysis->Reduction Form Alditols Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Form Volatile Derivatives Extraction Liquid-Liquid Extraction Acetylation->Extraction Isolate Derivatives GCMS GC-MS Analysis Extraction->GCMS Inject Sample Data Data Processing & Quantification GCMS->Data Detect & Identify

Caption: Workflow for this compound detection by GC-MS as alditol acetate derivatives.

Troubleshooting_HPAECPAD Start Problem: Poor Sensitivity / High Noise in HPAEC-PAD Cause1 Eluent Contamination? Start->Cause1 Solution1 Use high-purity water and reagents. Sparge eluents with helium. Cause1->Solution1 Yes Cause2 Electrode Fouling? Cause1->Cause2 No Solution2 Clean the gold electrode. Optimize PAD waveform. Cause2->Solution2 Yes Cause3 Sample Matrix Interference? Cause2->Cause3 No Solution3 Improve sample cleanup (e.g., SPE). Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor sensitivity in HPAEC-PAD analysis.

References

Overcoming product inhibition in UAXS enzymatic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UDP-apiose/UDP-xylose synthase (UAXS) enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is UAXS and what reaction does it catalyze?

UAXS, or UDP-apiose/UDP-xylose synthase, is a key enzyme in plant cell wall biosynthesis.[1] It catalyzes the NAD+-dependent conversion of UDP-d-glucuronic acid (UDP-GlcA) into two important nucleotide sugars: UDP-d-apiose and UDP-d-xylose.[1][2] This dual functionality makes UAXS a critical enzyme at a branch point in nucleotide sugar metabolism, providing precursors for both pectin (B1162225) (via UDP-apiose) and hemicellulose (via UDP-xylose).[1]

Q2: What is the mechanism of the UAXS-catalyzed reaction?

The reaction mechanism is a complex, multi-step process that occurs within a single active site.[1][3] It involves:

  • Oxidation: The reaction starts with the NAD+-dependent oxidation of the C4'-hydroxyl group of UDP-GlcA.[1][4]

  • Retro-aldol cleavage: This is followed by a retro-aldol cleavage, which leads to the opening of the pyranose ring.[1]

  • Decarboxylation and Rearrangement: The intermediate undergoes decarboxylation and a carbon skeleton rearrangement, which is the crucial step for forming the branched-chain of apiose.[4][5]

  • Reduction: Finally, the intermediate is reduced by the NADH generated in the initial oxidation step to yield either UDP-d-apiose or UDP-d-xylose.[1][4]

Q3: What are the known inhibitors of UAXS?

The primary product inhibitor of the UAXS-catalyzed reaction is UDP-d-xylose . It is suggested that the most stable chair conformation of UDP-d-xylose can bind unproductively to the enzyme, leading to inhibition.[6][7] Additionally, UDP-d-galacturonate has been identified as a strong inhibitor of UAXS activity.[2][8]

Q4: Why is overcoming product inhibition important in UAXS reactions?

Overcoming product inhibition is crucial for maximizing the yield of UDP-d-apiose and/or UDP-d-xylose in in vitro enzymatic synthesis. Product inhibition can significantly slow down or even stop the reaction as the product accumulates, leading to incomplete substrate conversion and lower product yields. For researchers studying the enzyme's kinetics or using it for biosynthetic purposes, mitigating this inhibition is essential for obtaining accurate data and efficient product formation.

Troubleshooting Guide

This guide addresses common issues encountered during UAXS enzymatic reactions.

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Inactive Enzyme- Confirm the expiration date of the enzyme. - Ensure proper storage conditions (typically -20°C or -80°C). - Avoid multiple freeze-thaw cycles.[9]
Suboptimal Reaction Conditions- Verify the correct buffer composition and pH (e.g., 50 mM Tris-HCl pH 8.0).[1] - Ensure all necessary components are present, especially the cofactor NAD+.[1][2] - Optimize the reaction temperature (e.g., 30°C).[1]
Contaminated Substrate or Reagents- Use high-purity UDP-GlcA. - Check for the presence of known inhibitors like UDP-d-galacturonate in the reaction mixture.[2][8]
Reaction Rate Decreases Over Time Product Inhibition - In-situ Product Removal: If feasible, consider using a coupled enzymatic reaction to convert the inhibitory product (UDP-d-xylose) into another compound. - Reactor Design: For larger scale reactions, employ a membrane reactor that can selectively remove the products from the reaction mixture.[6] - Substrate Feeding: A fed-batch approach, where the substrate is added gradually, can help maintain a low product concentration.
Substrate Depletion- Ensure that the initial substrate concentration is not limiting. - Monitor substrate and product concentrations over time using HPLC or NMR.[1]
Enzyme Instability- Perform the reaction at the lower end of the optimal temperature range. - Consider adding stabilizing agents like glycerol (B35011) or BSA, but be cautious as high concentrations of glycerol can be inhibitory for some enzymes.[10]
Inconsistent Product Ratio (UDP-apiose:UDP-xylose) pH of the Reaction Buffer- The ratio of UDP-apiose to UDP-xylose can be influenced by the pH of the reaction.[3] - Carefully control and buffer the pH of your reaction mixture.
Enzyme Source- The kinetic properties and product ratios can vary for UAXS from different organisms.[1] Ensure you are using the correct enzyme for your desired outcome.

Quantitative Data

The kinetic parameters of UAXS can vary depending on the enzyme source and assay conditions. The following table summarizes available data.

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Arabidopsis thalianaUDP-d-glucuronate-0.005 (0.3 min⁻¹)[2]
VariousUDP-d-glucuronateData not consistently availableData not consistently available[1]

Note: "-" indicates that the data was not available in the cited literature.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged UAXS

This protocol describes the expression of His-tagged UAXS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[1]

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a UAXS expression vector.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose (B213101) resin.

  • Chromatography column.

Procedure:

  • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged UAXS with Elution Buffer.

  • Analyze the purified protein fractions by SDS-PAGE.

  • Pool the fractions containing pure UAXS and dialyze against a suitable storage buffer.

Protocol 2: UAXS Enzyme Activity Assay using HPLC

This protocol describes a method to measure UAXS activity by quantifying the formation of UDP-apiose and UDP-xylose using HPLC.[1]

Materials:

  • Purified UAXS enzyme.

  • Reaction Buffer: 50 mM Tris-HCl pH 8.0.

  • UDP-d-glucuronic acid (substrate).

  • NAD+.

  • Quenching solution (e.g., perchloric acid or ethanol).

  • HPLC system with an anion exchange or reverse-phase C18 column.

  • Mobile phase (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent).

  • Standards for UDP-GlcA, UDP-apiose, and UDP-xylose.

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM UDP-GlcA, 1 mM NAD+, and a suitable amount of purified UAXS enzyme in a total volume of 100 µL.

  • Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an aliquot of the filtered sample onto the HPLC column.

  • Separate the nucleotide sugars using an appropriate gradient of the mobile phase.

  • Detect the UDP-sugars by their absorbance at 262 nm.

  • Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.

  • Calculate the enzyme activity in terms of µmol of product formed per minute per mg of enzyme.

Visualizations

UAXS_Pathway UDP_GlcA UDP-d-glucuronic acid UAXS UAXS (UDP-apiose/UDP-xylose synthase) UDP_GlcA->UAXS NAD NAD+ UAXS->NAD NADH NADH UAXS->NADH UDP_Apiose UDP-d-apiose UAXS->UDP_Apiose UDP_Xylose UDP-d-xylose UAXS->UDP_Xylose Pectin Pectin (RG-II) UDP_Apiose->Pectin UDP_Xylose->UAXS Product Inhibition Hemicellulose Hemicellulose UDP_Xylose->Hemicellulose

Caption: Metabolic pathway of UDP-apiose and UDP-xylose synthesis by UAXS.

UAXS_Mechanism cluster_0 UAXS Active Site UDP_GlcA UDP-GlcA Oxidation 1. Oxidation (NAD+ -> NADH) UDP_GlcA->Oxidation Keto_Intermediate UDP-4-keto-GlcA Oxidation->Keto_Intermediate Retro_Aldol 2. Retro-Aldol Cleavage Keto_Intermediate->Retro_Aldol Open_Chain Open-chain intermediate Retro_Aldol->Open_Chain Decarboxylation 3. Decarboxylation & Rearrangement Open_Chain->Decarboxylation Apiose_Intermediate UDP-apiose aldehyde Decarboxylation->Apiose_Intermediate Xylose_Intermediate UDP-4-keto-pentose Decarboxylation->Xylose_Intermediate Reduction_Apiose 4a. Reduction (NADH -> NAD+) Apiose_Intermediate->Reduction_Apiose Reduction_Xylose 4b. Reduction (NADH -> NAD+) Xylose_Intermediate->Reduction_Xylose UDP_Apiose UDP-d-apiose Reduction_Apiose->UDP_Apiose UDP_Xylose UDP-d-xylose Reduction_Xylose->UDP_Xylose

Caption: Simplified reaction mechanism of UAXS.

Troubleshooting_Workflow Start Start: Low/No UAXS Activity Check_Enzyme Check Enzyme Integrity (Storage, Age, Freeze-thaw) Start->Check_Enzyme Check_Conditions Verify Reaction Conditions (Buffer, pH, Temp, NAD+) Check_Enzyme->Check_Conditions Check_Substrate Check Substrate Quality (Purity, Inhibitors) Check_Conditions->Check_Substrate Rate_Decrease Observe if Rate Decreases Over Time Check_Substrate->Rate_Decrease Problem_Solved Problem Solved Rate_Decrease->Problem_Solved No Product_Inhibition Suspect Product Inhibition Rate_Decrease->Product_Inhibition Yes Implement_Mitigation Implement Mitigation Strategy (e.g., In-situ removal) Product_Inhibition->Implement_Mitigation Implement_Mitigation->Problem_Solved

Caption: Troubleshooting workflow for UAXS reactions.

References

Refinement of protocols for quantitative analysis of D-Apiose in cell walls.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting advice, and answers to frequently asked questions for the quantitative analysis of D-Apiose in plant cell walls.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

Section 1: Sample Preparation and Hydrolysis

Question: What is the first step in analyzing this compound from cell walls? Answer: The initial step is to prepare an alcohol-insoluble residue (AIR) from the plant tissue. This process involves homogenizing the tissue and extensively washing it with water and organic solvents to remove intracellular contents, which yields a cell wall-enriched fraction.[1] For duckweed, a common procedure involves freeze-drying the plant material and grinding it into a fine powder.[2]

Question: Which hydrolysis method is best for releasing Apiose from cell wall polysaccharides? Answer: The choice of hydrolysis method depends on the nature of the sample and the available equipment.

  • Acid Hydrolysis: A two-stage sulfuric acid hydrolysis (72% followed by 0.5M) is an optimized procedure for quantitative release of apiose.[3] Alternatively, 2M Trifluoroacetic acid (TFA) at 100°C for 1 hour is commonly used for releasing monosaccharides from cell wall material.[2] Mild acid hydrolysis with 0.5–1% sulfuric acid can also be used, particularly for releasing apiose from flavonoid glycosides.[1]

  • Enzymatic Hydrolysis: Specific enzymes called apiosidases can hydrolyze apiosyl-glycosidic bonds.[3][4] This method is highly specific but requires purified enzymes and carefully optimized reaction conditions. It is particularly useful for studying specific linkages or releasing apiose from secondary metabolites.[4]

Question: My monosaccharide yield is low after acid hydrolysis. What could be the problem? Answer: Low yields can result from several factors:

  • Incomplete Hydrolysis: The hydrolysis time or acid concentration may be insufficient. For robust materials, the two-stage sulfuric acid method is recommended to ensure complete breakdown of crystalline cellulose.

  • Sugar Degradation: Prolonged exposure to strong acid at high temperatures can degrade sugars, especially pentoses like apiose. It is crucial to adhere strictly to the recommended hydrolysis times and temperatures.

  • Incorrect Acid Removal: If using sulfuric acid, it must be neutralized (e.g., with barium carbonate) before downstream analysis. Incomplete neutralization or excessive dilution can lead to sample loss. For TFA, which is volatile, ensure it is completely removed by drying under vacuum.[2]

Section 2: Derivatization for GC-MS Analysis

Question: Why is derivatization necessary for analyzing monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS)? Answer: Monosaccharides are not volatile enough to be analyzed directly by GC. Derivatization converts them into more volatile and thermally stable compounds.[5][6] The most common method for apiose analysis is the conversion to alditol acetate (B1210297) derivatives.[1][7] This involves a reduction step followed by acetylation.

Question: I am seeing multiple peaks for a single sugar in my GC-MS chromatogram. How can I fix this? Answer: The appearance of multiple peaks for a single sugar is often due to the presence of different anomers (α and β forms) or ring structures (pyranose and furanose). The alditol acetate derivatization method is designed to prevent this by first reducing the sugar's aldehyde or ketone group to a hydroxyl group, which opens the ring structure and eliminates anomers. If you are still seeing multiple peaks, it may indicate an incomplete reduction step.

Question: What are the critical steps in the alditol acetate derivatization protocol? Answer:

  • Reduction: The initial reduction of the monosaccharide mixture (e.g., with sodium borohydride) must be complete. Ensure the pH is properly controlled.

  • Removal of Borate (B1201080): After reduction, borate ions must be removed, typically by repeated additions of methanol (B129727) in the presence of acetic acid and evaporation, which forms volatile methyl borate. Residual borate can interfere with the subsequent acetylation step.

  • Acetylation: The final acetylation step (e.g., using acetic anhydride) must be performed under anhydrous conditions to prevent side reactions. The reaction should be allowed to proceed to completion.

Section 3: Chromatographic Analysis and Quantification

Question: What are the main techniques for separating and quantifying this compound? Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for identifying and quantifying apiose after derivatization to alditol acetates.[7][8] The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.[8]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for the direct analysis of underivatized carbohydrates.[9][10][11] It offers high-resolution separation of monosaccharides, including isomers, and is highly sensitive.[9][10]

Question: My HPAEC-PAD analysis shows poor peak resolution. What are the likely causes? Answer: Poor resolution in HPAEC-PAD can be caused by:

  • Column Issues: The column may be overloaded or contaminated. Ensure proper sample cleanup and inject appropriate amounts. The column may also need cleaning or regeneration according to the manufacturer's instructions.

  • Eluent Problems: The concentration of the sodium hydroxide (B78521) eluent is critical for the separation of carbohydrates.[2] Prepare fresh eluent regularly and ensure the concentration is accurate. Isocratic elution is often used for monosaccharide analysis.[2]

  • Detector Fouling: The gold electrode of the PAD detector can become fouled over time. Follow the manufacturer's protocol for cleaning the electrode.

Question: How do I accurately quantify the amount of this compound in my sample? Answer: Accurate quantification requires the use of an internal standard and a calibration curve.

  • Internal Standard: An internal standard (e.g., myo-inositol or an isotopically labeled sugar) should be added to the sample at the very beginning of the procedure (before hydrolysis) to account for losses during all subsequent steps.

  • Calibration Curve: A calibration curve must be generated using a series of known concentrations of an authentic this compound standard.[2] The standard should be processed through the exact same hydrolysis (if applicable), derivatization, and analysis procedures as the samples to ensure comparability.

Experimental Protocols and Data

Protocol 1: Cell Wall Preparation (Alcohol-Insoluble Residue)

This protocol is adapted from methodologies for preparing cell wall-enriched fractions.[1][2]

  • Homogenization: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.

  • Washing: Transfer the powder to a centrifuge tube and add 80% ethanol (B145695). Vortex thoroughly and centrifuge. Discard the supernatant.

  • Repeat Washes: Repeat the 80% ethanol wash three times to remove soluble sugars and pigments.

  • Solvent Extraction: Perform subsequent washes with acetone (B3395972) and then a methanol:chloroform mixture to remove lipids.

  • Drying: After the final wash, dry the pellet overnight at 45°C. This dried pellet is the alcohol-insoluble residue (AIR) or cell wall fraction.

Protocol 2: this compound Quantification by GC-MS of Alditol Acetates

This protocol is based on standard methods for monosaccharide composition analysis.[1][7]

  • Hydrolysis: Weigh 5 mg of the dried AIR into a screw-cap tube. Add 1 mL of 2M Trifluoroacetic acid (TFA).

  • Incubation: Tightly cap the tube and heat at 100°C for 1 hour.

  • Drying: Allow the tube to cool, then centrifuge. Transfer the supernatant to a new tube and dry completely under a stream of nitrogen or in a vacuum concentrator to remove the TFA.

  • Reduction: Re-dissolve the dried hydrolysate in 0.5 mL of 1M ammonium (B1175870) hydroxide containing 10 mg/mL sodium borohydride (B1222165) (NaBH₄). Incubate for 1 hour at room temperature.

  • Acidification: Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.

  • Borate Removal: Evaporate the sample to dryness. Add 0.5 mL of a methanol:acetic acid (9:1 v/v) solution and evaporate again. Repeat this step three times. Finally, add 0.5 mL of pure methanol and evaporate to dryness.

  • Acetylation: Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine. Cap tightly and incubate at 100°C for 15 minutes.

  • Analysis: After cooling, the resulting alditol acetates can be partitioned into an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS.

Quantitative Data for this compound

The following table summarizes the glycosyl residue composition, including Apiose, found in the cell walls of various plants.

Plant SpeciesRhamnose (mol %)Fucose (mol %)Arabinose (mol %)Apiose (mol %)Xylose (mol %)Mannose (mol %)Galactose (mol %)Glucose (mol %)
Spirodela polyrhiza (Duckweed)4.9 ± 0.30.8 ± 0.15.3 ± 0.311.1 ± 0.6 10.9 ± 0.41.3 ± 0.114.2 ± 0.651.5 ± 1.1
Physcomitrella patens (Moss)5.5 ± 0.21.1 ± 0.110.5 ± 0.4ND 10.1 ± 0.312.1 ± 0.416.5 ± 0.544.2 ± 0.9
Marchantia paleacea (Liverwort)4.1 ± 0.20.5 ± 0.16.2 ± 0.3ND 7.3 ± 0.25.8 ± 0.211.7 ± 0.464.4 ± 1.3
Mougeotia spp. (Green Algae)3.7 ± 0.2ND4.8 ± 0.2ND 18.2 ± 0.613.5 ± 0.59.1 ± 0.350.7 ± 1.1

Data adapted from GC-MS analysis of alditol-acetate derivatives from cell walls.[7] Values are the average ± S.E. of three independent samples. ND = Not Detected.

Visualized Workflows and Pathways

Workflow for this compound Quantitative Analysis

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Pathways cluster_gcms GC-MS Pathway cluster_hpaec HPAEC-PAD Pathway cluster_quant Quantification A Plant Tissue B Homogenization & Washing A->B C Alcohol-Insoluble Residue (Cell Wall Fraction) B->C D Acid Hydrolysis (e.g., 2M TFA) C->D E Monosaccharide Mixture D->E F Reduction (NaBH4) E->F J Direct Injection E->J G Acetylation (Acetic Anhydride) F->G H Alditol Acetate Derivatives G->H I GC-MS Analysis H->I L Data Processing & Quantification (vs. Internal Standard) I->L K HPAEC-PAD Analysis J->K K->L

Caption: General workflow for the quantitative analysis of this compound from plant cell walls.

Biosynthesis of UDP-D-Apiose

G A UDP-D-Glucuronic Acid B UDP-D-Apiose/UDP-D-Xylose Synthase (AXS/UAS) A->B C UDP-D-Apiose B->C Major Product D UDP-D-Xylose B->D Side Product E Incorporation into Rhamnogalacturonan II & Apiogalacturonan C->E

Caption: Biosynthetic pathway for UDP-D-Apiose, the activated donor for apiose incorporation.

References

Technical Support Center: Recombinant UAXS Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the expression and purification of recombinant UAXS protein. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Expression

  • Q1: I am not seeing any expression of my recombinant UAXS protein. What are the possible causes and solutions?

    • A1: Lack of expression can stem from several factors. First, verify the integrity of your expression vector and the accuracy of the UAXS gene sequence. Codon usage bias can also be a significant hurdle; optimizing the UAXS gene sequence for the specific expression host (e.g., E. coli, insect cells) can dramatically improve expression levels.[1][2] Additionally, ensure that the induction conditions (inducer concentration, temperature, and duration) are optimized. For potentially toxic proteins, using a tightly regulated promoter can be beneficial.[2]

  • Q2: My UAXS protein is expressed, but it's insoluble and forming inclusion bodies. How can I increase its solubility?

    • A2: Inclusion body formation is a common challenge when overexpressing recombinant proteins.[3][4] To enhance solubility, try lowering the expression temperature (e.g., 16-25°C) and reducing the inducer concentration to slow down the rate of protein synthesis, allowing more time for proper folding.[5][6] Co-expression with molecular chaperones can also aid in correct protein folding.[7] Another effective strategy is to fuse UAXS with a highly soluble protein tag, such as Maltose Binding Protein (MBP).[8]

Purification

  • Q3: I am getting very low yield after purifying my UAXS protein. How can I improve the recovery?

    • A3: Low purification yield can be due to issues at various stages. Ensure efficient cell lysis to release the protein. During purification, minimize the number of steps to reduce protein loss.[2] Optimize buffer conditions (pH, salt concentration) at each step to maintain protein stability and prevent precipitation. If using affinity chromatography, ensure the affinity tag is accessible and that the binding and elution conditions are optimal for your specific tag and resin.[9][10]

  • Q4: My purified UAXS protein is aggregating. What can I do to prevent this?

    • A4: Protein aggregation can be a major issue, affecting the quality and activity of the final product.[11] To mitigate aggregation, screen different buffer conditions, including pH, ionic strength, and the addition of stabilizing excipients like glycerol (B35011) or arginine.[12] Working with the protein at a lower concentration can also help reduce the likelihood of aggregation.[13] If the protein has a tendency to aggregate, it is crucial to handle it gently and avoid harsh conditions like vigorous vortexing or multiple freeze-thaw cycles.

  • Q5: How do I remove the affinity tag from my purified UAXS protein?

    • A5: Most expression vectors with affinity tags also include a specific protease cleavage site (e.g., TEV, thrombin, Factor Xa) between the tag and the protein of interest. After the initial affinity purification, the tag can be removed by incubating the purified protein with the corresponding protease. Following cleavage, a second purification step, often another round of affinity chromatography (to bind the cleaved tag and protease) or size exclusion chromatography (to separate the protein from the tag and protease based on size), is required to isolate the pure, tag-free UAXS protein.

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant UAXS

Possible Causes & Solutions

CauseSuggested Solution
Codon Bias Optimize the UAXS gene sequence for the codon usage of the expression host (E. coli, insect cells, etc.).[1][14]
Plasmid/Vector Issues Verify the integrity of the plasmid and the correctness of the cloned UAXS sequence via sequencing. Ensure the promoter is suitable for the host and induction conditions.[6]
Protein Toxicity Use a host strain and vector system with tight regulation of basal expression. Lower the induction temperature and inducer concentration.[2]
Inefficient Transcription/Translation Ensure the presence of appropriate regulatory elements like a strong promoter and a Shine-Dalgarno sequence (for E. coli).[15]
mRNA Instability Analyze the mRNA sequence for secondary structures that might hinder translation and modify the sequence if necessary.[14]
Problem 2: UAXS Protein is in Inclusion Bodies (Insoluble)

Possible Causes & Solutions

CauseSuggested Solution
High Expression Rate Lower the induction temperature (e.g., 16-20°C) and reduce the inducer (e.g., IPTG) concentration.[5][12]
Improper Protein Folding Co-express with molecular chaperones (e.g., DnaK/J, GroEL/ES). Use a solubility-enhancing fusion tag (e.g., MBP, GST).[7][8]
Suboptimal Culture Conditions Optimize the growth medium composition. Sometimes, richer media can improve soluble expression.[6]
Disulfide Bond Formation (if applicable) For proteins with disulfide bonds expressed in the E. coli cytoplasm, consider expression in the periplasm or using engineered strains that facilitate disulfide bond formation in the cytoplasm.
Problem 3: Low Yield During UAXS Purification

Possible Causes & Solutions

CauseSuggested Solution
Inefficient Cell Lysis Optimize the lysis method (e.g., sonication parameters, lysozyme (B549824) concentration, detergent choice).
Protein Degradation Add protease inhibitors to the lysis and purification buffers. Keep the protein sample on ice or at 4°C throughout the purification process.
Suboptimal Chromatography Conditions Optimize binding, wash, and elution buffers for each chromatography step (e.g., imidazole (B134444) concentration for His-tag, pH for ion exchange).[8]
Protein Precipitation Screen for optimal buffer conditions (pH, salt concentration, additives) to maintain protein solubility.[11]
Loss during Buffer Exchange/Concentration Use appropriate molecular weight cutoff devices for concentration to avoid protein loss. Perform buffer exchange carefully, for example, through dialysis or a desalting column.
Problem 4: Purified UAXS Protein Aggregates

Possible Causes & Solutions

CauseSuggested Solution
High Protein Concentration Work with lower protein concentrations during purification and storage.[13]
Unfavorable Buffer Conditions Screen for optimal buffer pH and ionic strength. The pH should ideally be at least one unit away from the protein's isoelectric point (pI).[13]
Hydrophobic Interactions Add stabilizing agents to the buffer, such as glycerol (5-20%), L-arginine (50-100 mM), or non-detergent sulfobetaines.[12]
Oxidation of Cysteine Residues Add a reducing agent like DTT or TCEP to the buffers if the protein is not expected to have disulfide bonds.
Freeze-Thaw Cycles Aliquot the purified protein into smaller volumes before freezing to avoid multiple freeze-thaw cycles. Consider flash-freezing in liquid nitrogen.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial in E. coli
  • Transform the UAXS expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Take a 1 mL pre-induction sample.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Incubate the culture at a lower temperature (e.g., 18°C) overnight with shaking.[16]

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Analyze the pre- and post-induction samples by SDS-PAGE to check for expression.

  • To check for solubility, lyse a small aliquot of the cell pellet and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE.

Protocol 2: Solubilization of UAXS from Inclusion Bodies
  • Resuspend the cell pellet containing UAXS inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) with lysozyme and protease inhibitors.

  • Disrupt the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.[4] Repeat the wash step.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl pH 8.0, 100 mM NaCl).[3][11]

  • Incubate with gentle agitation for 1-2 hours at room temperature.

  • Clarify the solubilized protein solution by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes.

  • The solubilized, denatured UAXS is now ready for refolding and purification.

Protocol 3: On-Column Refolding and Purification of His-tagged UAXS
  • Equilibrate a Ni-NTA affinity column with solubilization buffer containing 8 M urea.

  • Load the clarified, solubilized UAXS protein onto the column.

  • Wash the column with the same buffer to remove unbound proteins.

  • Initiate refolding by gradually exchanging the buffer on the column with a buffer containing a decreasing concentration of urea (a linear gradient from 8 M to 0 M urea). This allows the protein to refold while bound to the resin, which can help prevent aggregation.

  • Wash the column with a native wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the refolded His-tagged UAXS protein with a native elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8]

  • Analyze the eluted fractions by SDS-PAGE and assess the purity and solubility of the refolded UAXS.

Visualizations

Expression_Troubleshooting Start Start: Low/No UAXS Expression CheckVector Verify Vector Sequence & Plasmid Integrity Start->CheckVector CodonOpt Optimize Codon Usage for Host CheckVector->CodonOpt Sequence OK Success Successful Expression CheckVector->Success OptimizeInduction Optimize Induction: - Temperature - Inducer Conc. - Duration CodonOpt->OptimizeInduction Codons Optimized CodonOpt->Success CheckToxicity Assess Protein Toxicity: - Use Tightly Regulated Promoter - Lower Expression Levels OptimizeInduction->CheckToxicity Still Low Expression OptimizeInduction->Success CheckToxicity->Success Toxicity Mitigated

Caption: Troubleshooting workflow for low or no recombinant UAXS expression.

Purification_Workflow CellHarvest Cell Harvest & Lysis Clarification Clarification (Centrifugation) CellHarvest->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->AffinityChrom Soluble Fraction InclusionBodies Inclusion Body Solubilization & Refolding Clarification->InclusionBodies Insoluble Fraction TagCleavage Protease Cleavage (Optional) AffinityChrom->TagCleavage Polishing Polishing Step (e.g., Size Exclusion or Ion Exchange Chromatography) AffinityChrom->Polishing No Cleavage TagCleavage->Polishing FinalProduct Pure Recombinant UAXS Polishing->FinalProduct InclusionBodies->AffinityChrom Refolded Protein

Caption: General purification workflow for recombinant UAXS protein.

Inclusion_Body_Processing IB_Pellet Inclusion Body Pellet Wash1 Wash with Detergent Buffer IB_Pellet->Wash1 Solubilization Solubilize in 8M Urea / 6M GdnHCl Wash1->Solubilization Refolding Refolding: - Dialysis - Dilution - On-Column Solubilization->Refolding SolubleProtein Soluble, Refolded UAXS Refolding->SolubleProtein

Caption: Workflow for solubilization and refolding of UAXS from inclusion bodies.

References

Best practices for handling and storage of D-Apiose standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of D-Apiose standards. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is chemically stable and should be stored at room temperature in a well-sealed container to prevent moisture absorption.

Q2: How should I store this compound aqueous solutions?

A2: For long-term storage, it is recommended to store this compound aqueous solutions at 2°C - 8°C.[1] For short-term use, solutions can be kept at room temperature, but should be prepared fresh daily to minimize the risk of degradation and microbial growth.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in water.[2] For analytical chromatography, such as HPLC, the mobile phase used in the specific method is the preferred solvent for preparing standard solutions.

Q4: Is this compound a hazardous substance?

A4: this compound is not classified as a hazardous substance. However, it is good laboratory practice to handle all chemicals with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Peak Areas in Chromatography 1. Standard solution degradation. 2. Inaccurate pipetting. 3. Evaporation of solvent. 4. HPLC system variability.1. Prepare fresh standard solutions daily. If storing, keep refrigerated and bring to room temperature before use. 2. Use calibrated pipettes and proper pipetting techniques. 3. Keep vials capped and use autosampler vials with septa. 4. Perform system suitability tests to ensure the HPLC system is performing consistently.
Peak Tailing in HPLC Analysis 1. Column degradation. 2. Interaction of this compound with active sites on the column. 3. Inappropriate mobile phase pH.1. Replace the column with a new one of the same type. 2. Use a column specifically designed for sugar analysis or a guard column to protect the analytical column. 3. Adjust the mobile phase pH to be within the optimal range for the column (typically pH 2-8).
Retention Time Shifts 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Ensure the mobile phase is accurately prepared and well-mixed. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance and replace it when retention times shift significantly.
No Peak or Very Small Peak for Standard 1. Incorrect standard concentration. 2. Injection failure. 3. Detector issue.1. Double-check all calculations and dilutions for the standard preparation. 2. Ensure the autosampler is functioning correctly and the injection volume is appropriate. 3. Check the detector lamp and settings.

Quantitative Data

Quantitative data on the long-term stability of this compound aqueous solutions, detailing percentage degradation over time at various temperatures, is not extensively available in published literature. As a general guideline for monosaccharide standards, degradation is expected to be minimal when stored at 2°C - 8°C for several weeks, whereas at room temperature, degradation can become significant over a shorter period. For critical quantitative assays, it is best practice to prepare fresh standards daily.

Storage Condition Recommended Duration Expected Stability
Solid (Room Temperature)> 1 yearHigh
Aqueous Solution (2°C - 8°C)Up to 1 monthGood (Prepare fresh for critical assays)
Aqueous Solution (Room Temperature)< 24 hoursLimited (Prepare fresh daily)

Experimental Protocols

Detailed Methodology for Preparing a this compound Standard Curve for HPLC

This protocol describes the preparation of a series of this compound standards for the generation of a calibration curve for quantification by HPLC.

Materials:

  • This compound standard (solid, high purity)

  • Reagent-grade water or appropriate mobile phase

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • HPLC vials with septa

Procedure:

  • Preparation of a Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of the this compound standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

    • Add a small amount of reagent-grade water (or mobile phase) to dissolve the solid.

    • Once dissolved, bring the volume up to the 10 mL mark with the same solvent.

    • Cap the flask and invert it several times to ensure the solution is homogeneous. This is your stock solution.

  • Preparation of Working Standard Solutions:

    • Label a series of volumetric flasks for your desired concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Perform serial dilutions from the stock solution using calibrated micropipettes. For example, to prepare a 100 µg/mL standard in a 10 mL flask, you would transfer 1 mL of the 1000 µg/mL stock solution and dilute to the mark.

    • Ensure each working standard is thoroughly mixed.

  • Generation of the Calibration Curve:

    • Transfer an aliquot of each working standard solution into an HPLC vial.

    • Inject each standard into the HPLC system, starting from the lowest concentration.

    • Record the peak area for each concentration.

    • Plot the peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Standards stock->dilute inject Inject Standards dilute->inject detect Detect and Integrate Peaks inject->detect plot Plot Peak Area vs. Concentration detect->plot regress Perform Linear Regression plot->regress curve Generate Calibration Curve regress->curve

Caption: Workflow for Preparing a this compound Standard Curve.

troubleshooting_logic start Inconsistent HPLC Results? peak_area Peak Area Variability? start->peak_area retention_time Retention Time Shift? start->retention_time peak_shape Poor Peak Shape? start->peak_shape sol_degradation Prepare Fresh Standards peak_area->sol_degradation Yes temp_fluctuation Use Column Oven retention_time->temp_fluctuation Yes mobile_phase Check Mobile Phase Prep retention_time->mobile_phase Yes col_degradation Replace Column peak_shape->col_degradation Yes

Caption: Logic Diagram for Troubleshooting HPLC Issues.

References

Technical Support Center: Optimizing Borate Cross-linking In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conditions for studying borate (B1201080) cross-linking in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of borate cross-linking?

A1: Borate cross-linking is a reversible reaction that primarily occurs in alkaline conditions (typically pH > 8).[1] In an aqueous solution, borax (B76245) (sodium tetraborate) dissociates to form the borate ion, B(OH)₄⁻. This ion can then form reversible covalent bonds, known as boronate esters, with polymers containing cis-1,2 or cis-1,3 diols (hydroxyl groups on adjacent carbon atoms).[1][2][3] This interaction creates a three-dimensional polymer network, leading to the formation of a hydrogel. The reversibility of these bonds, dependent on pH, temperature, and the presence of other hydroxylated compounds, imparts unique properties like self-healing to the hydrogels.[3]

Q2: Which polymers are suitable for borate cross-linking studies?

A2: Polymers with abundant cis-diol functionalities are ideal for borate cross-linking. Commonly used polymers include:

  • Poly(vinyl alcohol) (PVA): A synthetic polymer with numerous hydroxyl groups.[1][4]

  • Guar (B607891) gum and its derivatives (e.g., hydroxypropyl guar, HPG): These are natural polysaccharides derived from the guar bean.[1][5]

  • Starch and Cellulose: Abundant and biodegradable natural polysaccharides.[6][7]

  • Certain glycoproteins and polysaccharides in biological systems, such as rhamnogalacturonan II (RG-II) in plant cell walls.[8]

Q3: How do changes in pH affect borate cross-linking?

A3: pH is a critical factor in borate cross-linking. The borate ion, which is the active cross-linking species, exists in significant concentrations only at a pH above approximately 8.[1] Below this pH, the equilibrium shifts towards undissociated boric acid, which is not available for cross-linking, causing the gel to liquefy.[1] This pH-dependent reversibility is a key characteristic of borate-cross-linked hydrogels. The optimal pH for gelation can be influenced by the concentration of dissolved salts.[1]

Q4: What is the role of temperature in the stability of borate-cross-linked gels?

A4: Temperature significantly influences the stability and viscosity of borate-cross-linked hydrogels. Generally, as temperature increases, the viscosity of the gel decreases.[9] This is due to both the increased thermal motion of the polymer chains and a shift in the borate-ion equilibrium, which can lead to the dissociation of cross-links.[2][9] For high-temperature applications, adjustments in pH or the use of gel stabilizers may be necessary to maintain gel integrity.[10] Conversely, cooling a borate-cross-linked fluid can lead to an increase in borate-ion concentration and potentially cause syneresis, where the polymer network contracts and expels the solvent.[2]

Q5: Can the rate of cross-linking be controlled?

A5: Yes, the rate of cross-linking can be controlled by adjusting several variables, including:

  • Initial pH of the system: A higher pH generally leads to a faster cross-linking rate.[11]

  • Concentration of the borate source: Increasing the borate concentration typically accelerates gel formation.[11]

  • Temperature: Higher temperatures can increase the reaction rate, but may also decrease the final gel strength.[12]

  • Polymer concentration: A higher polymer concentration provides more cross-linking sites, which can lead to faster gelation.[12]

  • Use of delaying agents: Certain additives can be used to delay the onset of cross-linking.[13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Failure to Form a Gel pH is too low: The concentration of borate ions is insufficient for cross-linking.Increase the pH of the solution to above 8 using a suitable base (e.g., NaOH).[1]
Insufficient polymer or borate concentration: The number of cross-linking sites or cross-linkers is too low to form a continuous network.Increase the concentration of the polymer and/or the borate source.
Polymer has not fully hydrated: If the polymer is not fully dissolved and hydrated before adding the cross-linker, gelation will be inhibited.[1]Ensure the polymer is completely dissolved in the solvent before adding the borate solution. This may require heating and stirring.[14]
Weak Gel Formation Suboptimal pH: The pH may not be in the optimal range for maximum cross-linking.Systematically vary the pH (e.g., from 8.5 to 11) to find the optimal condition for your specific polymer system.
Low cross-linking density: The ratio of borate to polymer may be too low.Gradually increase the concentration of the borate cross-linker. Be aware that excessive concentrations can lead to brittle gels.[14]
Elevated temperature: High temperatures can weaken the gel by promoting the dissociation of boronate ester bonds.[9]Conduct the experiment at a lower temperature, or if high temperatures are required, consider increasing the polymer and/or borate concentration.
Inconsistent or Unreliable Results Variability in reagent preparation: Inconsistent concentrations of polymer or borate solutions will lead to variable results.Prepare stock solutions of your polymer and borate source and use precise measurements for each experiment.
Inadequate mixing: If the borate solution is not evenly distributed throughout the polymer solution, it will result in a heterogeneous gel.Ensure thorough and immediate mixing upon the addition of the borate cross-linker.[15]
Gel Forms Too Quickly High pH or borate concentration: These conditions can lead to very rapid, sometimes instantaneous, gelation.Reduce the initial pH or the concentration of the borate solution to slow down the reaction.[11]
Gel Syneresis (Expulsion of Solvent) Over-cross-linking: An excessively high concentration of borate can lead to a dense polymer network that contracts and expels the solvent.[2]Reduce the concentration of the borate cross-linker.
Temperature changes: Cooling a borate-cross-linked fluid can increase the borate-ion concentration, leading to over-cross-linking and syneresis.[2]Maintain a constant temperature throughout the experiment. If cooling is necessary, expect some degree of syneresis.

Experimental Protocols

Protocol 1: Preparation of a Poly(vinyl alcohol) (PVA)-Borax Hydrogel

This protocol describes a standard method for preparing a PVA-borax hydrogel.

Materials:

  • Poly(vinyl alcohol) (PVA) powder

  • Borax (Sodium tetraborate (B1243019) decahydrate)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers and graduated cylinders

Procedure:

  • Prepare a 4% (w/v) PVA Solution:

    • Weigh 4 g of PVA powder and add it to 100 mL of distilled water in a beaker.

    • Heat the solution to approximately 80-90°C while stirring continuously with a magnetic stirrer.

    • Continue heating and stirring until the PVA is completely dissolved. This may take 30-60 minutes.

    • Allow the PVA solution to cool to room temperature.

  • Prepare a 4% (w/v) Borax Solution:

    • Weigh 4 g of borax and dissolve it in 100 mL of distilled water at room temperature. Stir until fully dissolved.

  • Hydrogel Formation:

    • Measure a specific volume of the 4% PVA solution (e.g., 50 mL) into a beaker.

    • While stirring the PVA solution, add a specific volume of the 4% borax solution (e.g., 5 mL). The ratio of PVA to borax solution can be varied to optimize gel properties. A common starting ratio is 10:1 (PVA:borax solution).[15]

    • Continue stirring until the hydrogel forms. The gelation should be rapid.

Quantitative Data Summary for PVA-Borax Hydrogel Preparation:

ParameterTypical RangeNotes
PVA Concentration2 - 10 wt%Higher concentrations lead to stiffer gels.
Borax Concentration1 - 5 wt%Affects the degree of cross-linking.
PVA:Borax Solution Ratio10:1 to 5:1 (v/v)A higher proportion of borax increases cross-link density.
pH> 8Essential for the formation of borate ions.
TemperatureRoom TemperatureGelation is typically performed at room temperature.
Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare a hydrogel sample of a known weight (W_d).

  • Immerse the hydrogel in distilled water or a buffer solution at a specific temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

  • Continue until the weight of the hydrogel becomes constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.

B. Rheological Analysis:

  • Use a rheometer with parallel plate geometry to measure the viscoelastic properties of the hydrogel.

  • Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more elastic, solid-like gel.

  • Perform a temperature sweep to investigate the thermal stability of the hydrogel.

Visualizations

Caption: Borate Cross-linking Mechanism.

Troubleshooting_Workflow cluster_troubleshooting_no_gel Troubleshooting: No Gel cluster_troubleshooting_weak_gel Troubleshooting: Weak Gel start Experiment Start: Mix Polymer and Borate check_gel Gel Formation? start->check_gel no_gel No Gel check_gel->no_gel No weak_gel Weak Gel check_gel->weak_gel Partial good_gel Successful Gelation check_gel->good_gel Yes check_ph_no_gel Is pH > 8? no_gel->check_ph_no_gel check_ph_weak_gel Optimize pH? weak_gel->check_ph_weak_gel check_conc_no_gel Are concentrations sufficient? check_ph_no_gel->check_conc_no_gel Yes increase_ph Increase pH check_ph_no_gel->increase_ph No check_conc_no_gel->start No, increase conc. check_conc_no_gel->good_gel Yes, re-evaluate increase_ph->start increase_conc Increase Polymer/ Borate Concentration check_conc_weak_gel Increase Cross-linker? check_ph_weak_gel->check_conc_weak_gel Yes adjust_ph Adjust pH check_ph_weak_gel->adjust_ph No check_conc_weak_gel->good_gel No, re-evaluate increase_borate Increase Borate Concentration check_conc_weak_gel->increase_borate Yes adjust_ph->start increase_borate->start

Caption: Troubleshooting Workflow for Borate Cross-linking.

References

Technical Support Center: Improving Methods for the Selective Hydrolysis of Apiose-Containing Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the selective hydrolysis of apiose-containing glycosides.

Troubleshooting Guides

This section addresses common issues encountered during the selective hydrolysis of apiose-containing glycosides and offers systematic solutions.

ProblemPotential CauseRecommended Solution
Low or No Yield of Apiose or Apiosyl Aglycone Inactive Enzyme: Improper storage, handling, or expired enzyme.- Verify enzyme activity using a known standard substrate.- Procure a fresh batch of enzyme from a reputable supplier.- Ensure enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.- Optimize pH and temperature based on the specific enzyme's activity profile.[1][2] Commercial enzyme preparations may have different optima.[3]- Perform small-scale pilot experiments to screen a range of pH and temperature values.- Ensure the buffer system does not inhibit the enzyme.
Insufficient Enzyme Concentration: The enzyme-to-substrate ratio is too low for effective catalysis.- Incrementally increase the enzyme concentration in pilot reactions.- Perform a dose-response experiment to determine the optimal enzyme loading.
Presence of Inhibitors: The substrate preparation may contain endogenous or process-derived enzyme inhibitors.- Purify the glycoside substrate prior to hydrolysis to remove potential inhibitors.- If metal ion inhibition is suspected, consider adding a chelating agent like EDTA, ensuring it doesn't negatively impact your enzyme.- Be aware that reaction products, such as liberated sugars, can sometimes cause feedback inhibition.[4]
Non-Selective Cleavage of Other Glycosidic Bonds Broad Substrate Specificity of the Enzyme: The enzyme used is not specific for the apiosyl linkage and cleaves other sugar moieties.- Source a more specific β-apiosidase or acuminosidase. Enzymes from different microbial sources can exhibit varying specificities.[5][6]- If using a crude enzyme preparation, consider purifying the desired apiosidase.- For chemical hydrolysis, employ protecting group strategies to shield other hydroxyl groups from reaction.[7][8]
Harsh Reaction Conditions (Acid Hydrolysis): Strong acid concentrations and high temperatures can lead to non-selective cleavage of various glycosidic bonds.- Utilize mild acid hydrolysis conditions (e.g., 0.5–1% sulfuric acid) with careful monitoring of the reaction time.[9]- Consider using enzymes for greater selectivity.
Incomplete Hydrolysis Short Reaction Time: The hydrolysis reaction has not proceeded to completion.- Extend the incubation time and monitor the reaction progress at various time points using TLC or HPLC.
Substrate Solubility Issues: The apiose-containing glycoside may not be fully dissolved in the reaction buffer, limiting enzyme access.- Add a co-solvent (e.g., DMSO, methanol) to improve substrate solubility, ensuring it does not inhibit the enzyme at the concentration used.- Gently heat the mixture to aid dissolution before adding the enzyme.
Enzyme Denaturation Over Time: The enzyme may lose activity during prolonged incubation at elevated temperatures.- Determine the thermal stability of your enzyme and conduct the hydrolysis at a temperature that balances activity and stability.- Consider a fed-batch approach with periodic addition of fresh enzyme for long reactions.
Difficulty in Product Analysis and Quantification Co-elution of Products and Substrates in HPLC: Poor separation of the starting material, intermediates, and final products.- Optimize the HPLC method, including the mobile phase composition, gradient, column type (e.g., C18), and detection wavelength.[10]- Use a guard column to protect the analytical column.[10]
On-Column Degradation: Hydrolysis of the glycoside may occur on the HPLC column, leading to inaccurate quantification.[11]- Use silica-hydride based columns, which are less hydrolytically active.[11]- Ensure the mobile phase pH is compatible with the stability of the analyte.
Lack of a Commercial Standard for Apiose: Difficulty in identifying and quantifying the released apiose.- If possible, generate an apiose standard through complete hydrolysis of a pure apioside and characterize it by NMR and mass spectrometry.- Utilize analytical techniques that do not require an identical standard for quantification, such as quantitative NMR (qNMR).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between one-step and sequential enzymatic hydrolysis of a diglycoside containing apiose?

A1: In a sequential hydrolysis, two different enzymes act in succession. For example, a β-apiosidase might first cleave the terminal apiose, followed by a β-glucosidase that cleaves the remaining glucose from the aglycone. In a one-step hydrolysis, a single diglycosidase (like an acuminosidase) cleaves the entire disaccharide (e.g., apiosyl-glucose) from the aglycone in a single catalytic step.[5]

Q2: Are there commercially available enzymes specific for apiose hydrolysis?

A2: While highly specific, purified β-apiosidases are not widely commercialized, some commercial enzyme preparations, particularly those from Aspergillus niger used in the wine and food industries, contain β-apiosidase activity.[3][12] These are often multi-enzyme complexes, so careful characterization is necessary to ensure selective hydrolysis.

Q3: What are the typical conditions for acid hydrolysis of apiin (B1667559)?

A3: A mild acid hydrolysis using 0.5–1% sulfuric acid with heating is a classical method for releasing apiose from apiin.[9] However, this method may also cleave other glycosidic bonds, so careful control of reaction time is crucial for selectivity.

Q4: How can I monitor the progress of my hydrolysis reaction?

A4: The progress of the hydrolysis can be monitored by various chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick method for qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or MS detection is commonly used to measure the decrease in the substrate and the increase in the product(s) over time.[10][13][14]

Q5: What is the purpose of using protecting groups in chemical hydrolysis?

A5: Protecting groups are chemical moieties that are temporarily attached to reactive functional groups (like hydroxyl groups) to prevent them from reacting during a chemical transformation.[8] In the context of selective hydrolysis, protecting groups can be used to shield all hydroxyl groups except the one involved in the apiosyl linkage, allowing for the specific cleavage of that bond without affecting the rest of the molecule.[7]

Quantitative Data

Table 1: Kinetic Parameters of Selected Glycosidases
EnzymeSource OrganismSubstrateK_m (mM)V_max (µmol/min/mg)Reference
α-N-acetylgalactosaminidaseAspergillus nigerp-Nitrophenyl-α-N-acetylgalactosaminide1.1925.0[4]
α-galactosidaseAspergillus nigerp-Nitrophenyl-α-galactopyranoside1.2510.5[4]
β-glucosidaseAspergillus nigerp-Nitrophenyl-β-D-glucopyranoside2.7620.6[15]
β-glucosidaseAspergillus nigerp-Nitrophenyl-β-D-glucopyranoside0.78127[15]
β-D-galactofuranosidaseAspergillus niger4-Nitrophenyl-β-galactofuranoside17.970.6[16]
Table 2: Optimal Conditions for Glycosidases from Aspergillus niger
EnzymeOptimal pHOptimal Temperature (°C)Reference
Cellulase (B1617823) Complex3.0 - 5.528[17]
β-glucosidase6.060[15]
Cellulase Complex5.032[1]
Cellulase Complex (NS-2)3.0 - 9.0 (stable range)50[2]
α-galactosidaseNot specifiedNot specified[18]

Experimental Protocols

Protocol 1: Selective Enzymatic Hydrolysis of a Flavonoid Apioside (e.g., Apiin)

Objective: To selectively cleave the apiose moiety from a flavonoid glycoside using a crude enzyme preparation from Aspergillus niger.

Materials:

  • Apiin (or other flavonoid apioside)

  • Crude β-apiosidase from Aspergillus niger (e.g., Pectinex, Viscozyme)

  • Citrate-phosphate buffer (pH 5.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (for mobile phase)

  • Deionized water

  • Heating block or water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Substrate Preparation: Dissolve a known concentration of apiin in the citrate-phosphate buffer (pH 5.0). A small amount of DMSO can be used to aid dissolution if necessary.

  • Enzyme Preparation: Prepare a stock solution of the crude enzyme in the same buffer. Centrifuge to remove any insoluble material.

  • Reaction Setup: In a microcentrifuge tube, combine the substrate solution with the enzyme solution. A typical starting enzyme-to-substrate ratio is 1:10 (w/w). Include a negative control without the enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature, typically between 40-60°C, for a defined period (e.g., 2, 4, 8, 12, 24 hours).[1][15]

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol to precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Monitor at a wavelength appropriate for the aglycone (e.g., ~340 nm for apigenin).

  • Quantification: Calculate the conversion by comparing the peak area of the substrate and the product(s) against a calibration curve of the starting material.

Protocol 2: Mild Acid Hydrolysis of Apiin

Objective: To hydrolyze apiin to release apiose using mild acidic conditions.

Materials:

  • Apiin

  • Sulfuric acid (H₂SO₄), 1% (v/v) solution

  • Barium carbonate (BaCO₃) or Calcium carbonate (CaCO₃)

  • Heating block with temperature control

  • pH meter or pH paper

  • Centrifuge

  • TLC plates (silica gel) and developing chamber

  • Solvent system for TLC (e.g., butanol:acetic acid:water, 4:1:5)

Procedure:

  • Dissolution: Dissolve apiin in deionized water.

  • Acidification: Add 1% sulfuric acid to the apiin solution.

  • Hydrolysis: Heat the mixture at 80-100°C for 1-2 hours. Monitor the reaction progress by TLC, observing the disappearance of the apiin spot and the appearance of product spots.

  • Neutralization: Cool the reaction mixture and neutralize the sulfuric acid by slowly adding barium carbonate or calcium carbonate until the pH is neutral (pH ~7). The precipitation of barium sulfate (B86663) or calcium sulfate will be observed.

  • Removal of Precipitate: Centrifuge the mixture to pellet the insoluble sulfate salt.

  • Analysis: The supernatant contains the liberated sugars (apiose and glucose) and the aglycone. This mixture can be further analyzed by paper chromatography, TLC, or HPLC.

Visualizations

Experimental_Workflow_Enzymatic_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub Substrate Dissolution reac Incubation at Optimal Temp & pH sub->reac enz Enzyme Preparation enz->reac quench Reaction Quenching reac->quench hplc_prep Sample Preparation (Centrifugation, Filtration) quench->hplc_prep hplc HPLC Analysis hplc_prep->hplc data Data Interpretation hplc->data

Caption: Workflow for a typical enzymatic hydrolysis experiment.

Troubleshooting_Low_Yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions start Low or No Yield q_active Is the enzyme active? start->q_active sol_active Verify activity with standard. Procure fresh enzyme. q_active->sol_active No q_conc Is enzyme concentration sufficient? q_active->q_conc Yes sol_conc Increase enzyme-to-substrate ratio. q_conc->sol_conc No q_cond Are reaction conditions optimal? q_conc->q_cond Yes sol_cond Optimize pH and temperature. q_cond->sol_cond No q_inhib Are inhibitors present? q_cond->q_inhib Yes sol_inhib Purify substrate. q_inhib->sol_inhib Yes

Caption: A logical troubleshooting guide for low or no product yield.

References

Validation & Comparative

Confirming the Structure of Synthesized D-Apiose: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the unambiguous structural confirmation of the target molecule is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for verifying the structure of synthesized D-Apiose, a unique branched-chain pentose (B10789219) of significant biological interest. This document outlines detailed experimental protocols, presents comparative performance data, and utilizes visualizations to clarify complex workflows, enabling an informed decision on the most suitable analytical approach.

Introduction to Analytical Strategies

The structural elucidation of a synthesized monosaccharide like this compound, with its characteristic branched-chain structure (3-C-hydroxymethyl-D-erythrofuranose), requires techniques that can confirm its molecular weight, elemental composition, and intricate stereochemistry. Mass spectrometry and NMR spectroscopy are the cornerstones of molecular structure determination, each offering distinct advantages and limitations in the context of carbohydrate analysis.

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis. For monosaccharides, MS is typically coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). NMR is unparalleled in its ability to elucidate the precise three-dimensional structure of a molecule in solution, including the configuration of stereocenters, which is critical for confirming the identity of a specific isomer like this compound.

Comparative Performance of Analytical Techniques

The choice between mass spectrometry and NMR spectroscopy often depends on the specific analytical requirements, such as the amount of sample available, the need for quantitative data, and the level of structural detail required.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile derivatives followed by ionization and mass analysis.Separation of derivatized or underivatized molecules in solution followed by ionization and tandem mass analysis.Probes the magnetic properties of atomic nuclei to reveal detailed structural and stereochemical information.
Sample Preparation Derivatization (e.g., alditol acetate) is mandatory to increase volatility.[1][2]Derivatization (e.g., PMP labeling) is often used to enhance ionization and chromatographic separation.[3][4]Minimal, non-destructive. The sample is dissolved in a suitable deuterated solvent.[5]
Sensitivity High (picogram to femtogram range).Very high (femtogram to attomole range).[3]Lower (microgram to milligram range).[6]
Specificity High, based on retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.[3][4]Very high, provides unambiguous structural and stereochemical information.[5]
Quantitative Performance
Linearity (R²) Typically >0.99.[7]Typically >0.99.[8]Inherently quantitative, signal intensity is directly proportional to the number of nuclei.
Limit of Detection (LOD) ~0.6 - 2.7 µg/mL for monosaccharides.[2]Sub-femtomole to attomole levels for PMP-derivatized monosaccharides.[3]Micromolar to millimolar range.[6]
Limit of Quantitation (LOQ) ~3.1 - 13.3 µg/mL for monosaccharides.[2]Can be as low as 0.05 - 0.5 pg for some analytes.[8]Micromolar to millimolar range.[6]
Structural Information Provides molecular weight and fragmentation patterns useful for identification.[9]Provides molecular weight and highly specific fragmentation patterns for structural confirmation.[3]Provides detailed 3D structure, including stereochemistry and conformation.[5]
Throughput High.High.Lower, with longer acquisition times.
Cost (Instrument) Moderate.High.Very High.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the structural confirmation of synthesized this compound using GC-MS, LC-MS/MS, and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetate (B1210297) Derivatives

This method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation to create a volatile derivative suitable for GC analysis.[1][2]

1. Reduction to Alditol:

  • Dissolve approximately 1 mg of the synthesized this compound in 1 mL of 2 M ammonia (B1221849) solution.

  • Add 10 mg of sodium borohydride (B1222165) (NaBH₄) and incubate at room temperature for 1 hour.

  • Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.

2. Acetylation:

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Add 1 mL of methanol (B129727) and evaporate to dryness; repeat this step three times to remove borate.

  • Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine.

  • Incubate at 100°C for 1 hour.

3. Sample Cleanup:

  • After cooling, add 1 mL of water and vortex.

  • Extract the alditol acetate derivatives with 1 mL of dichloromethane.

  • Wash the organic layer sequentially with 1 mL of water, 1 mL of 1 M HCl, and 1 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and transfer to a GC vial.

4. GC-MS Analysis:

  • GC Column: A polar capillary column (e.g., DB-225 or equivalent).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 180°C, hold for 2 minutes, then ramp to 220°C at 4°C/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and identification based on fragmentation patterns.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of PMP-Labeled this compound

Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) enhances the hydrophobicity and ionization efficiency of monosaccharides, enabling sensitive analysis by reverse-phase LC-MS/MS.[3][10]

1. PMP Derivatization:

  • Dissolve approximately 0.5 mg of synthesized this compound in 200 µL of methanol.

  • Add 200 µL of 0.5 M PMP in methanol and 100 µL of 0.6 M NaOH.

  • Incubate at 70°C for 60 minutes.

  • Cool the mixture and neutralize with 100 µL of 0.6 M HCl.

2. Sample Cleanup:

  • Add 1 mL of water and extract three times with 1 mL of chloroform (B151607) to remove excess PMP.

  • Evaporate the aqueous layer to dryness and reconstitute the PMP-labeled this compound in 200 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of PMP-labeled this compound, and product ions will be specific fragments.[3] A common fragment for PMP-labeled sugars is m/z 175.0, corresponding to [PMP+H]⁺.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information for this compound without the need for derivatization.

1. Sample Preparation:

  • Dissolve 5-10 mg of synthesized this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • 1D ¹H NMR: To obtain a proton fingerprint of the molecule.

    • 1D ¹³C NMR: To observe all unique carbon signals.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within the sugar ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the branched structure.

3. Data Analysis:

  • Process the NMR data using appropriate software.

  • Assign all proton and carbon chemical shifts and measure coupling constants.

  • Compare the experimental data with published values for this compound to confirm the structure and stereochemistry.[11]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS, LC-MS/MS, and NMR analysis of synthesized this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Synthesized this compound Synthesized this compound Reduction (NaBH4) Reduction (NaBH4) Synthesized this compound->Reduction (NaBH4) Acetylation (Acetic Anhydride) Acetylation (Acetic Anhydride) Reduction (NaBH4)->Acetylation (Acetic Anhydride) Extraction Extraction Acetylation (Acetic Anhydride)->Extraction GC Injection GC Injection Extraction->GC Injection Separation Separation GC Injection->Separation EI Ionization EI Ionization Separation->EI Ionization Mass Analysis Mass Analysis EI Ionization->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Synthesized this compound Synthesized this compound PMP Derivatization PMP Derivatization Synthesized this compound->PMP Derivatization Cleanup Cleanup PMP Derivatization->Cleanup LC Injection LC Injection Cleanup->LC Injection Separation Separation LC Injection->Separation ESI Ionization ESI Ionization Separation->ESI Ionization Tandem MS Analysis (MRM) Tandem MS Analysis (MRM) ESI Ionization->Tandem MS Analysis (MRM) Data Interpretation Data Interpretation Tandem MS Analysis (MRM)->Data Interpretation NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Synthesized this compound Synthesized this compound Dissolution in D2O Dissolution in D2O Synthesized this compound->Dissolution in D2O NMR Data Acquisition (1D & 2D) NMR Data Acquisition (1D & 2D) Dissolution in D2O->NMR Data Acquisition (1D & 2D) Data Processing & Analysis Data Processing & Analysis NMR Data Acquisition (1D & 2D)->Data Processing & Analysis Structure Elucidation Structure Elucidation Data Processing & Analysis->Structure Elucidation

References

A Comparative Guide to Validated HPLC Methods for D-Apiose Quantification Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of the rare branched-chain sugar D-Apiose, High-Performance Liquid Chromatography (HPLC) remains a cornerstone analytical technique. The validation of these HPLC methods, particularly with the use of internal standards, is critical for ensuring data accuracy, precision, and reliability. This guide provides an objective comparison of HPLC methods suitable for this compound quantification, supported by experimental data and detailed protocols.

A prevalent and effective strategy for the HPLC analysis of monosaccharides, including this compound, involves pre-column derivatization to enhance detection by UV or fluorescence detectors. A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars to form a stable, UV-active derivative. The use of an internal standard is crucial to correct for variations in sample preparation and injection volume. Common internal standards for monosaccharide analysis include other monosaccharides that are not expected to be present in the sample, such as L-rhamnose or Ribose.

Comparative Analysis of Validated HPLC Methods

While a singular, universally adopted HPLC method specifically validated for this compound is not extensively documented, the principles and validation parameters from methods established for other monosaccharides using PMP derivatization are highly transferable. The following tables summarize typical validation data from such methods, which can be considered indicative for the performance of a this compound assay under similar conditions.

Table 1: Comparison of HPLC Method Validation Parameters for Monosaccharide Quantification using PMP Derivatization

Validation ParameterMethod 1 (L-rhamnose as IS)[1]Method 2 (Ribose as IS)[2]
Linearity Range (µg/mL) 2.5 - 50010 - 400
**Correlation Coefficient (R²) **> 0.995> 0.99
Limit of Detection (LOD) (µg/mL) Not explicitly stated for all, but method is sensitive1.17 (for Rhamnose) - 4.83 (for Fucose)
Limit of Quantification (LOQ) (µg/mL) Not explicitly stated for all, but method is sensitive3.55 (for Rhamnose) - 18.32 (for Glucuronic acid)
Precision (RSD %) ≤ 5.49 (Intra-day and Inter-day)< 5 (Repeatability)
Accuracy (Recovery %) 69.01 - 108.9695 - 105

Table 2: Chromatographic Conditions for PMP-Derivatized Monosaccharides

ParameterMethod 1[1]Method 2[2]
Column ZORBAX XDB-C18 (150 x 4.6 mm)C18 column
Mobile Phase A: 100 mM Ammonium Acetate Buffer (pH 5.5) B: AcetonitrileA: 100 mM Sodium Phosphate Buffer (pH 8.0) B: Acetonitrile
Elution GradientGradient
Flow Rate Not specified1.0 mL/min
Detection UVDAD
Column Temperature Not specified25 °C

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the quantification of this compound using an internal standard and PMP derivatization.

Protocol 1: Preparation of Standards and Samples
  • This compound Standard Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., L-rhamnose or Ribose) in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the desired concentration range (e.g., 1 to 500 µg/mL). Each calibration standard should be spiked with the internal standard to a final concentration of, for example, 100 µg/mL.

  • Sample Preparation: For plant extracts or other biological samples, a hydrolysis step is typically required to release free monosaccharides from polysaccharides or glycosides. This can be achieved by acid hydrolysis (e.g., with trifluoroacetic acid). After hydrolysis, the acid should be removed by evaporation. The dried residue is then redissolved in a known volume of deionized water and spiked with the internal standard to the same final concentration as in the calibration standards.

Protocol 2: Pre-column Derivatization with PMP[1]
  • To 10 µL of each standard or sample solution, add 10 µL of the internal standard solution (if not already added).

  • Add 60 µL of 0.5 M PMP solution (dissolved in methanol) and 40 µL of 0.3 M NaOH.

  • Vortex the mixture and incubate at 70°C for 60 minutes.

  • After cooling to room temperature, neutralize the reaction by adding 40 µL of 0.3 M HCl.

  • Extract the aqueous layer with 500 µL of chloroform (B151607) to remove excess PMP. Vortex and centrifuge.

  • Collect the aqueous supernatant for HPLC analysis.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams were generated using Graphviz.

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plant Extract) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Spiking Spike with Internal Standard Hydrolysis->Spiking DApiose_Std This compound Standard DApiose_Std->Spiking IS_Std Internal Standard (e.g., L-Rhamnose) IS_Std->Spiking PMP_reagent Add PMP Reagent & NaOH Spiking->PMP_reagent Incubation Incubate at 70°C PMP_reagent->Incubation Neutralization Neutralize with HCl Incubation->Neutralization Extraction Chloroform Extraction Neutralization->Extraction HPLC HPLC-UV/DAD Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for this compound quantification.

G Method Validation Logical Flow cluster_params Validation Parameters cluster_exp Experimental Assessment cluster_criteria Acceptance Criteria Specificity Specificity Blank_Matrix Analysis of Blank Matrix Specificity->Blank_Matrix Linearity Linearity & Range Cal_Curve Calibration Curve Analysis Linearity->Cal_Curve Accuracy Accuracy (Recovery) Spiked_Samples Analysis of Spiked Samples Accuracy->Spiked_Samples Precision Precision (Repeatability & Intermediate) Replicate_Analysis Replicate Analyses Precision->Replicate_Analysis LOD_LOQ LOD & LOQ Signal_to_Noise Signal-to-Noise Ratio LOD_LOQ->Signal_to_Noise Robustness Robustness Parameter_Variation Deliberate Parameter Variation Robustness->Parameter_Variation No_Interference No Interfering Peaks Blank_Matrix->No_Interference R2_Value R² ≥ 0.99 Cal_Curve->R2_Value Recovery_Range Recovery within 80-120% Spiked_Samples->Recovery_Range RSD_Limit RSD ≤ 15% Replicate_Analysis->RSD_Limit Defined_Ratio S/N ≥ 3 (LOD), ≥ 10 (LOQ) Signal_to_Noise->Defined_Ratio No_Significant_Change No Significant Change in Results Parameter_Variation->No_Significant_Change

Caption: Logical flow for HPLC method validation.

References

The Occurrence of D-Apiose Across the Plant Kingdom: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of D-Apiose (B1254161) content in various plant species reveals significant diversity, highlighting its crucial role in the plant kingdom. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound levels, detailed experimental protocols for its quantification, and a visualization of its biosynthetic pathway.

This compound, a unique branched-chain pentose, is a vital component of complex cell wall polysaccharides in vascular plants, such as rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][2] Its presence is critical for the structural integrity of the cell wall, particularly through the formation of borate-diester cross-links in RG-II.[1][3] While this compound is found in all higher plants, its concentration varies significantly between species and even different tissues within the same plant.[3][4] This analysis delves into the quantitative differences in this compound content across a selection of plant species, providing a valuable resource for further research and application.

Quantitative Analysis of this compound Content

The following table summarizes the this compound content in various plant species, as reported in scientific literature. The data highlights the significant range of this compound concentrations, with particularly high levels found in aquatic monocots like duckweeds.

Plant SpeciesFamilyTissue/Component AnalyzedThis compound ContentReference(s)
Lemna minorLemnaceaeHolocellulose~4%[3]
Lemna minorLemnaceaeApiogalacturonans7.9% - 38.1%[3]
Spirodela polyrhizaLemnaceaeCell WallHigh[3][5]
Landoltia punctataLemnaceaeCell WallHigh[3][5]
Lemna gibbaLemnaceaeCell WallHigh[3][5]
Wolffiella caudataLemnaceaeCell WallLow[3][5]
Wolffia borealisLemnaceaeCell WallLow[3][5]
Apium petroselinum (Parsley)ApiaceaeFlavonoid glycoside (Apiin)Component of Apiin[3][4]
Arabidopsis thalianaBrassicaceaeAll organsPresent[6][7]
CeleryApiaceaeFlavonoid glycosidesHigh amounts[4]

Note: "High" and "Low" designations are as reported in the cited literature and may not represent absolute quantitative comparisons across all studies.

Biosynthesis of this compound

The primary pathway for this compound synthesis in plants involves the conversion of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-apiose. This reaction is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS), also known as AXS1 in Arabidopsis thaliana.[3][6][8] This enzyme concurrently produces UDP-D-xylose.[6][8] The reaction is NAD+-dependent and involves a decarboxylation and rearrangement of the carbon skeleton of the glucuronic acid moiety.[3][6]

D_Apiose_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_Apiose UDP-D-Apiose UDP_GlcA->UDP_Apiose UAXS/AXS1 (NAD+) UDP_Xylose UDP-D-Xylose UDP_GlcA->UDP_Xylose UAXS/AXS1 (NAD+) RG_II Rhamnogalacturonan II UDP_Apiose->RG_II Apiosyltransferases Apiogalacturonan Apiogalacturonan UDP_Apiose->Apiogalacturonan Apiosyltransferases Secondary_Metabolites Apiosylated Secondary Metabolites UDP_Apiose->Secondary_Metabolites Apiosyltransferases

Biosynthetic pathway of UDP-D-apiose and its incorporation into various plant components.

Experimental Protocols

Accurate quantification of this compound is fundamental to comparative studies. The following outlines a general methodology for the analysis of monosaccharide composition from plant cell walls, a common procedure for determining this compound content.

Objective: To determine the relative quantity of this compound in plant cell wall material.

Methodology:

  • Plant Material and Cultivation:

    • Plant species are cultivated under controlled conditions to ensure comparability. For example, duckweed species can be grown axenically in a defined medium such as Schenk-Hildebrandt with a controlled photoperiod and light intensity.[5]

  • Cell Wall Preparation:

    • Fresh or frozen plant tissue is homogenized.

    • The homogenate is washed extensively with water and organic solvents (e.g., ethanol, methanol-acetonitrile) to remove intracellular contents, yielding a cell wall-enriched fraction.[1][3]

  • Acid Hydrolysis:

    • The purified cell wall material is hydrolyzed using an acid, such as trifluoroacetic acid (TFA), to break down polysaccharides into their constituent monosaccharides.[3]

  • Monosaccharide Analysis:

    • The resulting monosaccharides are separated and quantified. A common and effective method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[5]

    • The system is calibrated using known concentrations of monosaccharide standards, including this compound.[5]

  • Data Quantification:

    • The amount of this compound is quantified relative to the other monosaccharides present in the sample.[3]

Experimental_Workflow Plant_Material Plant Material (e.g., Duckweed) Homogenization Homogenization & Washing Plant_Material->Homogenization Cell_Wall Cell Wall Fraction Homogenization->Cell_Wall Hydrolysis Acid Hydrolysis (TFA) Cell_Wall->Hydrolysis Monosaccharides Monosaccharide Mixture Hydrolysis->Monosaccharides HPAEC_PAD HPAEC-PAD Analysis Monosaccharides->HPAEC_PAD Quantification Data Quantification HPAEC_PAD->Quantification

General experimental workflow for the quantification of this compound from plant cell walls.

References

A Comparative Analysis of Uracil-DNA Glycosylase (UAXS) Kinetic Properties from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uracil-DNA glycosylase (UAXS), a key enzyme in the Base Excision Repair (BER) pathway, is responsible for recognizing and removing uracil (B121893) from DNA, thereby preventing mutagenesis.[1] Understanding the kinetic properties of UAXS from various plant sources is crucial for applications in biotechnology and drug development. This guide provides a comparative overview of the kinetic parameters of UAXS from different plant species, details the experimental methodologies used for their determination, and illustrates the relevant biological pathways and experimental workflows.

Kinetic Properties of Plant UAXS: A Comparative Table

The kinetic efficiency of an enzyme is typically described by the Michaelis constant (Km), the maximum reaction velocity (Vmax), the catalytic constant (kcat), and the specificity constant (kcat/Km). While extensive kinetic data for plant UAXS is not as readily available as for its mammalian and bacterial counterparts, studies on Zea mays (maize) have provided valuable insights into the enzyme's behavior in different subcellular compartments.

Plant SourceEnzyme Subcellular LocationKm (µM)Vmaxkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Zea mays Chloroplast1.0[2]Data not availableData not availableData not available
Zea mays Nucleus0.27[3]Data not availableData not availableData not available
Zea mays Mitochondria0.11[3]Data not availableData not availableData not available
Arabidopsis thaliana Not ApplicableData not availableData not availableData not availableData not available
Oryza sativa Not ApplicableData not availableData not availableData not availableData not available

Experimental Protocols

The determination of UAXS kinetic parameters typically involves incubating the purified enzyme with a uracil-containing DNA substrate and measuring the rate of uracil excision over time. Two common methods are the radiolabeled substrate assay and the fluorescence-based assay.

Radiolabeled Substrate Assay

This traditional method relies on the use of a DNA substrate containing a radiolabeled uracil base (e.g., [³H]uracil).

Methodology:

  • Substrate Preparation: A synthetic oligonucleotide or a DNA polymer containing [³H]uracil is prepared.

  • Enzyme Reaction: The purified UAXS enzyme is incubated with the radiolabeled substrate in a suitable reaction buffer at a constant temperature. The reaction buffer typically contains a buffering agent (e.g., Tris-HCl), EDTA, and a reducing agent (e.g., DTT).

  • Reaction Termination: At specific time points, aliquots of the reaction mixture are taken, and the reaction is terminated, often by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Separation of Products: The excised free uracil is separated from the DNA substrate. This can be achieved by methods such as precipitation of the DNA with ethanol (B145695) or by passing the mixture through a filter that retains the DNA but allows the free uracil to pass through.

  • Quantification: The amount of radioactivity in the supernatant (containing the excised uracil) is measured using a scintillation counter.

  • Kinetic Analysis: The initial reaction velocities are determined at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation to calculate Km and Vmax.

Fluorescence-Based Assay

This method offers a continuous and often more sensitive way to monitor UAXS activity. It typically utilizes a DNA probe with a fluorophore and a quencher.

Methodology:

  • Substrate Design: A single-stranded DNA oligonucleotide is synthesized with a uracil residue and is labeled with a fluorophore at one end and a quencher at the other. In its hairpin or double-stranded conformation, the proximity of the quencher to the fluorophore results in low fluorescence.

  • Enzyme Reaction: The fluorescently labeled substrate is incubated with the UAXS enzyme.

  • Signal Detection: The excision of the uracil base by UAXS leads to a conformational change or cleavage of the DNA strand, separating the fluorophore from the quencher and resulting in an increase in fluorescence intensity. This increase in fluorescence is monitored in real-time using a fluorometer.

  • Kinetic Analysis: The initial rates of the reaction are calculated from the rate of fluorescence increase at different substrate concentrations. The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation.[4]

Visualizing Key Processes

To better understand the context of UAXS function and its characterization, the following diagrams illustrate the Base Excision Repair pathway and a typical experimental workflow for kinetic analysis.

BER_Pathway cluster_0 Base Excision Repair (BER) DNA_Damage DNA with Uracil AP_Site Apurinic/Apyrimidinic (AP) Site DNA_Damage->AP_Site UAXS (Uracil-DNA Glycosylase) Nick Single-Strand Break (Nick) AP_Site->Nick AP Endonuclease Repaired_DNA Repaired DNA Nick->Repaired_DNA DNA Polymerase & DNA Ligase Kinetic_Assay_Workflow Start Start: Purified UAXS and Uracil-containing DNA Substrate Incubation Incubate Enzyme and Substrate at Various Concentrations Start->Incubation Measurement Measure Rate of Uracil Excision over Time Incubation->Measurement Data_Analysis Plot Initial Velocity vs. Substrate Concentration Measurement->Data_Analysis Michaelis_Menten Fit Data to Michaelis-Menten Equation Data_Analysis->Michaelis_Menten Parameters Determine Km and Vmax Michaelis_Menten->Parameters

References

Unraveling D-Apiose Function: A Comparative Guide to Genetic Knockout Studies in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of specific biomolecules is paramount. This guide provides a comprehensive comparison of genetic knockout and knockdown approaches to validate the function of D-Apiose, a crucial monosaccharide in plant cell walls. We delve into the experimental data, detailed protocols, and visual workflows that underscore the power of these genetic techniques.

This compound, a unique branched-chain pentose, is a key component of the complex pectin (B1162225) polysaccharide rhamnogalacturonan II (RG-II). A primary function of this compound within RG-II is its role in forming borate (B1201080) diester cross-links, which are essential for the structural integrity of the plant cell wall.[1][2] Disrupting the biosynthesis of this compound through genetic modification provides a powerful tool to elucidate its precise physiological roles.

The central enzyme in this compound biosynthesis is UDP-D-apiose/UDP-D-xylose synthase (AXS), which converts UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose.[1] In the model plant Arabidopsis thaliana, this enzyme is encoded by two homologous genes, AXS1 and AXS2.

Genetic Knockout/Knockdown Approaches: A Comparative Analysis

Genetic knockout and knockdown studies have been instrumental in confirming the essential functions of this compound. Below, we compare the outcomes of such studies in Arabidopsis thaliana and Nicotiana benthamiana.

Data Presentation: Phenotypic and Biochemical Consequences of Impaired this compound Synthesis
Organism & GenotypeGenetic MethodKey PhenotypesQuantitative Changes in this compound/PrecursorsReference
Arabidopsis thaliana
Wild-Type (Col-0)-Normal growth and developmentBaseline levels[3]
axs1/+ axs2 (heterozygous)T-DNA Insertion MutantLoss of shoot and root apical dominance; unable to set seed and eventual death.-[3]
axs1 axs2/+ (heterozygous)T-DNA Insertion MutantLoss of shoot and root apical dominance; thicker cell walls.UDP-Api content decreased by 83%.[3]
axs1 axs2 (homozygous)T-DNA Insertion MutantLethal.Not applicable.[3]
Nicotiana benthamiana
Control (TRV empty vector)Virus-Induced Gene Silencing (VIGS)Normal growth.Baseline levels.[4]
NbAXS1 Knockdown (TRV-NbAXS1)Virus-Induced Gene Silencing (VIGS)Severe growth arrest, leaf yellowing, and ultimately cell death.Significant reduction in this compound, 2-O-methyl-L-fucose, and 2-O-methyl-D-xylose (markers for RG-II side chains).[4]

Alternative Validation Methods: A Comparative Overview

While genetic knockouts provide definitive loss-of-function evidence, other techniques can offer complementary insights into this compound function.

MethodPrincipleAdvantagesLimitations
Overexpression Increased synthesis of the target protein (AXS) to observe gain-of-function effects.Can reveal if the enzyme is a rate-limiting step in a pathway and may enhance certain traits.Can lead to non-physiological levels of the protein, causing artifacts or pleiotropic effects.
Complementation Introducing a functional copy of the gene into a mutant background to rescue the mutant phenotype.Confirms that the observed mutant phenotype is due to the disruption of the specific gene.Requires a well-characterized mutant and a reliable transformation system.
Enzyme Inhibitors Using chemical compounds to block the activity of the target enzyme (AXS).Allows for temporal control of the inhibition and can be applied to a wide range of species.Potential for off-target effects and incomplete inhibition. UDP-d-xylose has been shown to be a product inhibitor of AXS.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the this compound biosynthetic pathway, the process of RG-II dimerization, and a typical experimental workflow for validating gene function using genetic knockouts.

D_Apiose_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_Api_Xyl UDP-D-Apiose / UDP-D-Xylose UDP_GlcA->UDP_Api_Xyl UDP-D-Apiose/UDP-D-Xylose Synthase (AXS)

This compound Biosynthesis Pathway.

RGII_Dimerization cluster_0 RG-II Monomer 1 cluster_1 RG-II Monomer 2 RG1 Rhamnogalacturonan II Api1 This compound RG1->Api1 Borate Borate (B(OH)4-) Api1->Borate RG2 Rhamnogalacturonan II Api2 This compound RG2->Api2 Api2->Borate

RG-II Dimerization via a Borate Bridge.

Knockout_Workflow start Identify Target Gene (e.g., AXS1) create_construct Create Knockout Construct (T-DNA, CRISPR/Cas9, or VIGS) start->create_construct transform Plant Transformation create_construct->transform select Selection of Mutant/Knockdown Lines transform->select phenotype Phenotypic Analysis (Growth, Morphology) select->phenotype biochem Biochemical Analysis (Cell Wall Composition, this compound Quantification) select->biochem data Data Analysis & Interpretation phenotype->data biochem->data conclusion Validation of Gene Function data->conclusion

Genetic Knockout Experimental Workflow.

Experimental Protocols

Protocol 1: Virus-Induced Gene Silencing (VIGS) of NbAXS1 in Nicotiana benthamiana

This protocol is adapted from methodologies used in studies of gene function in N. benthamiana.

  • Construct Preparation: A fragment of the target gene (NbAXS1) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agrobacterium Transformation: The VIGS construct and the pTRV1 vector (containing the viral replication machinery) are separately transformed into Agrobacterium tumefaciens.

  • Plant Infiltration: Cultures of Agrobacterium carrying pTRV1 and the pTRV2-NbAXS1 construct are mixed and co-infiltrated into the leaves of young N. benthamiana plants. An empty pTRV2 vector is used as a control.

  • Phenotypic Observation: Plants are monitored over several weeks for the appearance of silencing-induced phenotypes, such as growth arrest and leaf yellowing.

  • Molecular Analysis: Gene knockdown is confirmed by qRT-PCR analysis of NbAXS1 transcript levels in silenced versus control plants.

Protocol 2: Analysis of Cell Wall Monosaccharides by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol provides a general framework for quantifying cell wall sugars.

  • Cell Wall Isolation: Plant tissue is homogenized and washed sequentially with aqueous buffers, ethanol, and acetone (B3395972) to remove cytoplasmic contents, yielding an alcohol-insoluble residue (AIR) enriched in cell wall material.

  • Hydrolysis: The AIR is subjected to acid hydrolysis (e.g., with trifluoroacetic acid) to release the constituent monosaccharides.

  • Chromatographic Separation: The hydrolyzed monosaccharides are separated by HPAEC on a suitable anion-exchange column (e.g., CarboPac series).

  • Detection and Quantification: Monosaccharides are detected by pulsed amperometry. Quantification is achieved by comparing peak areas to those of known standards, including this compound.

Protocol 3: Quantification of UDP-sugars by HPLC-MS

This protocol is based on established methods for the analysis of nucleotide sugars in plant extracts.[1]

  • Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. UDP-sugars are extracted using a chloroform-methanol-water mixture.

  • Purification: The aqueous phase containing the UDP-sugars is further purified by solid-phase extraction (SPE) using a porous graphitic carbon (PGC) column.

  • HPLC-MS Analysis: The purified UDP-sugars are separated by high-performance liquid chromatography (HPLC) on a PGC column and detected and quantified by mass spectrometry (MS). Known amounts of authentic standards are used to generate calibration curves for absolute quantification.

References

Cross-Validation of D-Apiose Quantification: A Comparative Guide to HPAEC-PAD and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Apiose, a unique branched-chain pentose (B10789219) integral to the structural complexity of plant cell walls, is of paramount importance. This guide provides an objective comparison of two prevalent analytical techniques for this compound quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of quantitative data, detailed experimental protocols, and visual workflows to support informed methodological decisions.

This compound is a key component of pectic polysaccharides, such as rhamnogalacturonan II (RG-II), where it plays a crucial role in the formation of borate (B1201080) cross-links essential for the integrity of the plant primary cell wall.[1][2][3] Its accurate quantification is vital for studies in plant biology, glycobiology, and for the development of therapeutics targeting cell wall-related processes. This guide will delve into the principles, protocols, and performance of HPAEC-PAD and GC-MS for the quantification of this compound.

Experimental Methodologies

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the direct analysis of carbohydrates without the need for derivatization.[4][5] It separates monosaccharides based on their oxyanion forms at high pH on a strong anion-exchange column, and the pulsed amperometric detector provides sensitive and selective detection.[4][5]

Protocol for Monosaccharide Analysis of Plant Cell Walls:

  • Sample Preparation (Hydrolysis):

    • Plant cell wall material (Alcohol Insoluble Residue - AIR) is hydrolyzed to release constituent monosaccharides. A common method involves treatment with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour.[6]

    • Following hydrolysis, the TFA is removed by evaporation under a stream of nitrogen.

    • The dried hydrolysate is redissolved in ultrapure water.[7]

  • Chromatographic Separation:

    • An aliquot of the redissolved hydrolysate is injected into the HPAEC system.

    • A specialized carbohydrate column, such as a Dionex CarboPac™ PA20, is used for separation.[5]

    • An isocratic elution with a dilute sodium hydroxide (B78521) (e.g., 8 mM NaOH) solution is often employed to separate the neutral monosaccharides.[8]

    • A column wash step with a higher concentration of NaOH is typically included to remove any strongly bound compounds, followed by a re-equilibration step.[8]

  • Pulsed Amperometric Detection (PAD):

    • The separated monosaccharides are detected electrochemically at a gold working electrode.

    • A multi-step potential waveform is applied for detection, cleaning, and reconditioning of the electrode surface.

  • Quantification:

    • The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For carbohydrate analysis, a derivatization step is necessary to convert the non-volatile sugars into volatile derivatives. The most common method is the preparation of alditol acetates.[9][10][11]

Protocol for Alditol Acetate (B1210297) Derivatization and GC-MS Analysis:

  • Sample Preparation (Hydrolysis):

    • Similar to the HPAEC-PAD method, the polysaccharide sample is first hydrolyzed with an acid (e.g., 2 M TFA) to release the monosaccharides.[6]

  • Reduction:

    • The aldehyde and ketone groups of the released monosaccharides are reduced to hydroxyl groups using a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in water or DMSO. This step converts each sugar into its corresponding alditol, which prevents the formation of multiple anomeric peaks in the chromatogram.[9][12]

  • Acetylation:

    • The hydroxyl groups of the alditols are then acetylated to form volatile alditol acetate derivatives. This is commonly achieved by reacting the alditols with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or 1-methylimidazole.[10][13]

  • Extraction:

  • GC-MS Analysis:

    • The extracted alditol acetates are injected into the GC-MS system.

    • Separation is achieved on a capillary column suitable for sugar derivative analysis (e.g., a column with a polar stationary phase).

    • The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[14]

  • Quantification:

    • Quantification is performed by comparing the peak area of the this compound alditol acetate derivative in the sample to a calibration curve prepared from derivatized this compound standards. An internal standard is often used to correct for variations in derivatization efficiency and injection volume.

Quantitative Data Comparison

The following table summarizes representative quantitative data for this compound obtained by HPAEC-PAD and GC-MS from different studies. It is important to note that this data is not from a direct head-to-head comparison in a single study and variations may arise from differences in sample types, preparation methods, and specific instrumental conditions.

Analytical TechniqueSample TypeThis compound Content (mol%)Reference
HPAEC-PAD Duckweed (Spirodela polyrhiza) cell wall~10-12[7]
GC-MS (as alditol acetates)Red Wine Rhamnogalacturonan IIPresent (specific mol% not stated in abstract)[15]
GC-MS (as alditol acetates)Bryophytes and Green Algae (methanolic fractions)Detected[16]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in this compound quantification using HPAEC-PAD and GC-MS.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis PlantMaterial Plant Material Hydrolysis Acid Hydrolysis (TFA) PlantMaterial->Hydrolysis Polysaccharide Extraction Evaporation Evaporation Hydrolysis->Evaporation Redissolution Redissolution in Water Evaporation->Redissolution Injection Injection Redissolution->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

HPAEC-PAD workflow for this compound quantification.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis PlantMaterial Plant Material Hydrolysis Acid Hydrolysis (TFA) PlantMaterial->Hydrolysis Polysaccharide Extraction Reduction Reduction (NaBH4) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Extraction Solvent Extraction Acetylation->Extraction Injection Injection Extraction->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

GC-MS workflow for this compound quantification via alditol acetates.

Concluding Remarks

Both HPAEC-PAD and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two often depends on the specific research question, available instrumentation, and the complexity of the sample matrix.

  • HPAEC-PAD offers the significant advantage of direct analysis without derivatization, which simplifies sample preparation and reduces the potential for analytical errors introduced during derivatization steps. It is particularly well-suited for the routine analysis of a large number of samples.

  • GC-MS , on the other hand, provides exceptional sensitivity and selectivity due to the combination of chromatographic separation and mass spectrometric detection. The derivatization to alditol acetates resolves the issue of anomers, resulting in a single peak for each monosaccharide, which can simplify chromatogram interpretation. The mass spectral data also provides structural confirmation of the analyte.

For researchers embarking on this compound quantification, a thorough evaluation of the pros and cons of each technique in the context of their specific experimental goals is highly recommended. The detailed protocols and comparative insights provided in this guide aim to facilitate this decision-making process and contribute to the generation of accurate and reproducible data in the study of this important plant monosaccharide.

References

The Pivotal Role of D-Apiose in Rhamnogalacturonan-II: A Comparative Analysis Across Plant Lineages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate architecture of the plant cell wall is paramount. At the heart of this complexity lies rhamnogalacturonan-II (RG-II), a pectic polysaccharide whose structural integrity is crucial for plant growth and development. A key component of RG-II is the unique branched-chain sugar, D-Apiose, which plays an indispensable role in the formation of borate (B1201080) cross-links that dimerize RG-II molecules, thereby reinforcing the cell wall matrix. This guide provides a comparative analysis of the role of this compound in RG-II across different plant lineages, supported by experimental data and detailed methodologies.

The structure of RG-II is remarkably conserved across all vascular plants, including angiosperms, gymnosperms, and pteridophytes (ferns and lycophytes), highlighting its fundamental biological importance.[1][2] This conservation extends to the presence and critical function of this compound. Two RG-II molecules are covalently cross-linked via a borate diester bond formed between the apiosyl residues of side chain A in each monomer.[3][4] This dimerization is essential for the formation of a three-dimensional pectic network, contributing to the mechanical strength of the primary cell wall.[2][5]

Comparative Analysis of RG-II and this compound Across Plant Lineages

While the fundamental structure of RG-II and the role of this compound are highly conserved, subtle variations in RG-II composition and abundance have been observed across different plant lineages. These variations, though minor, may have significant implications for cell wall properties and plant physiology.

Quantitative Abundance of RG-II

RG-II is a minor component of the plant cell wall, typically accounting for 1-5% of the primary cell wall by mass in vascular plants.[6] Although precise quantitative comparisons across a wide range of species are limited in the literature, studies suggest that the amount of RG-II is broadly comparable among angiosperms, gymnosperms, and pteridophytes.[1]

Plant LineageRepresentative SpeciesRG-II Abundance (% of cell wall dry weight)Dimer to Monomer RatioReference
Angiosperms Arabidopsis thaliana~1-4%>95%[3]
Vitis vinifera (Red Wine)PresentDimer and Monomer detected[7]
Apium graveolens (Celery)Present-[6]
Gymnosperms Pinus taedaConserved presence-[3]
Pteridophytes Psilotum nudum, Equisetum telmateiaConserved presenceDimerization ability similar to angiosperms[8]
Structural Variations in RG-II Side Chains

The primary structure of the four side chains (A, B, C, and D) of RG-II is highly conserved. However, variations in the extent of O-methylation and O-acetylation, as well as minor substitutions in the glycosyl residues of the side chains, have been reported.[9][10]

Plant LineageStructural Variation in RG-IIFunctional ImplicationReference
Angiosperms Substitution of L-fucose with L-galactose in side chain A of the mur1 mutant of Arabidopsis.Reduced rate of dimer formation and decreased stability of the cross-link.[3]
Variation in the length of side chain B (heptasaccharide vs. nonasaccharide).Unknown, but suggests subtle functional diversification.[11]
Variation in methyl esterification of glucuronic acid and methyl etherification of galacturonic acid in side chain A.May influence the conformation and interaction of RG-II with other cell wall components.[9][10]
Pteridophytes Terminal non-reducing rhamnose in side chain B is 3-O-methylated.Unknown, but represents a consistent structural difference in these lineages.[11]

Experimental Protocols

The characterization of this compound's role in RG-II involves a series of sophisticated biochemical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of Rhamnogalacturonan-II

This protocol outlines the extraction and purification of RG-II from plant cell walls.

Materials:

Procedure:

  • Preparation of Alcohol Insoluble Residue (AIR): Homogenize fresh plant tissue in 70% ethanol. Wash the pellet sequentially with 70% ethanol, chloroform:methanol (1:1), and acetone to remove soluble compounds. Dry the resulting pellet to obtain AIR.[6]

  • Extraction of Pectin (B1162225): Resuspend the AIR in 50 mM ammonium oxalate and incubate to chelate divalent cations and solubilize pectins.[6]

  • Enzymatic Digestion: Treat the solubilized pectin with EPG to cleave the homogalacturonan backbone, releasing RG-II.[6]

  • Purification by SEC: Apply the EPG-treated sample to a Superdex 75 SEC column equilibrated with 50 mM ammonium formate buffer. Collect fractions and monitor for the presence of RG-II monomer and dimer based on their elution profiles.[6]

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for determining the glycosyl residue composition of purified RG-II, including the quantification of this compound.

Materials:

Procedure:

  • Acid Hydrolysis: Hydrolyze the RG-II sample with 2 M TFA at 121°C for 1 hour to release the constituent monosaccharides.[12]

  • Reduction: Reduce the resulting monosaccharides to their corresponding alditols with NaBH₄.[8]

  • Acetylation: Acetylate the alditols using acetic anhydride and pyridine to form volatile alditol acetates.[8]

  • GC-MS Analysis: Inject the alditol acetate (B1210297) derivatives into the GC-MS system. Separate the derivatives on a suitable capillary column and identify them based on their retention times and mass spectra compared to authentic standards.[13][14]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of RG-II, including the linkages of this compound.

Materials:

  • Purified and lyophilized RG-II sample

  • Deuterium oxide (D₂O)

  • NMR spectrometer (e.g., 750 MHz)

Procedure:

  • Sample Preparation: Dissolve the RG-II sample in D₂O.

  • NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, such as ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC experiments.[7]

  • Spectral Analysis: Assign the resonances in the NMR spectra to specific protons and carbons within the RG-II structure. Use the through-bond and through-space correlations from the 2D NMR spectra to determine the glycosidic linkages and the overall three-dimensional structure of RG-II, confirming the position and linkages of the this compound residues.[7][15]

Visualizing Key Pathways and Structures

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex structures and pathways involved.

RGII_Dimerization cluster_monomer1 RG-II Monomer 1 cluster_monomer2 RG-II Monomer 2 M1 RG-II Backbone A1 Side Chain A M1->A1 attached to Api1 This compound A1->Api1 contains Borate Borate Ion (B(OH)₄⁻) Api1->Borate M2 RG-II Backbone A2 Side Chain A M2->A2 attached to Api2 This compound A2->Api2 contains Api2->Borate Dimer Dimerized RG-II Borate->Dimer Forms Diester Bond

Caption: Borate-mediated dimerization of RG-II via this compound residues.

D_Apiose_Biosynthesis UDP_GlcA UDP-D-Glucuronic Acid UAS UDP-Apiose/UDP-Xylose Synthase (UAS) UDP_GlcA->UAS UDP_Api UDP-D-Apiose UAS->UDP_Api UDP_Xyl UDP-D-Xylose UAS->UDP_Xyl RGII_synthesis RG-II Biosynthesis in Golgi UDP_Api->RGII_synthesis Precursor for

Caption: Biosynthetic pathway of UDP-D-Apiose, the precursor for RG-II.

Experimental_Workflow cluster_analysis Structural Analysis Plant_Tissue Plant Tissue AIR Alcohol Insoluble Residue (AIR) Plant_Tissue->AIR Homogenization & Washing Pectin_Extract Pectin Extract AIR->Pectin_Extract Ammonium Oxalate Extraction RGII_Fractions Crude RG-II Fractions Pectin_Extract->RGII_Fractions Endopolygalacturonase Digestion Purified_RGII Purified RG-II (Monomer & Dimer) RGII_Fractions->Purified_RGII Size-Exclusion Chromatography GC_MS Monosaccharide Analysis (GC-MS) Purified_RGII->GC_MS NMR Structural Elucidation (NMR) Purified_RGII->NMR

Caption: Experimental workflow for RG-II isolation and analysis.

Conclusion

The presence and structural role of this compound in rhamnogalacturonan-II are remarkably conserved across diverse plant lineages, underscoring its fundamental importance in cell wall architecture and plant life. While the core structure of RG-II is consistent, subtle variations in side chain composition and modification exist, suggesting a fine-tuning of cell wall properties throughout plant evolution. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate these nuances further. A deeper understanding of the structure-function relationship of this compound within RG-II holds significant potential for applications in plant biology, biotechnology, and the development of novel therapeutic agents that target cell wall integrity.

References

A Functional Comparison of D-Apiose with Other Branched-Chain Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of D-Apiose, a plant-specific branched-chain pentose (B10789219), with other notable branched-chain sugars. The comparison focuses on their established biological roles, supported by experimental data where available, to offer an objective overview for research and development applications.

Overview of Compared Branched-Chain Sugars

Branched-chain sugars are monosaccharides containing a carbon branch off the main sugar chain, a structural feature that imparts unique chemical and biological properties. This guide focuses on three key examples:

  • This compound: A pentose with a C3 hydroxymethyl branch (3-C-(hydroxymethyl)-D-glycero-tetrose). It is primarily known for its structural role in complex plant polysaccharides.[1][2]

  • D-Hamamelose: A hexose (B10828440) with a C2 hydroxymethyl branch (2-C-(hydroxymethyl)-D-ribose). It is found in various plants, often as a component of larger molecules like tannins.[3][4]

  • Acarviosin (B126021) Core of Acarbose: Acarbose is a potent α-glucosidase inhibitor and a pseudo-oligosaccharide.[5] Its core structure contains acarviosin, a branched-chain unsaturated aminocyclitol-containing unit, which is critical for its inhibitory function.[6] Acarbose serves as a key functional benchmark for enzyme inhibition among molecules containing branched-chain sugar moieties.

Below is a diagram illustrating the structural differences between these molecules.

G cluster_apiose This compound cluster_hamamelose D-Hamamelose cluster_acarbose Acarbose (containing Acarviosin) Apiose Hamamelose Acarbose

Caption: Chemical structures of this compound, D-Hamamelose, and Acarbose.

Functional Comparison: Enzyme Inhibition

A primary therapeutic application for sugar analogues is the inhibition of carbohydrate-processing enzymes. The inhibition of α-glucosidase, an enzyme crucial for digesting complex carbohydrates into absorbable glucose, is a key strategy for managing type 2 diabetes.[7]

Acarbose is a well-established, potent competitive inhibitor of α-glucosidase.[5][8] Its branched-chain core is essential for its high-affinity binding to the enzyme's active site, which effectively blocks substrate access and slows carbohydrate digestion.[6][8] In contrast, quantitative data on the α-glucosidase inhibitory activity of this compound and D-Hamamelose as standalone monosaccharides is not prominently available in the reviewed literature. Their primary described functions lie elsewhere.

Comparative Data on α-Glucosidase Inhibition
CompoundTypeTarget EnzymeIC50 ValueReference
Acarbose Pseudo-oligosaccharideα-Glucosidase11 nM[5]
This compound Monosaccharideα-GlucosidaseData not available-
D-Hamamelose Monosaccharideα-GlucosidaseData not available-
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibitory effect of a compound on α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. The enzyme hydrolyzes pNPG to release p-nitrophenol, which can be quantified spectrophotometrically.[9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Test compounds and positive control (Acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (1 M) for stopping the reaction

  • 96-well microplate and microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of the test compound solution (at various concentrations) to the sample wells.

  • Add 10 µL of the solvent to the control wells and 10 µL of Acarbose solution to the positive control wells.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to all wells except for the blank wells (add buffer instead).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

The workflow for this assay is depicted below.

G cluster_prep cluster_assay cluster_analysis A Prepare Reagents: - Phosphate Buffer (pH 6.8) - α-Glucosidase Solution - pNPG Substrate - Test Compounds & Acarbose - Na2CO3 Stop Solution B Plate Setup: Add Buffer, Test Compound/Control to 96-well plate C Add α-Glucosidase Enzyme B->C D Pre-incubate at 37°C (10 min) C->D E Initiate Reaction: Add pNPG Substrate D->E F Incubate at 37°C (20 min) E->F G Terminate Reaction: Add Na2CO3 F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Functional Comparison: Structural Roles & Biosynthesis

While lacking demonstrated enzyme inhibitory activity, this compound has a well-defined and critical structural function in plants.

This compound: This sugar is a key component of complex pectic polysaccharides in plant cell walls, most notably rhamnogalacturonan II (RG-II).[1] Within the RG-II structure, apiose residues provide the specific hydroxyl group configuration necessary for forming borate (B1201080) ester cross-links.[9][10] These cross-links are essential for creating a stable, three-dimensional pectic network, which is vital for plant cell wall integrity and normal plant growth.[11]

D-Hamamelose and Acarbose: The roles of D-Hamamelose and the acarviosin core of Acarbose are not primarily structural in the same manner as this compound. D-Hamamelose is found as a component of bioactive secondary metabolites like hamamelitannin, which exhibits antioxidant properties.[3] The function of the acarviosin core is distinctly pharmacological, serving as a potent enzyme inhibitor.[6]

Biosynthesis of this compound

This compound is synthesized in its activated form, UDP-D-apiose, from UDP-D-glucuronic acid (UDP-GlcA).[9] This conversion is catalyzed by the bifunctional, NAD+-dependent enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS).[9][11] This enzyme is a critical branch point in plant cell wall precursor metabolism, as it also produces UDP-D-xylose, a precursor for hemicellulose.[1]

The reaction involves an unusual oxidative decarboxylation and rearrangement of the carbon skeleton, leading to the contraction of the pyranose ring of glucuronic acid into the furanose ring of apiose.[9]

G UDPGlcA UDP-D-Glucuronic Acid (UDP-GlcA) AXS UDP-D-apiose/ UDP-D-xylose synthase (AXS) UDPGlcA->AXS NADH NADH AXS->NADH CO2 CO2 AXS->CO2 UDPApiose UDP-D-Apiose AXS->UDPApiose Ring Contraction UDPXylose UDP-D-Xylose AXS->UDPXylose Decarboxylation NAD NAD+ NAD->AXS Cofactor Pectin Pectin (RG-II) UDPApiose->Pectin Precursor for Hemicellulose Hemicellulose UDPXylose->Hemicellulose Precursor for

Caption: Biosynthetic pathway of UDP-D-Apiose and UDP-D-Xylose from UDP-GlcA.

Experimental Protocol: UDP-D-apiose/UDP-D-xylose synthase (AXS) Activity Assay

This assay quantifies the activity of AXS by measuring the formation of UDP-apiose and UDP-xylose from UDP-GlcA using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • Purified AXS enzyme

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UDP-Glucuronic Acid (UDP-GlcA) substrate (e.g., 1 mM)

  • NAD+ (e.g., 1 mM)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with an anion-exchange or reverse-phase column

  • Standards for UDP-GlcA, UDP-apiose, and UDP-xylose

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer, UDP-GlcA, NAD+, and the purified AXS enzyme.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Preparation for HPLC: Centrifuge the mixture to remove precipitated protein and filter the supernatant.

  • HPLC Analysis: Inject the sample onto the HPLC column and separate the nucleotide sugars.

  • Detection: Detect the UDP-sugars by their absorbance at 262 nm.

  • Quantification: Quantify the amount of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the known standards.

  • Calculation: Calculate the specific enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).

Summary and Conclusion

This compound, D-Hamamelose, and the acarviosin component of Acarbose represent a functionally diverse group of branched-chain sugars.

  • This compound has a clearly defined and essential structural role in the plant kingdom, facilitating the cross-linking of pectic polysaccharides in the cell wall. Its biosynthesis is a key enzymatic control point for cell wall assembly.

  • The acarviosin core of Acarbose exemplifies a highly potent enzyme inhibitor , serving as a benchmark for α-glucosidase inhibition in drug development.

  • D-Hamamelose is primarily found as a constituent of larger, bioactive molecules, such as the antioxidant hamamelitannin. The specific biological activities of the free monosaccharide are less well-defined in the current literature.

For researchers in drug development, this comparison highlights that while the branched-chain structure is a common feature, the resulting biological function is highly specific. The potent inhibitory activity of the Acarbose structure suggests that branched-chain sugar scaffolds are promising starting points for designing enzyme inhibitors. Conversely, the unique structural role of this compound underscores its importance in plant biology and glycobiology, with its biosynthetic enzyme (AXS) representing a potential target for developing agents that modify plant growth. Future research could explore whether this compound or D-Hamamelose possess currently uncharacterized inhibitory activities against other classes of enzymes.

References

Unveiling the Precise Location of D-Apiose in Rhamnogalacturonan-II: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals confirming the location of the unique monosaccharide D-Apiose within the complex structure of Rhamnogalacturonan-II (RG-II). This guide provides a comparative analysis of the experimental data that has solidified our understanding of the RG-II architecture, offering detailed methodologies and quantitative data to support the established model.

Rhamnogalacturonan-II (RG-II) is a structurally complex pectic polysaccharide found in the primary cell walls of all higher plants.[1][2][3][4] Its intricate and highly conserved nature suggests a fundamental biological role, primarily in maintaining the structural integrity of the cell wall through the formation of borate-cross-linked dimers.[1][2] Central to this dimerization is the rare, branched-chain sugar, this compound.[5][6] This guide details the experimental evidence that has unequivocally placed this compound within side chain A of the RG-II monomer, a critical location for its function.

The Established Model: this compound in Side Chain A

The current and widely accepted model of the RG-II monomer depicts a backbone of α-1,4-linked D-galacturonic acid residues.[1][4] Attached to this backbone are four distinct oligosaccharide side chains: A, B, C, and D.[1][5][7] Extensive research has confirmed that this compound is a key component of side chain A, where it serves as the binding site for borate (B1201080) ions, leading to the formation of a dimer by cross-linking two RG-II monomers.[1][2][3]

Below is a diagram illustrating the established location of this compound within the RG-II structure and its role in dimerization.

Caption: Location of this compound in RG-II and its role in borate-mediated dimerization.

Experimental Confirmation: A Multi-faceted Approach

The precise placement of this compound within side chain A has been corroborated by a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and enzymatic degradation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in elucidating the three-dimensional structure of RG-II and the connectivity of its constituent monosaccharides.[5][7] Through-bond (e.g., COSY, TOCSY, HSQC) and through-space (NOESY) NMR experiments on isolated RG-II and its fragments have provided definitive evidence for the linkages within side chain A, including the position of the this compound residue.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in RG-II Side Chain A

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1'~5.2-5.3C-1'
H-2'~4.1-4.2C-2'
H-3'~4.0-4.1C-3'
H-4'~3.8-3.9C-4'
H-5'~3.6-3.7C-5'

Note: Chemical shifts are approximate and can vary based on the specific RG-II source, solvent, and experimental conditions. The data presented here are representative values compiled from published literature.

Experimental Protocol: 1D and 2D NMR Spectroscopy of RG-II

  • Sample Preparation: RG-II is isolated from plant cell walls (e.g., from red wine, sycamore cells, or Arabidopsis thaliana) by enzymatic digestion with endopolygalacturonase, followed by size-exclusion chromatography. The purified RG-II monomer is then dissolved in deuterium (B1214612) oxide (D₂O).

  • NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). This includes:

    • 1D ¹H NMR: To obtain a general overview of the proton signals.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same sugar residue.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single monosaccharide).

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the glycosidic linkages between sugar residues and the overall conformation.

  • Data Analysis: The NMR spectra are processed and analyzed to assign the chemical shifts of the protons and carbons for each monosaccharide residue. The NOESY data is crucial for determining the sequence of monosaccharides in side chain A and confirming the attachment point of this compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), provides valuable information about the mass and sequence of oligosaccharides.[8][9] By subjecting isolated RG-II or its fragments to controlled fragmentation, the masses of the resulting ions can be used to deduce the monosaccharide composition and sequence of the original oligosaccharide.

Table 2: Key Fragment Ions from ESI-MS/MS of RG-II Side Chain A Containing this compound

m/z (mass-to-charge ratio)Interpretation
1301[M+Na]⁺ of the complete side chain A
1155Loss of a terminal galactose residue from side chain A
1139Loss of a terminal fucose residue from side chain A

Note: The observed m/z values can vary depending on the specific plant source and the ionization method used.

Experimental Protocol: ESI-MS/MS of RG-II Side Chain A

  • Isolation of Side Chain A: RG-II is subjected to mild acid hydrolysis (e.g., with trifluoroacetic acid) to selectively cleave the acid-labile glycosidic linkage of the apiosyl residue, releasing side chain A.

  • Mass Spectrometry Analysis: The isolated side chain A is analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Fragmentation Analysis (MS/MS): The parent ion corresponding to the mass of side chain A is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by the mass spectrometer.

  • Data Interpretation: The masses of the fragment ions are used to reconstruct the sequence of monosaccharides in side chain A, confirming the presence and location of this compound.

Enzymatic Degradation

The use of specific glycoside hydrolases allows for the controlled disassembly of the RG-II structure.[10][11] By analyzing the oligosaccharide fragments produced after enzymatic digestion, the linkages between the monosaccharide units can be determined. For example, enzymes that specifically cleave certain linkages in side chain A can be used to generate smaller fragments containing this compound, which can then be further analyzed by NMR or MS.

Experimental Protocol: Enzymatic Digestion of RG-II

  • Enzyme Selection: A specific glycoside hydrolase with known activity towards a particular linkage in RG-II is chosen.

  • Digestion Reaction: Purified RG-II is incubated with the selected enzyme under optimal conditions (e.g., pH, temperature, and incubation time).

  • Fragment Separation: The resulting oligosaccharide fragments are separated using techniques such as size-exclusion chromatography or high-performance anion-exchange chromatography.

  • Structural Analysis of Fragments: The purified fragments are then analyzed by NMR and/or MS to determine their structure, thereby revealing the original connectivity within the intact RG-II molecule.

Comparison with Alternative Models and Structural Variations

The current understanding of the RG-II structure is the culmination of decades of research, which has refined and replaced earlier, less-defined models.

Historical Perspective

Early models of pectic polysaccharides were less detailed, and the existence of a highly complex and conserved structure like RG-II was not initially recognized.[2][3][12] The discovery of RG-II in 1978 opened a new chapter in pectin (B1162225) chemistry.[2][3] Initial structural studies focused on identifying the unusual monosaccharide components and their basic linkages. Over time, with the advancement of analytical techniques, the detailed structure of the four side chains and their attachment to the galacturonic acid backbone were elucidated, leading to the current, well-supported model.

Structural Variations in Nature

While the fundamental structure of RG-II is remarkably conserved across plant species, some variations have been observed, providing a basis for comparison.[13] For instance, in the Arabidopsis thaliana mur1 mutant, which is deficient in the synthesis of L-fucose, this sugar is replaced by L-galactose in side chain A.[1] This alteration, while seemingly minor, has significant consequences for the efficiency of borate cross-linking and results in a dwarf phenotype.[1] Additionally, variations in the degree of methylation of some monosaccharide residues have also been reported.[13] These natural and induced variations highlight the critical importance of the precise structure of side chain A, including the presence of this compound, for the proper function of RG-II.

Conclusion

The convergence of evidence from NMR spectroscopy, mass spectrometry, and enzymatic degradation studies provides an unassailable confirmation of the location of this compound within side chain A of the Rhamnogalacturonan-II monomer. This precise positioning is essential for the borate-mediated dimerization of RG-II, a process critical for the structural integrity of the plant cell wall. The detailed experimental protocols and quantitative data presented in this guide offer a robust resource for researchers in the fields of plant biology, glycobiology, and drug development, facilitating a deeper understanding of this complex and vital polysaccharide.

References

Unraveling the Impact of D-Apiose Deficiency on Plant Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Plant Phenotypes Resulting from D-Apiose Deficiency, Supported by Experimental Data and Detailed Protocols.

This compound, a branched-chain pentose (B10789219) unique to plants, is a critical component of the pectic polysaccharide rhamnogalacturonan II (RG-II), a structurally complex domain within the plant cell wall. The biosynthesis of this compound is primarily catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS). Disruption of this compound synthesis leads to significant and often severe phenotypic alterations, highlighting its essential role in plant growth and development. This guide provides a comparative analysis of these phenotypes, supported by quantitative data from studies on Arabidopsis thaliana and Nicotiana benthamiana, along with detailed experimental protocols for key analytical methods.

The Central Role of this compound in Plant Cell Wall Architecture

This compound is integral to the structure and function of RG-II. Specifically, it is involved in the formation of borate (B1201080) diester cross-links that dimerize two RG-II molecules. This dimerization is crucial for the proper assembly and mechanical properties of the primary cell wall, influencing cell adhesion and overall plant architecture.[1][2][3] Deficiency in this compound disrupts this cross-linking, leading to a cascade of developmental and physiological consequences.

Comparative Phenotypic Analysis of this compound Deficient Mutants

Studies on mutants deficient in the AXS enzyme, the key catalyst in this compound biosynthesis, have revealed a range of phenotypic defects. The severity of these phenotypes often correlates with the degree of this compound depletion.

Arabidopsis thalianaaxs Mutants

In the model plant Arabidopsis thaliana, two homologous genes, AXS1 and AXS2, encode for the UDP-D-apiose/UDP-D-xylose synthase.[4][5][6] Genetic studies have demonstrated their functional redundancy and critical importance.

Table 1: Comparative Phenotypes of Arabidopsis thalianaaxs Mutants

Phenotypic TraitWild-Type (Col-0)axs1/+ axs2axs1 axs2/+axs1 axs2 (double homozygous)Reference(s)
Viability Viable and fertileDies prematurely, unable to set seedViable, but with developmental defectsLethal[4][5][6]
Apical Dominance Strong apical dominance-Loss of shoot and root apical dominance-[5]
UDP-Api Content Normal-Reduced by 83%-[5]
Cell Wall Thickness Normal-Thicker than wild-type-[5]
RG-II-borate Complex Normal levels-Reduced levels-[5]
Nicotiana benthamiana with Silenced NbAXS1

Virus-Induced Gene Silencing (VIGS) of the NbAXS1 gene in Nicotiana benthamiana provides another model for studying the effects of this compound deficiency.

Table 2: Phenotypic Effects of NbAXS1 Silencing in Nicotiana benthamiana

Phenotypic TraitControl (Empty Vector)NbAXS1 VIGSReference(s)
Growth Normal growthGrowth arrest[7]
Leaf Phenotype Green leavesLeaf yellowing[7]
Cellular Phenotype Intact cellsCell lysis, disintegration of organelles[7]
Cell Wall Structure NormalExcessive thickening and gaps[7]
This compound Levels NormalSignificantly reduced[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the this compound biosynthesis pathway and a general workflow for comparative phenotypic analysis.

apiose_biosynthesis UDP_GlcA UDP-D-Glucuronic Acid AXS UDP-D-apiose/ UDP-D-xylose synthase (AXS) UDP_GlcA->AXS UDP_Api UDP-D-Apiose AXS->UDP_Api UDP_Xyl UDP-D-Xylose AXS->UDP_Xyl RGII Rhamnogalacturonan II (RG-II) UDP_Api->RGII Incorporation Borate Borate Cross-linking RGII->Borate

This compound Biosynthesis Pathway.

phenotypic_analysis_workflow start Generate/Obtain Apiose-deficient mutant growth Grow mutant and wild-type plants under controlled conditions start->growth phenotype Quantitative Phenotypic Measurements (height, root length, etc.) growth->phenotype cell_wall Cell Wall Analysis growth->cell_wall data_analysis Data Compilation and Statistical Analysis phenotype->data_analysis rgii_analysis RG-II Dimerization Analysis (PAGE) cell_wall->rgii_analysis monosaccharide Monosaccharide Composition (GC-MS) cell_wall->monosaccharide rgii_analysis->data_analysis monosaccharide->data_analysis conclusion Comparative Analysis and Conclusion data_analysis->conclusion

Experimental Workflow for Comparative Phenotypic Analysis.

Experimental Protocols

Analysis of Rhamnogalacturonan II (RG-II) Dimerization by Polyacrylamide Gel Electrophoresis (PAGE)

This method allows for the separation and semi-quantitative analysis of RG-II monomers and dimers.[8][9]

Materials:

  • 26.4% Acrylamide/Bis-acrylamide (29:1) solution

  • 1.5 M Tris-HCl buffer, pH 8.8

  • Tetramethylethylenediamine (TEMED)

  • Freshly prepared 0.44 M Ammonium Persulfate (APS)

  • Electrode buffer: 50 mM Tris base, 38 mM glycine, pH 8.5

  • Sample buffer: 0.63 M Tris-HCl, pH 8.8, containing 0.25% (w/v) bromophenol blue and 50% (v/v) glycerol

  • Plant cell wall material

  • Endo-polygalacturonase

Procedure:

  • RG-II Extraction: Isolate RG-II from plant cell wall material by enzymatic digestion with endo-polygalacturonase.

  • Gel Preparation:

    • For a mini-gel (83 x 73 x 0.75 mm), mix:

      • 834 µl deionized water

      • 834 µl 1.5 M Tris-HCl, pH 8.8

      • 3.33 ml 40% (w/v) acrylamide/bis-acrylamide (29:1)

      • 3.9 µl TEMED

      • 46.7 µl 0.44 M APS

    • Pour the gel solution into the casting apparatus and insert the comb. Allow to polymerize for at least 30 minutes.

  • Sample Preparation: Mix 8 µl of the RG-II extract with 2 µl of sample buffer.

  • Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the reservoirs with electrode buffer.

    • Load the samples into the wells.

    • Run the gel at a constant voltage of 200 V for approximately 75 minutes.

  • Visualization: Stain the gel with a suitable carbohydrate stain (e.g., silver staining) to visualize the separated RG-II monomer and dimer bands. The relative intensity of the bands can be quantified using densitometry.

Monosaccharide Composition Analysis of Plant Cell Walls by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of neutral and acidic monosaccharides in plant cell walls.[2][10][11]

Materials:

  • Dried plant cell wall material (Alcohol Insoluble Residue - AIR)

  • 2 M Trifluoroacetic acid (TFA)

  • Internal standard (e.g., myo-inositol)

  • Sodium borohydride (B1222165) (NaBH₄) in 1 M Ammonium hydroxide

  • Acetic anhydride (B1165640)

  • Pyridine

  • Ethyl acetate (B1210297)

  • GC-MS system with a suitable column (e.g., Supelco SP-2380)

Procedure:

  • Hydrolysis:

    • Weigh approximately 2 mg of dried cell wall material into a glass tube.

    • Add a known amount of internal standard.

    • Add 250 µl of 2 M TFA.

    • Heat at 121°C for 1 hour to hydrolyze the polysaccharides into monosaccharides.

    • Cool the tubes and evaporate the TFA under a stream of nitrogen or air.

  • Reduction:

    • Add 200 µl of freshly prepared NaBH₄ solution to each tube to reduce the monosaccharides to their corresponding alditols.

    • Incubate at room temperature for 1.5 hours.

    • Stop the reaction by adding glacial acetic acid dropwise until bubbling ceases.

  • Acetylation:

    • Evaporate the samples to dryness.

    • Add 50 µl of acetic anhydride and 50 µl of pyridine.

    • Incubate at 121°C for 20 minutes to acetylate the alditols.

  • Extraction:

    • Cool the samples.

    • Add 500 µl of ethyl acetate and 2 ml of water. Vortex thoroughly.

    • Centrifuge to separate the phases.

    • Transfer the upper ethyl acetate layer containing the alditol acetates to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Separate the alditol acetate derivatives on the column using an appropriate temperature program.

    • Identify and quantify the monosaccharides based on their retention times and mass spectra compared to known standards.

Conclusion

The deficiency of this compound in plants leads to profound and often lethal phenotypic consequences, underscoring its indispensable role in cell wall integrity and overall plant development. The comparative analysis of this compound deficient mutants, such as the axs mutants in Arabidopsis and NbAXS1-silenced Nicotiana benthamiana, reveals a consistent pattern of growth inhibition, altered cell wall structure, and compromised viability. The experimental protocols provided herein offer robust methodologies for researchers to quantitatively assess these phenotypes and further investigate the intricate functions of this unique plant-specific sugar. This knowledge is fundamental for a deeper understanding of plant cell wall biology and may inform strategies for crop improvement and the development of novel therapeutic agents targeting cell wall integrity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic methods for the validation of borate-D-apiose cross-links, a critical covalent bond in complex carbohydrates like the plant cell wall component rhamnogalacturonan II (RG-II). Understanding the formation and stability of these cross-links is essential for fields ranging from plant biology to drug delivery systems utilizing boronate ester chemistry. This document outlines the experimental data and detailed protocols for the primary spectroscopic techniques used in this validation.

Introduction to Borate-D-Apiose Cross-Links

Borate (B1201080) esters form reversible covalent bonds with cis-diols, a reaction that is fundamental to the structure and function of certain biopolymers. In plants, the dimerization of RG-II is mediated by a borate diester cross-link between two apiose residues.[1] This cross-linking is vital for the integrity of the plant cell wall.[2] The validation of this specific linkage requires robust analytical techniques that can provide clear, quantitative evidence of its formation and stability.

Spectroscopic Methods for Validation: A Comparison

The primary methods for the validation of borate-D-apiose cross-links are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages and provides complementary information regarding the structure and stability of the borate ester bond.

Spectroscopic MethodInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information, including atom connectivity, stereochemistry, and conformation. Quantitative analysis of complex formation.Provides unambiguous structural elucidation. Allows for the study of dynamic equilibria in solution.Lower sensitivity compared to MS. Can be complex to interpret for large molecules.
FTIR Spectroscopy Information about the presence of specific functional groups and chemical bonds (e.g., B-O bonds).Rapid and non-destructive. Sensitive to changes in the local chemical environment.Provides limited structural detail. Overlapping peaks can complicate interpretation.
Mass Spectrometry Precise molecular weight determination of the cross-linked species. Fragmentation analysis provides structural information.High sensitivity and specificity. Can analyze complex mixtures.Can be destructive. Derivatization may be required. Does not provide detailed conformational information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of borate-D-apiose cross-links.[3][4] It provides detailed information on the chemical environment of individual atoms within the molecule.

Key NMR Techniques and Observations
  • ¹H and ¹³C NMR: Changes in the chemical shifts of protons and carbons in the apiose residue upon borate ester formation provide direct evidence of cross-linking.[3][4] Downfield shifts of the carbons involved in the ester linkage are typically observed.

  • ¹¹B NMR: This technique is highly specific for boron and can distinguish between trigonal boric acid and tetrahedral boronate esters.[5][6][7] The formation of a borate-apiose complex results in a characteristic upfield shift in the ¹¹B NMR spectrum.

Quantitative NMR Data for Borate-Apiose Complexes

The following table summarizes typical chemical shifts observed for apiose and its borate esters.

NucleusCompoundChemical Shift (ppm)Reference
¹³CMethyl β-D-apio-furanosideC1: 109.5, C2: 78.9, C3: 81.5, C4: 76.1, C3': 64.9[3]
1:1 Borate monoesterC1: 109.2, C2: 81.2, C3: 84.1, C4: 75.8, C3': 64.5[3]
1:2 Borate diesterC1: 109.0, C2: 82.5, C3: 85.3, C4: 75.5, C3': 64.2[3]
¹¹BBoric Acid~19 ppm[7]
Tetrahedral Boronate Ester5-10 ppm[6][7]
Experimental Protocol: ¹¹B NMR Spectroscopy
  • Sample Preparation: Dissolve the sample containing the putative borate-apiose cross-linked species in a suitable solvent (e.g., D₂O) to a concentration of 10-50 mM. Add a known concentration of a reference standard (e.g., trimethyl borate).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a boron-observe probe. Set the spectrometer frequency for ¹¹B (e.g., 128.4 MHz on a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse sequence: A simple pulse-acquire sequence is usually sufficient.

    • Acquisition time: 0.1-0.5 s.

    • Relaxation delay: 1-2 s.

    • Number of scans: 1024-4096, depending on the sample concentration.

  • Data Processing: Apply an exponential line broadening of 10-20 Hz. Fourier transform the data and phase correct the spectrum.

  • Analysis: The appearance of a signal in the 5-10 ppm region is indicative of a tetrahedral boronate ester, confirming the presence of the cross-link.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for detecting the presence of the borate ester functional group.[2][8] It relies on the absorption of infrared radiation by specific molecular vibrations.

Characteristic FTIR Peaks for Borate Esters

The formation of a borate-apiose cross-link results in the appearance of characteristic absorption bands corresponding to the B-O bond stretching.

Vibrational ModeWavenumber (cm⁻¹)Reference
Asymmetric B-O stretching in BO₃ units1300-1500[9]
B-O stretching in tetrahedral BO₄⁻ units950-1100[10]
B-O-C stretching1081, 1231[11]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a solid sample by lyophilizing the purified cross-linked product. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a concentrated solution can be used. For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use an FTIR spectrometer with a suitable detector (e.g., DTGS or MCT).

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the KBr pellet. Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Subtract the background spectrum from the sample spectrum.

  • Analysis: The presence of strong absorption bands in the 1300-1500 cm⁻¹ and 950-1100 cm⁻¹ regions provides evidence for the formation of borate esters.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information on the molecular weight and composition of the cross-linked species.[12] Fragmentation analysis can also yield structural information.

Mass Spectrometric Analysis of Borate-Apiose Complexes
  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of the two apiose-containing molecules plus a borate moiety, minus the water molecules lost during esterification.

  • Fragmentation Pattern: Collision-induced dissociation (CID) can be used to fragment the molecule. The resulting fragmentation pattern can help to confirm the connectivity of the cross-link.[13][14]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified sample (1-10 µM) in a solvent compatible with ESI, such as a mixture of water and acetonitrile (B52724) with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

  • Instrument Setup: Use an ESI mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Apply a high voltage to the ESI needle to generate charged droplets.

  • Mass Analysis: Acquire mass spectra in the appropriate mass range to detect the expected cross-linked species.

  • Tandem MS (MS/MS): Select the molecular ion of the cross-linked species for fragmentation by CID and acquire the product ion spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Alternative Methods for Cross-Link Validation

While spectroscopic methods are the primary tools for validating borate-D-apiose cross-links, other techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS) Linkage Analysis: This is a well-established method for determining the linkage positions of monosaccharides in a polysaccharide.[15][16] While destructive, it can confirm the involvement of specific hydroxyl groups in the cross-link.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique can be used to separate and quantify the monosaccharides released after acid hydrolysis of the cross-linked polymer, confirming the presence of apiose.

Diagrams

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation Sample Purified Apiose-containing Biomolecule Crosslinking Incubation with Boric Acid Sample->Crosslinking Purification Purification of Cross-linked Product Crosslinking->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Validation Confirmation of Borate-D-Apiose Cross-link NMR->Validation FTIR->Validation MS->Validation

Caption: Experimental workflow for the validation of borate-D-apiose cross-links.

borate_apiose_crosslink Apiose1 R-O-Apiose-OH Borate B Apiose1->Borate O Apiose2 R'-O-Apiose-OH Apiose2->Borate Borate->O1 O Borate->O2 O

Caption: Schematic of a borate diester cross-link between two apiose residues.

Conclusion

The validation of borate-D-apiose cross-links is most effectively achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, while FTIR and mass spectrometry offer rapid and sensitive confirmation of the cross-link's presence and molecular weight. By employing these methods in a complementary fashion, researchers can gain a comprehensive understanding of this important covalent modification in complex carbohydrates.

References

Comparing the efficiency of different enzymes for releasing D-Apiose from polysaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient liberation of D-Apiose from complex polysaccharides is a critical step in various analytical and synthetic applications. This guide provides a comprehensive comparison of different enzymatic approaches, supported by experimental data, to aid in the selection of the most suitable enzyme for your research needs.

This compound, a unique branched-chain pentose, is a key component of plant cell wall pectic polysaccharides, primarily rhamnogalacturonan II (RG-II) and apiogalacturonan. Its release is essential for structural analysis, metabolic studies, and the generation of novel bioactive compounds. This is primarily achieved through the action of specific glycosidases known as apiosidases. These enzymes can be broadly categorized into two main types based on their mode of action: exo-acting β-apiosidases and endo-apiosidases.

Enzyme Efficiency at a Glance: A Comparative Summary

The efficiency of enzymes in releasing this compound is dependent on several factors, including their origin, mode of action, and the specific substrate. Here, we summarize the available quantitative data for representative enzymes.

EnzymeSource OrganismEnzyme TypeSubstrateK_m_ (mM)V_max_ (nkat/mg)Optimal pHOptimal Temperature (°C)
β-Apiofuranosidase Aspergillus nigerExo-acting Glycosidasep-nitrophenyl-β-D-apiofuranoside3.3Not Reported5.0 - 6.050 - 60
β-Apiosidase Aspergillus nigerExo-acting Glycosidasep-nitrophenyl-β-D-apiofuranoside160.1925.650
β-Apiosidase Aspergillus nigerExo-acting Glycosidasep-nitrophenyl-β-D-apiofuranoside4.224605.040
Endo-apiosidase (BT1012) Bacteroides thetaiotaomicronEndo-acting Glycosidase (GH140)Rhamnogalacturonan II (RG-II)Not ReportedNot ReportedNot ReportedNot Reported
Endo-apiosidase (MmApi) Metagenomic (mangrove soil)Endo-acting Glycosidase (GH140)Apiose-containing oligosaccharide from RG-IINot ReportedNot ReportedNot ReportedNot Reported

Note: Direct comparison of V_max_ values should be approached with caution due to variations in experimental conditions and protein purity.

Delving into the Mechanisms: Exo- vs. Endo-Apiosidases

Exo-acting β-apiosidases , predominantly found in fungi such as Aspergillus species, cleave terminal β-D-apiofuranosyl residues from the non-reducing end of oligosaccharides and glycosides. Their efficiency is often assessed using synthetic chromogenic substrates like p-nitrophenyl-β-D-apiofuranoside, which allows for a straightforward spectrophotometric assay.

Endo-apiosidases , on the other hand, cleave internal glycosidic linkages within the polysaccharide chain. The recently discovered endo-apiosidases from the glycoside hydrolase family 140 (GH140), found in the human gut bacterium Bacteroides thetaiotaomicron and from metagenomic sources, are specific for the complex structure of RG-II.[1][2][3][4] These enzymes represent a powerful tool for the structural elucidation of plant cell walls.

Experimental Protocols: A Practical Guide

Reproducible and reliable data hinges on meticulous experimental design. Below are detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Assay for β-Apiosidase Activity using a Chromogenic Substrate

This protocol is adapted for determining the activity of exo-acting β-apiosidases using p-nitrophenyl-β-D-apiofuranoside (pNP-Api).

Materials:

  • p-nitrophenyl-β-D-apiofuranoside (pNP-Api) solution (10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Enzyme solution (appropriately diluted in assay buffer)

  • Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 50 µL of the assay buffer.

  • Enzyme Addition: Add 25 µL of the appropriately diluted enzyme solution.

  • Pre-incubation: Equilibrate the mixture to the desired reaction temperature (e.g., 40°C or 50°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the 10 mM pNP-Api solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature.

  • Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution. The addition of the alkaline stop solution will develop the yellow color of the released p-nitrophenol.

  • Measurement: Measure the absorbance of the solution at 405 nm.

  • Quantification: The amount of released p-nitrophenol can be quantified using a standard curve prepared with known concentrations of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 2: Enzymatic Hydrolysis of Rhamnogalacturonan II (RG-II) by Endo-Apiosidase

This protocol outlines the procedure for releasing apiose-containing oligosaccharides from RG-II using an endo-apiosidase.

Materials:

  • Purified Rhamnogalacturonan II (RG-II)

  • Purified endo-apiosidase (e.g., recombinant BT1012 or MmApi)

  • Reaction Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Centrifugal filters (for enzyme removal and product separation)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

Procedure:

  • Substrate Preparation: Prepare a solution of RG-II in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

  • Enzyme Reaction: Add the purified endo-apiosidase to the RG-II solution. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 2-24 hours).

  • Enzyme Inactivation: Heat the reaction mixture at 100°C for 10 minutes to inactivate the enzyme.

  • Product Separation: Centrifuge the reaction mixture to pellet any insoluble material. The supernatant containing the released oligosaccharides can be further purified or directly analyzed. For analysis of smaller oligosaccharides, the enzyme can be removed using centrifugal filters with an appropriate molecular weight cutoff.

  • Product Analysis: Analyze the released oligosaccharides by HPAEC-PAD. The identity of the products can be confirmed by mass spectrometry.

Protocol 3: Quantification of Released this compound by HPAEC-PAD

This protocol describes the quantification of free this compound released from polysaccharides after complete enzymatic or acid hydrolysis.

Materials:

  • Enzymatically or acid-hydrolyzed polysaccharide sample

  • This compound standard solutions of known concentrations

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system equipped with a suitable carbohydrate column (e.g., Dionex CarboPac™ series).

Procedure:

  • Sample Preparation: If necessary, neutralize the hydrolyzed sample and filter it through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: e.g., Dionex CarboPac™ PA20 analytical column.

    • Eluent: A suitable gradient of sodium hydroxide (B78521) and sodium acetate.

    • Flow Rate: As per column manufacturer's recommendation.

    • Detector: Pulsed Amperometric Detector with a gold working electrode.

  • Standard Curve: Inject a series of this compound standard solutions of known concentrations to generate a standard curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample onto the HPAEC-PAD system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by using the standard curve.

Visualizing the Workflow and Pathways

To further clarify the experimental processes and the broader context of this compound, the following diagrams are provided.

Experimental_Workflow_Exo_Apiosidase cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate (pNP-Api) Substrate (pNP-Api) Incubation Incubation Substrate (pNP-Api)->Incubation Enzyme (Aspergillus sp.) Enzyme (Aspergillus sp.) Enzyme (Aspergillus sp.)->Incubation Buffer (e.g., Na-Acetate) Buffer (e.g., Na-Acetate) Buffer (e.g., Na-Acetate)->Incubation Stop Reaction (Na2CO3) Stop Reaction (Na2CO3) Incubation->Stop Reaction (Na2CO3) Time Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction (Na2CO3)->Measure Absorbance (405 nm) Quantification Quantification Measure Absorbance (405 nm)->Quantification Standard Curve Experimental_Workflow_Endo_Apiosidase cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate (RG-II) Substrate (RG-II) Incubation Incubation Substrate (RG-II)->Incubation Enzyme (Bacteroides sp.) Enzyme (Bacteroides sp.) Enzyme (Bacteroides sp.)->Incubation Buffer (e.g., Na-Phosphate) Buffer (e.g., Na-Phosphate) Buffer (e.g., Na-Phosphate)->Incubation Enzyme Inactivation Enzyme Inactivation Incubation->Enzyme Inactivation Time Product Separation Product Separation Enzyme Inactivation->Product Separation HPAEC-PAD Analysis HPAEC-PAD Analysis Product Separation->HPAEC-PAD Analysis D_Apiose_Biosynthesis_Pathway UDP-D-Glucuronic Acid UDP-D-Glucuronic Acid UDP-Apiose/UDP-Xylose Synthase (UAS) UDP-Apiose/UDP-Xylose Synthase (UAS) UDP-D-Glucuronic Acid->UDP-Apiose/UDP-Xylose Synthase (UAS) UDP-D-Apiose UDP-D-Apiose UDP-Apiose/UDP-Xylose Synthase (UAS)->UDP-D-Apiose UDP-D-Xylose UDP-D-Xylose UDP-Apiose/UDP-Xylose Synthase (UAS)->UDP-D-Xylose Apiosyltransferases Apiosyltransferases UDP-D-Apiose->Apiosyltransferases Apiose-containing Polysaccharides Apiose-containing Polysaccharides Apiosyltransferases->Apiose-containing Polysaccharides Rhamnogalacturonan II Rhamnogalacturonan II Apiose-containing Polysaccharides->Rhamnogalacturonan II Apiogalacturonan Apiogalacturonan Apiose-containing Polysaccharides->Apiogalacturonan

References

Safety Operating Guide

Proper Disposal Procedures for D-Apiose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of D-Apiose in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations.

Hazard Profile and Safety Precautions

This compound is a naturally occurring branched-chain monosaccharide. While it is not classified as flammable, corrosive, or reactive, it is designated as severely hazardous to water (WGK 3) according to the German Water Hazard Class system. This classification necessitates that this compound not be disposed of via sanitary sewer systems.

When handling this compound, standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
CAS Number 639-97-4
Water Hazard Class (WGK) 3 (Severely hazardous to water)
Storage Class Code 12 (Non-Combustible Liquids)
Flash Point Not Applicable

Disposal Protocol

Due to its high potential for water contamination, this compound must be disposed of as hazardous chemical waste. There is no standard, validated laboratory protocol for the chemical neutralization or deactivation of this compound that would render it safe for drain disposal.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including pure solid this compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), in a designated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and the approximate concentration if in solution. List all components of a mixture.

    • Indicate the hazard as "Aquatic Hazard" or "Environmental Hazard."

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from drains and sources of water.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Protocols

As of the date of this document, no widely accepted experimental protocol for the in-lab deactivation or neutralization of this compound for non-hazardous disposal has been identified in scientific literature or safety guidelines. The high water hazard classification (WGK 3) necessitates its treatment as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

D_Apiose_Disposal_Workflow start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated collect_separate Collect in a separate, clearly labeled hazardous waste container. is_contaminated->collect_separate Yes collect_apiose Collect in a designated 'this compound Waste' container. is_contaminated->collect_apiose No label_waste Label container: 'Hazardous Waste' 'this compound' 'Aquatic Hazard' collect_separate->label_waste collect_apiose->label_waste store_waste Store in a designated satellite accumulation area. label_waste->store_waste request_pickup Request pickup by EHS or licensed contractor. store_waste->request_pickup end Proper Disposal Complete request_pickup->end

Caption: this compound Disposal Workflow Diagram

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.